1H,1H,10H,10H-Perfluorodecane-1,10-diol
描述
Structure
3D Structure
属性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F16O2/c11-3(12,1-27)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2-28/h27-28H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKCTPBWPZPFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HOCH2C8F16CH2OH, C10H6F16O2 | |
| Record name | 1,10-Decanediol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369896 | |
| Record name | 1H,1H,10H,10H-Perfluorodecane-1,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
754-96-1 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=754-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,1H,10H,10H-Perfluorodecane-1,10-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1H,1H,10H,10H-Perfluorodecane-1,10-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1H,1H,10H,10H-Perfluorodecane-1,10-diol, a fluorinated diol of significant interest in materials science and advanced chemical synthesis. This document collates available data on its physical and chemical characteristics, outlines common synthetic approaches, and discusses its current and potential applications. All quantitative data is presented in structured tables for clarity, and a representative experimental protocol for its synthesis is detailed. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow.
Introduction
This compound, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol, is a specialty chemical characterized by a C10 carbon chain with a high degree of fluorination, capped at both ends by hydroxyl (-OH) functional groups.[1] Its unique structure, combining a hydrophobic and oleophobic fluorinated backbone with hydrophilic alcohol termini, imparts amphiphilic properties, making it a valuable component in the synthesis of advanced polymers, surfactants, and surface modifiers.[2][3] The strong carbon-fluorine bonds contribute to its high thermal and chemical stability.[2]
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₆F₁₆O₂ | [1] |
| Molecular Weight | 462.13 g/mol | [1] |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol | [1] |
| CAS Number | 754-96-1 | [4] |
| Appearance | White to almost white powder or crystals | [3] |
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 135-137 °C | [3] |
| Boiling Point | 132 °C at 4 mmHg | [3] |
| Density (estimate) | 1.6113 g/cm³ | [3] |
| pKa (predicted) | 12.59 ± 0.10 | [3] |
| XlogP (predicted) | 4.2 | [1] |
Synthesis
Representative Experimental Protocol: Reduction of a Perfluorinated Dicarboxylic Acid Ester
The following is a representative, generalized protocol for the reduction of a perfluorinated dicarboxylic acid ester to the corresponding diol. This protocol is based on standard organic chemistry procedures for similar transformations and should be adapted and optimized for the specific substrate and scale.
Materials:
-
Perfluorodecanedioic acid diethyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of perfluorodecanedioic acid diethyl ester in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then 1 M HCl to dissolve the aluminum salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Data
While detailed spectral analyses are not widely published, typical spectroscopic features can be predicted.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A triplet around 3.9-4.2 ppm corresponding to the -CH₂-OH protons, coupled to the adjacent -CF₂- group. A broad singlet for the -OH protons, which may be exchangeable with D₂O. |
| ¹⁹F NMR | Complex multiplets for the different -CF₂- groups along the chain. |
| ¹³C NMR | A signal for the -CH₂-OH carbon around 60-65 ppm. Multiple signals for the -CF₂- carbons. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region. C-H stretching absorptions around 2850-2960 cm⁻¹. |
| Mass Spectrometry (EI) | The molecular ion peak (m/z = 462.13) may be weak or absent. Fragmentation would likely involve the loss of H₂O, CH₂OH, and various CₓFᵧ fragments. |
Applications
The unique properties of this compound make it a versatile building block in various applications.
-
Polymer Synthesis: It is used as a monomer in the synthesis of high-performance polymers such as polyesters and polyurethanes.[5] The incorporation of the fluorinated segment enhances the chemical resistance, thermal stability, and hydrophobicity of the resulting polymers.
-
Surfactants and Coatings: Its amphiphilic nature makes it suitable for use as a specialty surfactant in applications requiring low surface tension.[2] It can also be used to create hydrophobic and oleophobic surface coatings.
-
Lubricants: The perfluorinated chain provides excellent thermal and chemical stability, making it a candidate for use as a lubricant additive in demanding environments.[2]
Safety and Handling
This compound is classified as an irritant.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable fluorinated building block with a unique combination of properties. Its high thermal and chemical stability, coupled with its amphiphilic character, makes it a key component in the development of advanced materials. Further research into its applications, particularly in the fields of performance polymers and functional coatings, is warranted.
References
- 1. This compound | C10H6F16O2 | CID 2733404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 754-96-1 [smolecule.com]
- 3. 1H,1H,10H,10H-PERFLUORO-1,10-DECANEDIOL | 754-96-1 [amp.chemicalbook.com]
- 4. 754-96-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to 1H,1H,10H,10H-Perfluorodecane-1,10-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 1H,1H,10H,10H-Perfluorodecane-1,10-diol. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics of fluorinated compounds. Due to its highly fluorinated carbon chain, this diol exhibits exceptional thermal and chemical stability.[1][2] While specific applications in drug development are not yet extensively documented, its properties suggest potential utility in advanced drug delivery systems and as a building block in the synthesis of complex fluorinated molecules. This guide summarizes key quantitative data, outlines representative experimental protocols, and provides visualizations of relevant chemical and experimental workflows.
Molecular Structure and Chemical Identity
This compound is a linear, long-chain aliphatic diol characterized by a central octyl segment where all hydrogen atoms are substituted with fluorine. The terminal carbons at positions 1 and 10 each bear two hydrogen atoms and a hydroxyl group.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol[1] |
| CAS Number | 754-96-1[3] |
| Molecular Formula | C10H6F16O2[1] |
| Molecular Weight | 462.13 g/mol [1] |
| Synonyms | 1H,1H,10H,10H-Hexadecafluoro-1,10-decanediol, FC10diol[1] |
Physicochemical Properties
The extensive fluorination of the carbon backbone imparts unique physical and chemical properties to this molecule, including high thermal stability, chemical inertness, and a low coefficient of friction. These properties make it of interest for applications in materials science, such as lubricants and surfactants.[1][2]
Summary of Quantitative Data:
| Property | Value | Reference |
| Melting Point | 135-137 °C | [4] |
| Boiling Point | 132 °C at 4 mmHg | [4] |
| Physical State | White crystalline powder | [5][6] |
| Solubility | Soluble in water | [5] |
Spectroscopic Data:
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that generally involves the fluorination of a suitable hydrocarbon precursor.[1] Due to the challenges of direct fluorination, indirect methods are often employed. While a specific, detailed protocol for this exact molecule is not widely published, a representative synthesis can be conceptualized based on established methods for preparing perfluorinated compounds, such as electrochemical fluorination (the Simons process).[2]
Representative Experimental Protocol: Electrochemical Fluorination Approach
This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.
Objective: To synthesize this compound from a suitable non-fluorinated precursor.
Materials:
-
Decanedioyl dichloride (or a similar C10 precursor)
-
Anhydrous hydrogen fluoride (HF)
-
Nickel electrodes
-
Electrochemical cell suitable for fluorination
-
Solvents for extraction and purification (e.g., diethyl ether, acetone)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of the Electrolyte: A solution of the organic precursor (e.g., decanedioyl dichloride) in anhydrous hydrogen fluoride is prepared in the electrochemical cell. The concentration of the organic substrate is typically kept low.
-
Electrochemical Fluorination: A constant voltage (typically 5-6 V) is applied across the nickel electrodes.[2] The process is run at a controlled temperature, often near 0 °C, to manage the exothermic nature of the reaction and the volatility of HF. The fluorination proceeds as the organic molecules come into contact with the anode.
-
Work-up: After the reaction is complete (as determined by the cessation of hydrogen evolution), the crude product is carefully separated from the hydrogen fluoride. This is a hazardous step and requires specialized equipment. The HF is typically distilled off.
-
Extraction and Neutralization: The crude product is dissolved in a suitable organic solvent, such as diethyl ether, and washed with a weak base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by washing with water.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product is then purified, typically by recrystallization or chromatography, to yield the pure this compound.
Applications in Research and Drug Development
The incorporation of fluorine into organic molecules is a well-established strategy in drug development to enhance pharmacokinetic and pharmacodynamic properties.[7] Fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[7] While there is no direct evidence of this compound being used in signaling pathway modulation, its unique properties make it a candidate for applications in drug delivery systems. For instance, its amphiphilic nature could be exploited in the formation of micelles or liposomes for the encapsulation of therapeutic agents.
Visualizations
Logical Workflow: General Synthesis Strategy
The following diagram illustrates a generalized workflow for the synthesis and purification of a long-chain perfluorinated diol.
Caption: Generalized workflow for the synthesis and analysis of a perfluorinated diol.
Experimental Workflow: Evaluation in a Drug Delivery System
The following diagram outlines a hypothetical experimental workflow to evaluate the potential of this compound as a component in a drug delivery system.
Caption: Hypothetical workflow for evaluating a fluorinated diol in a drug delivery system.
Conclusion
This compound is a molecule with a unique set of properties derived from its highly fluorinated structure. While its primary applications have been in materials science, the known benefits of fluorination in medicinal chemistry suggest that this and similar compounds could be valuable tools in the development of advanced therapeutics, particularly in the realm of drug delivery. Further research is warranted to fully explore the potential of this and other long-chain perfluorinated diols in pharmaceutical applications.
References
- 1. This compound | C10H6F16O2 | CID 2733404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 754-96-1 [smolecule.com]
- 3. 754-96-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 1H,1H,10H,10H-PERFLUORO-1,10-DECANEDIOL | 754-96-1 [amp.chemicalbook.com]
- 5. exfluor.com [exfluor.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 1H,1H,10H,10H-Perfluorodecane-1,10-diol (CAS: 754-96-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1H,1H,10H,10H-Perfluorodecane-1,10-diol, a unique fluorinated aliphatic diol. This document consolidates its chemical and physical properties, outlines illustrative experimental protocols for its synthesis and application, and discusses its current and potential uses in various scientific fields.
Core Chemical Identity and Properties
This compound, also known as 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol, is distinguished by a C8 perfluorinated backbone flanked by two hydroxyl-terminated ethyl groups.[1] This structure imparts a unique combination of hydrophobicity from the fluorinated chain and hydrophilicity from the terminal alcohol groups, making it a valuable molecule for surface modification and polymer science.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various chemical suppliers and databases; ranges may reflect differences in purity and measurement conditions.
| Property | Value | Source(s) |
| CAS Number | 754-96-1 | [2][3] |
| Molecular Formula | C₁₀H₆F₁₆O₂ | [1][4] |
| Molecular Weight | 462.13 g/mol | [1][4] |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol | [4] |
| Synonyms | FC10diol, 1H,1H,10H,10H-Hexadecafluoro-1,10-decanediol | [4] |
| Appearance | White powder, chunks, or crystals | |
| Melting Point | 124 - 137 °C | [2] |
| Boiling Point | 132 °C @ 4 mmHg; 134 °C @ 1 mmHg | [2] |
| Density | ~1.61 g/cm³ (estimate) |
Spectroscopic Data
While detailed spectra are best obtained from dedicated databases, the expected spectral characteristics are as follows:
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the methylene protons adjacent to the hydroxyl groups (–CH₂OH) and the methylene protons adjacent to the perfluoroalkyl chain (–CF₂–CH₂–). The –OH proton signal may be broad and its position variable depending on solvent and concentration. |
| ¹⁹F NMR | Multiple signals corresponding to the different fluorine environments along the C₈F₁₆ chain. |
| FTIR | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and strong C-F stretching (~1100-1200 cm⁻¹). |
| Mass Spec | The molecular ion peak may be observed, along with characteristic fragmentation patterns resulting from the loss of water, hydroxyl groups, and fragments of the perfluoroalkyl chain. |
Synthesis and Manufacturing
Detailed, peer-reviewed synthesis protocols for this compound are not widely published in open literature. The synthesis generally involves multi-step processes that require specialized equipment to handle fluorinating agents.[1] The diagram below illustrates a generalized, conceptual pathway based on common methods for producing similar fluorinated telomer alcohols.
Caption: A conceptual workflow for the synthesis of fluorinated diols.
Illustrative Experimental Protocol: Synthesis
Disclaimer: This protocol is a generalized and illustrative representation based on the synthesis of similar fluorinated telomer alcohols. It has not been verified for this specific compound and must be adapted and optimized by qualified personnel in a properly equipped laboratory. All steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Telomerization Reaction:
-
To a high-pressure reactor, add perfluorooctyl iodide and a radical initiator (e.g., 1-2 mol% azobisisobutyronitrile, AIBN).
-
Introduce ethylene gas to the desired pressure.
-
Heat the reactor to 80-100 °C to initiate the reaction. The reaction progress can be monitored by the drop in ethylene pressure.
-
After the reaction is complete (typically several hours), cool the reactor and vent excess gas. The crude product is 1-iodo-1H,1H,2H,2H-perfluorodecane.
-
-
Conversion to Diol (Conceptual):
-
The terminal iodide can be converted to an alcohol through nucleophilic substitution, for example, with a protected diol precursor, followed by deprotection. A more direct, though less common, route might involve a multi-step conversion of the iodide to a terminal alkene, followed by dihydroxylation.
-
-
Purification:
-
The crude product from each step should be purified. Vacuum distillation is often used to separate volatile impurities.
-
The final diol product, being a solid, can be further purified by recrystallization from an appropriate solvent system (e.g., a fluorinated solvent or a mixture of polar/non-polar organic solvents).
-
Applications in Research and Development
The amphiphilic nature of this compound makes it a versatile building block and additive in several advanced applications.
-
Polymer Synthesis: It is used as a macroinitiator for the synthesis of fluorinated block copolymers. The hydroxyl groups can initiate ring-opening polymerization or be modified to initiate other polymerization techniques like Atom Transfer Radical Polymerization (ATRP). These copolymers are valuable for creating surfaces with low surface energy, chemical resistance, and unique self-assembly properties.
-
Surfactants and Emulsifiers: The molecule's structure allows it to act as a non-ionic surfactant, particularly for fluorinated systems. It can be used to stabilize emulsions of fluorocarbons in aqueous or hydrocarbon media, which is relevant in drug delivery, cosmetics, and specialized lubricants.
-
Surface Modification: The diol can be used to modify surfaces (e.g., silica, metal oxides) to create highly hydrophobic and oleophobic coatings. The two hydroxyl groups allow it to anchor firmly to surfaces or be incorporated into polymer networks.
-
Lubricant Additives: Due to its high thermal and chemical stability, it has been explored as an additive in high-performance lubricants.[1]
Illustrative Experimental Protocol: Block Copolymer Synthesis
Disclaimer: This protocol is a generalized procedure for using a diol as an initiator for the ring-opening polymerization of a cyclic ester like lactide. It is for illustrative purposes only.
Caption: Workflow for synthesizing a triblock copolymer using the diol.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and the cyclic ester monomer (e.g., L-lactide, desired equivalents based on target molecular weight) in anhydrous toluene.
-
Initiation: Add a catalyst, such as tin(II) octoate (Sn(Oct)₂), typically at a monomer-to-catalyst ratio of 500:1 to 1000:1.
-
Polymerization: Heat the reaction mixture to reflux (approx. 110-130°C) with stirring. Monitor the reaction progress over several hours via techniques like ¹H NMR or Gel Permeation Chromatography (GPC) on aliquots.
-
Work-up and Isolation: Once the desired conversion is reached, cool the mixture to room temperature. Precipitate the resulting polymer by slowly adding the reaction solution to a large volume of a cold non-solvent (e.g., methanol).
-
Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum until a constant weight is achieved. The final product is a triblock copolymer with a central fluorinated segment.
Safety and Handling
This compound is classified as an irritant. As with all per- and polyfluoroalkyl substances (PFAS), it should be handled with care due to concerns about persistence and potential long-term health effects.
GHS Hazard Information
| Hazard Code | Statement |
| H315 | Causes skin irritation.[4] |
| H319 | Causes serious eye irritation.[4] |
| H335 | May cause respiratory irritation.[4] |
| H351 | Suspected of causing cancer. |
| H362 | May cause harm to breast-fed children. |
| H372 | Causes damage to organs through prolonged or repeated exposure. |
| H411 | Toxic to aquatic life with long lasting effects. |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its classification as a PFAS, specialized disposal procedures may be required.
References
Technical Guide: Physical Properties and Applications of 1H,1H,10H,10H-Hexadecafluoro-1,10-decanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,10H,10H-hexadecafluoro-1,10-decanediol is a fluorinated organic compound with the chemical formula C₁₀H₆F₁₆O₂. Its structure, characterized by a ten-carbon chain with extensive fluorination and terminal hydroxyl groups, imparts unique physicochemical properties. This document provides a comprehensive overview of the known physical properties of this compound, along with a representative experimental workflow for its application in polymer synthesis. While the primary applications of this diol are in materials science, the principles of its chemical reactivity and characterization are relevant to professionals in diverse scientific fields, including drug development, where fluorinated compounds play a significant role.
Chemical Structure and Identifiers
-
IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol
-
CAS Number: 754-96-1
-
Molecular Formula: C₁₀H₆F₁₆O₂
-
Molecular Weight: 462.13 g/mol
-
Chemical Structure: HO-(CH₂)₁-(CF₂)₈-(CH₂)₁-OH
Physical Properties
The physical properties of 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol are summarized in the table below. It is important to note that some discrepancies exist in the reported values from different commercial suppliers, particularly for the boiling point, which is dependent on pressure.
| Property | Value | Source(s) |
| Physical State | White to almost white powder or crystals | [1][2] |
| Melting Point | 135-137 °C | |
| 137.0 to 141.0 °C | [1] | |
| Boiling Point | 132 °C at 4 mmHg | |
| 152 °C at 5 mmHg | [2] | |
| 271.0 ± 40.0 °C at 760 mmHg | [3] | |
| Density | 1.7 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in water. Also shows solubility in hexane, as suggested by its use in studying hexane/water interfaces. |
Spectroscopic Data (Predicted)
-
¹H NMR: The proton NMR spectrum would be expected to show a triplet for the methylene protons (-CH₂-) adjacent to the hydroxyl groups, coupled to the adjacent fluorinated carbon. The chemical shift would be in the range of 3.5-4.5 ppm, downfield due to the deshielding effect of the electronegative oxygen and fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would exhibit complex multiplets due to the coupling between the different CF₂ groups along the chain.
-
FT-IR: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Strong C-F stretching bands would be prominent in the 1000-1300 cm⁻¹ region. C-H stretching vibrations would be observed around 2850-2960 cm⁻¹.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. However, standard methods of calorimetry for melting point, vacuum distillation for boiling point, and gravimetric or spectroscopic methods for solubility determination would be applicable.
The primary documented application of 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol is in the synthesis of fluorinated polymers, such as polyurethanes. A generalized experimental protocol for such a synthesis is provided below.
Generalized Protocol for the Synthesis of a Fluorinated Polyurethane:
This protocol outlines the general steps for the synthesis of a fluorinated polyurethane using 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol as a diol monomer.
Materials:
-
1H,1H,10H,10H-hexadecafluoro-1,10-decanediol
-
A diisocyanate (e.g., isophorone diisocyanate (IPDI) or hexamethylene diisocyanate (HDI))
-
A suitable solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF))
-
A catalyst (e.g., dibutyltin dilaurate (DBTDL))
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Drying of Reagents: Ensure all glassware and reagents are thoroughly dried to prevent side reactions of the isocyanate with water. The diol and solvent should be dried using appropriate methods.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.
-
Monomer Dissolution: The 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol is dissolved in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Catalyst Addition: A catalytic amount of dibutyltin dilaurate is added to the solution.
-
Diisocyanate Addition: The diisocyanate is added dropwise to the stirred solution at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The molar ratio of diol to diisocyanate is typically controlled to achieve the desired polymer molecular weight and properties.
-
Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours to allow for polymerization to proceed. The progress of the reaction can be monitored by techniques such as FT-IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
Polymer Isolation: Once the reaction is complete, the polymer can be isolated by precipitation in a non-solvent (e.g., methanol or water), followed by filtration and drying under vacuum.
Applications and Relevance to Drug Development
Currently, the documented applications of 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol are predominantly in the field of materials science, particularly in the synthesis of specialty polymers.[4] The high fluorine content imparts desirable properties such as low surface energy, hydrophobicity, and chemical resistance to these polymers, making them suitable for coatings, sealants, and other advanced materials.
While there is no direct evidence of this specific molecule being used in signaling pathways or as a therapeutic agent, the study of fluorinated molecules is of high interest to the pharmaceutical industry. The introduction of fluorine into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, understanding the physical properties and chemical reactivity of fluorinated building blocks like 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol can provide valuable insights for the design of novel fluorinated pharmaceuticals.
Visualizations
The following diagram illustrates a generalized experimental workflow for the synthesis of a fluorinated polyurethane, a key application of 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol.
Caption: Workflow for Fluorinated Polyurethane Synthesis.
Safety and Handling
1H,1H,10H,10H-hexadecafluoro-1,10-decanediol should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1H,1H,10H,10H-hexadecafluoro-1,10-decanediol is a valuable fluorinated building block with well-defined, albeit sometimes inconsistently reported, physical properties. Its primary utility lies in the synthesis of specialty polymers with unique surface and resistance properties. While direct applications in drug development or biological signaling have not been identified in publicly available literature, the study of such fluorinated molecules remains a cornerstone of modern medicinal chemistry. The experimental workflow and data presented herein provide a foundational understanding of this compound for researchers across various scientific disciplines.
References
1H,1H,10H,10H-Perfluorodecane-1,10-diol molecular weight and formula
This document provides the core chemical properties of 1H,1H,10H,10H-Perfluorodecane-1,10-diol, a fluorinated aliphatic diol. The data is presented for researchers, scientists, and professionals engaged in drug development and materials science.
Chemical Properties
The fundamental molecular properties of this compound are summarized below. These values are calculated based on its atomic composition.
| Property | Value |
| Molecular Formula | C₁₀H₆F₁₆O₂[1][2][3] |
| Molecular Weight | 462.13 g/mol [1][2][4] |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol[1] |
| CAS Number | 754-96-1[1][3][4][5] |
Structural and Molecular Relationship
The relationship between the chemical's name, its elemental formula, and resulting molecular weight is a foundational concept in chemistry. The molecular formula is derived from the structure implied by the IUPAC name, and the molecular weight is calculated by summing the atomic weights of the constituent atoms in the formula.
Caption: Logical flow from chemical name to molecular formula and weight.
References
Technical Guide: Spectral Analysis of 1H,1H,10H,10H-Perfluorodecane-1,10-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,10H,10H-Perfluorodecane-1,10-diol is a fluorinated organic compound with the chemical formula C10H6F16O2 and a molecular weight of 462.13 g/mol . Its structure, characterized by a central perfluorinated carbon chain flanked by hydroxyl-bearing methylene groups, imparts unique properties such as high thermal stability and chemical resistance. These characteristics make it a molecule of interest in materials science and as a building block in the synthesis of more complex fluorinated molecules. This guide provides a summary of its spectral properties and detailed methodologies for its characterization.
Predicted Spectral Data
The following tables summarize the predicted and expected spectral data for this compound based on its chemical structure and data from similar fluorinated compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.0 - 4.5 | Triplet | 4H | -CH₂- |
| ~2.0 - 3.0 | Broad Singlet | 2H | -OH |
Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~60 - 65 | -CH₂- |
| ~105 - 125 (multiplets) | -(CF₂)₈- |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~ -115 to -125 | -(CF₂)₆- |
| ~ -125 to -135 | -CH₂-CF₂- |
Table 4: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 463.0185 |
| [M+Na]⁺ | 485.0004 |
| [M-H]⁻ | 461.0039 |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or CDCl₃). The choice of solvent is critical for dissolving the sample and for the chemical shift of the hydroxyl protons.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-15 ppm.
-
Temperature: 298 K.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.
3. ¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
4. ¹⁹F NMR Spectroscopy:
-
Instrument: A 376 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Parameters:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Number of Scans: 128-256.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A wide spectral width may be necessary to cover all fluorine environments (e.g., -80 to -150 ppm).
-
-
Processing: Apply Fourier transform, phase, and baseline correction. An external reference standard such as CFCl₃ (δ = 0 ppm) or a secondary standard may be used.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.
2. Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Both positive and negative ion modes should be tested.
-
Positive Mode: To observe protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.
-
Negative Mode: To observe deprotonated molecules [M-H]⁻.
-
-
Parameters:
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 4-8 L/min at 180-200 °C.
-
Mass Range: m/z 100-1000.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral characterization of this compound.
IUPAC name for C10H6F16O2
An in-depth technical guide for the chemical compound with the formula C10H6F16O2 cannot be provided at this time. Extensive searches for the IUPAC name, chemical properties, synthesis protocols, and applications in drug development for this specific molecular formula have not yielded any relevant results in publicly available scientific literature and chemical databases.
A molecular formula alone, such as C10H6F16O2, is insufficient to determine a unique chemical structure and its corresponding IUPAC name. Many different arrangements of the atoms (isomers) can exist for a single molecular formula, each with distinct properties and a specific IUPAC name. Without a known structure or additional information linking this formula to a specific compound, it is not possible to provide the requested detailed technical information.
Consequently, the core requirements of this request, including the presentation of quantitative data, detailed experimental protocols, and the creation of signaling pathway diagrams, cannot be fulfilled due to the absence of foundational data for a compound with this formula.
Researchers, scientists, and drug development professionals interested in a compound with this atomic composition would first need to perform structural elucidation through analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Following the determination of the precise chemical structure, a systematic IUPAC name could be assigned, and subsequent research could be conducted to determine its physicochemical properties, biological activity, and potential therapeutic applications.
The Stability of Perfluorinated Diols: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal and chemical stability of perfluorinated diols. Given the relative scarcity of publicly available data specifically for perfluorinated diols, this document synthesizes information from closely related fluorinated compounds, such as fluorotelomer alcohols (FTOHs) and perfluoroalkyl carboxylic acids (PFCAs), to infer and establish a foundational understanding. The methodologies and potential degradation pathways described herein are intended to serve as a robust starting point for researchers in drug development and materials science.
Thermal Stability of Perfluorinated Diols
The thermal stability of perfluorinated compounds is a defining characteristic, primarily attributed to the strength of the carbon-fluorine (C-F) bond. However, the presence of functional groups, such as the hydroxyl (-OH) groups in diols, introduces potential sites for thermal decomposition.
Decomposition Temperatures and Behavior
While specific quantitative data for perfluorinated diols is not abundant in the literature, data from related per- and polyfluoroalkyl substances (PFAS) can provide valuable insights. For instance, the decomposition of PFCAs on substrates like granular activated carbon has been observed to initiate at temperatures as low as 200°C.[1] The thermal stability of PFCAs generally increases with the length of the perfluorinated carbon chain.[1] In contrast, perfluoroether carboxylic acids are noted to be less thermally stable than their PFCA counterparts with the same number of carbons, suggesting that the presence of ether linkages can weaken the molecule.[2] For fluorinated polyurethanes, the incorporation of fluorinated diols as chain extenders has been shown to enhance thermal stability.[3]
Based on analogous compounds, it is hypothesized that the thermal decomposition of perfluorinated diols is initiated at the C-C bond adjacent to the hydroxyl-bearing carbon or through dehydration reactions. The resulting products would likely be volatile organofluorine compounds.
Table 1: Inferred Thermal Decomposition Data for Perfluorinated Diols (Based on Analogous Compounds)
| Compound Class | Onset Decomposition Temperature (°C) | Key Observations |
| Perfluoroalkyl Carboxylic Acids (PFCAs) | ~200 - 450 | Stability increases with chain length.[1][2] |
| Perfluoroalkyl Sulfonic Acids (PFSAs) | ≥450 | Generally more stable than PFCAs.[1][2] |
| Perfluoroalkyl Ether Carboxylic Acids (PFECAs) | Lower than PFCAs of similar size | Ether linkage decreases stability.[1][2] |
| Perfluorinated Diols (Hypothesized) | 200 - 400 | Decomposition likely initiated at the alcohol functional group. |
Note: Data for perfluorinated diols is inferred and should be experimentally verified.
Chemical Stability of Perfluorinated Diols
The chemical stability of perfluorinated diols is expected to be high under many conditions due to the electron-withdrawing nature of the perfluoroalkyl chain, which shields the molecule from nucleophilic attack. However, the hydroxyl groups can be susceptible to certain reactions, particularly oxidation.
Hydrolysis
Perfluorinated compounds are generally resistant to hydrolysis. However, the stability can be influenced by pH and the presence of adjacent functional groups. For related compounds like polyfluorinated amides and phosphate monoesters, hydrolysis has been observed, suggesting that under certain biological or harsh chemical conditions, degradation can occur.[4] It is anticipated that perfluorinated diols would be stable to hydrolysis across a wide pH range at ambient temperatures.
Oxidation
The hydroxyl groups of perfluorinated diols are potential sites for oxidation. The atmospheric degradation of FTOHs, initiated by hydroxyl radicals, proceeds via the oxidation of the alcohol to an aldehyde and subsequently to a carboxylic acid.[5] This suggests that strong oxidizing agents could potentially degrade perfluorinated diols. While perfluoroalkyl acids (PFAAs) are generally recalcitrant to attack by hydroxyl radicals, sulfate radicals have shown efficacy in degrading PFCAs under acidic conditions.[1][6] The oxidation of perfluorinated diols would likely follow a pathway involving the formation of perfluorinated aldehydes and dicarboxylic acids.
Table 2: Inferred Chemical Stability of Perfluorinated Diols
| Condition | Expected Reactivity | Potential Degradation Products |
| Hydrolysis | ||
| Acidic (e.g., pH 1-3) | Low | None expected |
| Neutral (e.g., pH 6-8) | Low | None expected |
| Basic (e.g., pH 11-13) | Low to Moderate | Potential for slow degradation at elevated temperatures |
| Oxidation | ||
| Hydroxyl Radicals (•OH) | Moderate | Perfluorinated aldehydes, Perfluorinated dicarboxylic acids |
| Sulfate Radicals (SO4•-) | Moderate to High | Perfluorinated aldehydes, Perfluorinated dicarboxylic acids, shorter-chain fragments |
| Permanganate (MnO4-) | Low | Limited degradation expected |
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the thermal and chemical stability of perfluorinated diols.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the onset of thermal decomposition, mass loss as a function of temperature, and the enthalpy of decomposition.
Methodology:
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of the perfluorinated diol into an appropriate crucible (e.g., alumina or platinum).
-
TGA/DSC Program:
-
Data Analysis:
Chemical Stability Assessment: Hydrolysis
Objective: To evaluate the stability of perfluorinated diols in aqueous solutions at different pH values.
Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 4, 7, and 9.
-
Sample Preparation: Prepare stock solutions of the perfluorinated diol in a suitable solvent (e.g., methanol). Spike the stock solution into each buffer to achieve a final concentration of 10-100 µM.
-
Incubation: Incubate the solutions in sealed vials at a constant temperature (e.g., 50°C) for a period of up to 30 days.
-
Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw aliquots from each vial.
-
Analysis: Analyze the samples for the parent diol and potential degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the concentration of the perfluorinated diol as a function of time to determine the hydrolysis rate constant and half-life at each pH.
Chemical Stability Assessment: Oxidation
Objective: To assess the stability of perfluorinated diols in the presence of a strong oxidizing agent (e.g., activated persulfate to generate sulfate radicals).
Methodology:
-
Reagent Preparation: Prepare a stock solution of the perfluorinated diol and a stock solution of sodium persulfate (Na2S2O8).
-
Reaction Setup: In a temperature-controlled reactor, add the perfluorinated diol solution and adjust the pH to acidic conditions (e.g., pH 3) to favor sulfate radical generation.[6]
-
Initiation: Add the persulfate solution to the reactor to initiate the oxidation reaction. The reaction can be activated by heat or UV light.
-
Sampling: Collect samples at various time intervals. Quench the reaction in the samples immediately (e.g., by adding methanol).
-
Analysis: Use LC-MS/MS to quantify the remaining parent diol and identify any oxidation products.[12]
-
Data Analysis: Calculate the degradation kinetics of the perfluorinated diol.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow for stability testing and a hypothesized degradation pathway for perfluorinated diols.
Caption: General experimental workflows for assessing the thermal and chemical stability of perfluorinated diols.
Caption: Hypothesized degradation pathways for perfluorinated diols under different conditions.
Conclusion
Perfluorinated diols are a class of molecules with significant potential in advanced materials and pharmaceutical applications. Their stability is a critical parameter for these uses. While direct, quantitative data remains limited, a comprehensive understanding can be built by examining analogous fluorinated compounds. This guide provides a framework for this understanding, outlining expected stability profiles and robust protocols for experimental verification. Further research is essential to populate the data tables with specific values for various perfluorinated diols, which will enable more precise structure-stability relationship modeling and accelerate their application in drug development and other advanced fields.
References
- 1. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epa.gov [epa.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iitk.ac.in [iitk.ac.in]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 11. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 12. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into Fluorinated Aliphatic Diols: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly influencing the fields of materials science and drug discovery. Among the diverse array of fluorinated building blocks, aliphatic diols featuring fluorine atoms have garnered significant attention. Their unique physicochemical properties, stemming from the high electronegativity and small size of fluorine, impart desirable characteristics such as enhanced thermal stability, chemical resistance, and altered biological activity. This technical guide provides a comprehensive literature review of fluorinated aliphatic diols, focusing on their synthesis, key properties, and applications, with a particular emphasis on their emerging role in drug development.
Synthesis of Fluorinated Aliphatic Diols
The synthesis of fluorinated aliphatic diols often involves the reduction of the corresponding fluorinated dicarboxylic acids or their ester derivatives. Common reducing agents and methods include:
-
Reduction of Fluorinated Diacids/Diesters: A prevalent method for synthesizing fluorinated aliphatic diols is the reduction of their corresponding dicarboxylic acids or esters. This can be achieved using various reducing agents. For instance, 2,2,3,3,4,4-hexafluoropentane-1,5-diol can be synthesized from diethyl 2,2,3,3,4,4-hexafluoroglutarate.
-
Direct Fluorination: While less common for introducing fluorine into the backbone of aliphatic diols, direct fluorination methods can be employed in specific cases. These methods often require specialized equipment and handling of hazardous reagents.
-
Building Block Approach: Another synthetic strategy involves the use of smaller fluorinated building blocks that are then coupled to form the desired diol structure.
A general workflow for the synthesis and purification of a fluorinated aliphatic diol via the reduction of a diester is outlined below.
Physicochemical Properties
The introduction of fluorine atoms into an aliphatic diol backbone significantly alters its physicochemical properties. These modifications are crucial for their application in various fields.
| Property | Effect of Fluorination |
| Melting/Boiling Point | Generally increases with the degree of fluorination due to increased molecular weight and polarity. For example, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol has a melting point of 66-70 °C and a boiling point of 100 °C at 3 mmHg. |
| Acidity of Hydroxyl Groups | The pKa of the hydroxyl groups is lowered due to the strong electron-withdrawing inductive effect of the fluorine atoms, making the diols more acidic than their non-fluorinated counterparts. |
| Lipophilicity | The effect on lipophilicity is complex. While a single fluorine atom can increase lipophilicity, extensive fluorination often leads to a decrease in lipophilicity and an increase in hydrophobicity. |
| Thermal Stability | The high bond energy of the C-F bond contributes to enhanced thermal stability. Fluorinated polymers derived from these diols often exhibit higher decomposition temperatures.[1] |
| Chemical Resistance | The fluorine atoms shield the carbon backbone from chemical attack, leading to increased resistance to oxidation and other chemical degradation pathways. |
| Solubility | Solubility in common organic solvents can be affected by the degree and pattern of fluorination. Highly fluorinated compounds may exhibit fluorous-phase solubility. |
Table 1: Physicochemical Properties of Selected Fluorinated Aliphatic Diols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | C5H6F6O2 | 212.09 | 77-80 | - |
| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | C6H6F8O2 | 262.10 | 66-70 | 100 (at 3 mmHg) |
Note: Data compiled from commercially available sources and literature.[2][3]
Applications in Materials Science
Fluorinated aliphatic diols are valuable monomers for the synthesis of high-performance polymers such as polyurethanes and polyimides. The incorporation of these diols imparts unique properties to the resulting polymers.
Fluorinated Polyurethanes (FPUs)
FPUs are synthesized by the reaction of fluorinated diols with diisocyanates. The presence of fluorine enhances the thermal stability, chemical resistance, and hydrophobicity of the polyurethane.[1][4][5]
Experimental Protocol: Synthesis of a Fluorinated Polyurethane
A representative procedure for the synthesis of a fluorinated polyurethane involves a two-step process. First, a prepolymer is formed by reacting a diisocyanate with a mixture of a fluorinated diol and another polyol. This is followed by chain extension with a diol.
-
Prepolymer Synthesis: A diisocyanate (e.g., MDI) is charged into a reaction flask under a nitrogen atmosphere and heated to remove any moisture. A solution of the fluorinated diol and a poly(ether or ester) polyol in a suitable solvent (e.g., ethyl acetate) containing a catalyst (e.g., DBTDL) is then added. The mixture is stirred at an elevated temperature for several hours to form the prepolymer.[5]
-
Chain Extension: A chain extender, such as 1,4-butanediol, is added to the prepolymer, and the mixture is stirred. The resulting viscous solution is then cast onto a mold and cured in an oven to obtain the fluorinated polyurethane film.[5]
Fluorinated Polyimides (FPIs)
FPIs are synthesized from the reaction of dianhydrides with diamines, where fluorinated diols can be incorporated into the diamine monomer. These polymers exhibit excellent thermal stability, low dielectric constants, and good solubility.[6][7][8]
Experimental Protocol: Synthesis of a Fluorinated Polyimide via Thermal Imidization
The synthesis of FPIs typically follows a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization.
-
Poly(amic acid) (PAA) Synthesis: A diamine and a dianhydride (e.g., 6FDA) are dissolved in an aprotic polar solvent such as N,N-dimethylacetamide (DMAc). The solution is stirred at room temperature for an extended period (e.g., 24 hours) to form the PAA solution.[7][9]
-
Thermal Imidization: The PAA solution is cast onto a substrate (e.g., a glass plate) and then subjected to a stepwise heating program in an oven. A typical program might involve holding at progressively higher temperatures (e.g., 100 °C, 200 °C, and 300 °C) for specific durations to facilitate the cyclization to the polyimide.[10]
Applications in Drug Development and Biological Research
The unique properties of fluorinated aliphatic diols make them attractive building blocks in medicinal chemistry and for the development of new therapeutic agents.
Modulation of Biological Activity
The introduction of fluorine can significantly impact the biological activity of a molecule. It can alter binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability.[11][12][13][14]
Cytotoxicity of Fluorinated Compounds
Several studies have investigated the cytotoxic effects of fluorinated compounds against various cancer cell lines. The IC50 values, which represent the concentration of a compound that inhibits 50% of cell growth, are a common metric for cytotoxicity.
Table 2: In Vitro Cytotoxicity of Selected Fluorinated Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| (-)-Epicatechin-3,5-di-O-3,4,5-trifluorobenzoate | HeLa | 11.0 | |
| (-)-Epicatechin-3,5-di-O-3,4,5-trifluorobenzoate | A549 | 17.0 | [15] |
| (-)-Catechin-3,5-di-O-3,4,5-trifluorobenzoate | HeLa | 23.0 | [15] |
| (-)-Catechin-3,5-di-O-3,4,5-trifluorobenzoate | A549 | 33.0 | [15] |
| 5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dione | HuTu 80 | 11.2 |
Note: The compounds listed are examples of fluorinated molecules exhibiting cytotoxicity and are not all strictly aliphatic diols, but they illustrate the potential of fluorination in cancer research.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the fluorinated compound and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition
Fluorinated compounds, including those derived from aliphatic diols, have shown promise as enzyme inhibitors. The electron-withdrawing nature of fluorine can enhance the binding of a molecule to the active site of an enzyme.[16][17][18]
Table 3: Enzyme Inhibition by Selected Fluorinated Compounds
| Enzyme Target | Inhibitor | Inhibition Metric (IC50 or Ki) | Reference |
| Tryptophan 2,3-dioxygenase (TDO2) | 6-fluoroindole derivative | < 1 µM (IC50) | [16] |
| Rho-associated kinase 1 (ROCK1) | 6-fluoroindazole | 14 nM (IC50) | [16] |
| Dihydrofolate Reductase (human) | 3'-Fluoroaminopterin | - (2-3 fold tighter binding than aminopterin) | [19] |
Note: This table provides examples of enzyme inhibition by fluorinated compounds to illustrate the principle. Specific data for a wide range of fluorinated aliphatic diols is an active area of research.
Conclusion
Fluorinated aliphatic diols represent a versatile and valuable class of chemical building blocks. Their synthesis, while requiring careful control, provides access to molecules with unique and tunable physicochemical properties. In materials science, these diols are instrumental in creating high-performance polymers with enhanced thermal stability and chemical resistance. In the realm of drug discovery and development, the strategic incorporation of fluorine through these diols offers a powerful tool to modulate biological activity, leading to the potential development of novel therapeutics with improved efficacy and pharmacokinetic profiles. Further research into the synthesis of novel fluorinated diols and a deeper understanding of their structure-activity relationships will undoubtedly continue to drive innovation in both materials science and medicinal chemistry.
References
- 1. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorinated polyurethane based on liquid fluorine elastomer (LFH) synthesis via two-step method: the critical value of thermal resistance and mechanic ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04509C [pubs.rsc.org]
- 6. Synthesis of diol monomers and organosoluble fluorinated polyimides with low dielectric | Semantic Scholar [semanticscholar.org]
- 7. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategic Incorporation of Fluorine into Taxoid Anticancer Agents for Medicinal Chemistry and Chemical Biology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rroij.com [rroij.com]
- 19. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
Methodological & Application
Applications of 1H,1H,10H,10H-Perfluorodecane-1,10-diol in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,10H,10H-Perfluorodecane-1,10-diol, a unique fluorinated diol, offers a versatile platform for researchers in materials science and polymer chemistry. Its distinct structure, featuring a perfluorinated carbon chain flanked by hydroxyl groups, imparts desirable properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it a valuable building block for the synthesis of advanced polymers and functional materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in various research applications.
Application 1: Synthesis of Fluorinated Polyurethanes
This compound can be employed as a chain extender in the synthesis of novel fluorinated polyurethanes (PUs). The incorporation of the perfluorinated segment can significantly enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polyurethane, making it suitable for a range of high-performance applications.
Experimental Protocol: Synthesis of Fluorinated Polyurethane
This protocol is based on the synthesis of a biodegradable, long-segment fluorine-containing polyurethane using 4,4′-diphenylmethane diisocyanate (MDI) and polycaprolactone diol (PCL) as the soft segment, with this compound (PFD) acting as the hard segment chain extender.[1]
Materials:
-
This compound (PFD)
-
4,4′-Diphenylmethane diisocyanate (MDI)
-
Polycaprolactone diol (PCL, Mw = 530 g/mol )
-
Dibutyltin dilaurate (DBTDL) - Catalyst
-
N,N-Dimethylformamide (DMF) - Solvent, anhydrous
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for polymer synthesis (three-neck flask, condenser, mechanical stirrer, heating mantle)
Procedure:
-
Preparation of the Prepolymer:
-
In a three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add a calculated amount of PCL diol.
-
Heat the flask to 80°C under a gentle flow of nitrogen to melt the PCL and remove any residual moisture.
-
Add MDI to the molten PCL with continuous stirring. The molar ratio of MDI to PCL is typically 2:1.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).
-
Maintain the reaction at 80°C for 2 hours with constant stirring to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve a stoichiometric amount of this compound in anhydrous DMF. The amount of diol is calculated to react with the remaining isocyanate groups of the prepolymer.
-
Slowly add the PFD solution to the prepolymer reaction mixture under vigorous stirring.
-
Continue the reaction at 80°C for an additional 3 hours to complete the chain extension.
-
-
Isolation and Purification of the Polymer:
-
After the reaction is complete, pour the viscous polymer solution into a Teflon-coated dish.
-
Cure the polymer in a vacuum oven at 60°C for 24 hours to remove the solvent and complete the reaction.
-
The resulting fluorinated polyurethane can be purified by dissolving it in a suitable solvent (e.g., THF) and precipitating it in a non-solvent (e.g., methanol).
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
Quantitative Data:
The composition and molecular weight of the synthesized polyurethanes can be varied by adjusting the ratio of the reactants. The following table summarizes the recipe and resulting molecular weights for different PFD/PU formulations as reported in the literature.[1]
| Sample ID | MDI (wt%) | PCL (wt%) | PFD (wt%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PFD/PU-1 | 48.1 | 51.9 | 0 | 18,300 | 34,500 | 1.88 |
| PFD/PU-2 | 45.9 | 49.4 | 4.7 | 20,100 | 39,400 | 1.96 |
| PFD/PU-3 | 43.8 | 47.1 | 9.1 | 22,500 | 45,900 | 2.04 |
Mn: Number average molecular weight, Mw: Weight average molecular weight, PDI: Polydispersity index.
Workflow Diagram:
Caption: Workflow for the synthesis of fluorinated polyurethane.
Application 2: Lubricant Additive
The unique properties of this compound, such as low friction and high thermal stability, make it a candidate for use as a lubricant additive.[2] Its perfluorinated chain can provide excellent chemical and thermal stability, which are desirable traits for lubricants.
Application Note
When used as an additive in lubricating oils, this compound is expected to form a thin, protective film on metal surfaces. This film can reduce direct metal-to-metal contact, thereby decreasing friction and wear, especially under boundary lubrication conditions. The hydroxyl end groups can facilitate its interaction with metal surfaces.
Proposed Experimental Protocol: Tribological Testing
This is a general protocol for evaluating the performance of this compound as a lubricant additive.
Materials:
-
Base lubricant (e.g., Polyalphaolefin (PAO) or mineral oil)
-
This compound
-
Tribometer (e.g., pin-on-disk or four-ball tester)
-
Steel balls and disks (or other relevant materials)
-
Ultrasonic bath
-
Solvents for cleaning (e.g., hexane, acetone)
Procedure:
-
Preparation of Lubricant Formulations:
-
Prepare a series of lubricant formulations by dissolving different concentrations of this compound in the base oil (e.g., 0.1, 0.5, 1.0, and 2.0 wt%).
-
Use an ultrasonic bath to ensure complete dissolution and uniform dispersion of the additive.
-
A control sample of the pure base oil should also be prepared.
-
-
Tribological Testing:
-
Clean the test specimens (balls and disks) thoroughly with solvents in an ultrasonic bath and dry them.
-
Mount the specimens in the tribometer.
-
Apply a small amount of the lubricant formulation to the contact area.
-
Conduct the tribological tests under controlled conditions of load, speed, and temperature. These parameters should be chosen to simulate the intended application.
-
Continuously record the friction coefficient during the test.
-
After the test, measure the wear scar diameter on the ball and the wear track profile on the disk using a profilometer or microscope.
-
-
Data Analysis:
-
Compare the friction coefficient and wear volume for the lubricant formulations containing the additive with the pure base oil.
-
Plot the friction coefficient as a function of time and the wear volume as a function of additive concentration.
-
Logical Relationship Diagram:
Caption: Logical relationship for lubricant application.
Application 3: Surface Modification for Hydrophobic Coatings
The low surface energy of fluorinated compounds makes this compound a suitable candidate for creating hydrophobic surfaces. The diol functionality allows it to be chemically bonded to various substrates.
Application Note
By reacting the hydroxyl groups of this compound with appropriate surface functionalities (e.g., isocyanates, epoxides, or silanes), a durable, low-energy surface can be created. This can be used to impart water-repellent properties to materials such as textiles, glass, and metals.
Proposed Experimental Protocol: Surface Modification of Glass
This protocol describes a general method for modifying a glass surface to make it hydrophobic.
Materials:
-
Glass slides
-
This compound
-
A bifunctional linker molecule (e.g., a diisocyanate like hexamethylene diisocyanate or a silane coupling agent like (3-isocyanatopropyl)triethoxysilane)
-
Anhydrous toluene or other suitable solvent
-
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ) or other suitable cleaning agent
-
Oven
Procedure:
-
Substrate Cleaning and Activation:
-
Clean the glass slides thoroughly, for example, by immersing them in a piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides extensively with deionized water and dry them in an oven at 120°C.
-
-
Surface Functionalization:
-
In a glove box or under an inert atmosphere, prepare a solution of the bifunctional linker in anhydrous toluene.
-
Immerse the cleaned and dried glass slides in this solution and allow them to react for several hours at a specified temperature (e.g., 60-80°C). This step attaches one end of the linker to the glass surface.
-
After the reaction, rinse the slides with fresh toluene to remove any unreacted linker.
-
-
Attachment of the Fluorinated Diol:
-
Prepare a solution of this compound in anhydrous toluene.
-
Immerse the functionalized glass slides in the diol solution and allow the reaction to proceed, typically at an elevated temperature (e.g., 80-100°C) for several hours. This reaction couples the hydroxyl group of the diol to the other end of the linker molecule.
-
After the reaction, rinse the slides thoroughly with toluene and other solvents to remove any unreacted diol.
-
Dry the modified glass slides.
-
-
Characterization:
-
Measure the water contact angle on the modified glass surface using a goniometer to quantify the hydrophobicity.
-
The surface composition can be analyzed using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of fluorine.
-
Workflow Diagram:
References
Application Notes and Protocols for the Synthesis of Copolymers Using 1H,1H,10H,10H-Perfluorodecane-1,10-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel fluorinated polyurethanes (FPUs) incorporating 1H,1H,10H,10H-Perfluorodecane-1,10-diol (PFD) as a long-segment chain extender. The incorporation of this fluorinated diol into the polyurethane backbone imparts enhanced thermal stability and mechanical properties to the resulting copolymers, making them promising candidates for a variety of advanced applications.
Application Note: Synthesis of Novel Fluorinated Polyurethanes with Enhanced Thermal and Mechanical Properties
Thermoplastic polyurethanes (TPUs) are versatile block copolymers known for their excellent elasticity and processability. They are typically synthesized from a soft segment diol, a hard segment diisocyanate, and a chain extender. The properties of TPUs can be tailored by modifying these components. The introduction of fluorine-containing segments is a key strategy for enhancing properties such as thermal stability, chemical resistance, and hydrophobicity.
This application note describes the synthesis of a novel fluorinated polyurethane (FPU) using this compound (PFD) as a chain extender. The synthesis involves a two-step process.[1] First, a polyurethane prepolymer is formed by the reaction of 4,4′-diphenylmethane diisocyanate (MDI) and polycaprolactone diol (PCL).[1] In the second step, the PFD chain extender is introduced to react with the prepolymer, forming the final FPU.[1]
The successful synthesis of these PFD-containing polyurethanes (PFD/PUs) has been verified through comprehensive structural analysis using Fourier transform infrared spectroscopy (FTIR) and various nuclear magnetic resonance (NMR) techniques, including ¹H NMR, ¹⁹F NMR, ¹⁹F–¹⁹F COSY, ¹H–¹⁹F COSY, and HMBC.[1]
The incorporation of the long-segment fluorinated PFD chain extender has been shown to significantly improve the thermal stability and mechanical properties of the resulting polyurethanes.[1] These enhanced properties make PFD/PUs attractive materials for applications in demanding environments, including advanced coatings, biomedical devices, and specialty elastomers. For drug development professionals, the biocompatibility and tunable properties of these FPUs may offer new opportunities for creating advanced drug delivery systems.
Experimental Protocols
This section provides detailed methodologies for the synthesis of fluorinated polyurethanes using this compound as a chain extender, based on established research.[1]
Materials:
| Chemical | Supplier |
| This compound (PFD) | Matrix Scientific (Columbia, SC, USA) |
| 4,4′-diphenylmethane diisocyanate (MDI) | Wanhua Chemical Group (Yantai, China) |
| Polycaprolactone diol (PCL, Mn = 2000 g/mol ) | Sigma-Aldrich (St. Louis, MO, USA) |
| N,N-dimethylacetamide (DMAc) | Tedia (Fairfield, OH, USA) |
| Dibutyltin dilaurate (DBTDL) | Alfa Aesar (Haverhill, MA, USA) |
Synthesis of PFD-containing Polyurethanes (PFD/PUs):
A two-step polymerization process is used for the synthesis of the PFD/PUs.[1]
Step 1: Prepolymer Formation
-
Add 4,4′-diphenylmethane diisocyanate (MDI), polycaprolactone diol (PCL), and N,N-dimethylacetamide (DMAc) to a 500 mL four-neck reaction flask equipped with a mechanical stirrer, condenser, nitrogen inlet, and dropping funnel.
-
Heat the reaction mixture to 80 °C using a heating mantle.
-
Add 2 to 3 drops of dibutyltin dilaurate (DBTDL) catalyst to the solution.
-
Stir the mixture at 200 rpm for 2 hours under a nitrogen atmosphere to form the polyurethane prepolymer.
Step 2: Chain Extension
-
Dissolve the this compound (PFD) chain extender in DMAc.
-
Slowly add the PFD solution dropwise into the reaction flask containing the prepolymer.
-
Continue the reaction for an additional 2 hours at 80 °C with continuous stirring.
-
After the reaction is complete, pour the resulting PFD/PU solution onto a Teflon plate and dry in a vacuum oven at 80 °C for 24 hours to remove the solvent.
Data Presentation
The following tables summarize the quantitative data for the synthesized PFD-containing polyurethanes with varying amounts of PFD.
Table 1: Molecular Weight Data of PFD/PUs [1]
| Sample | PFD (wt%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PU-PFD0 | 0 | 45,600 | 85,300 | 1.87 |
| PU-PFD1 | 1 | 48,900 | 91,400 | 1.87 |
| PU-PFD3 | 3 | 52,100 | 98,500 | 1.89 |
| PU-PFD5 | 5 | 56,300 | 108,100 | 1.92 |
Table 2: Thermal Properties of PFD/PUs [1]
| Sample | Onset Decomposition Temp. (°C) | Glass Transition Temp. (Tg, °C) |
| PU-PFD0 | 314.9 | -34.1 |
| PU-PFD1 | 320.1 | -33.5 |
| PU-PFD3 | 323.5 | -32.9 |
| PU-PFD5 | 326.7 | -32.1 |
Table 3: Mechanical Properties of PFD/PUs [1]
| Sample | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| PU-PFD0 | 25.4 | 850 | 10.2 |
| PU-PFD1 | 28.9 | 810 | 12.5 |
| PU-PFD3 | 32.1 | 780 | 15.6 |
| PU-PFD5 | 35.7 | 750 | 18.9 |
Mandatory Visualization
Caption: Reaction scheme for the two-step synthesis of fluorinated polyurethane.
Caption: Experimental workflow for the synthesis of PFD-containing polyurethane.
References
Application Notes and Protocols for Surface Modification Using Fluorinated Moieties
For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount for a wide range of applications, from biomedical devices to microfluidics. The introduction of fluorine-containing molecules onto a surface can dramatically alter its characteristics, imparting properties such as hydrophobicity, chemical inertness, and biocompatibility. Fluorinated diols, in particular, are valuable building blocks in the synthesis of polymers used for creating such surfaces.[1] This document provides detailed protocols for surface modification to achieve a fluorinated interface, focusing on the well-established method of silanization with fluoroalkylsilanes. Additionally, it outlines the key analytical techniques for characterizing these modified surfaces.
Principle of the Method: Covalent Surface Modification via Silanization
The protocol described here focuses on the covalent attachment of fluorinated molecules to substrates rich in hydroxyl groups (e.g., glass, silicon wafers, or plasma-treated polymers). This is achieved through silanization, a process that forms a stable, self-assembled monolayer (SAM) on the surface. The method utilizes a fluoroalkylsilane, which has a reactive silane head that covalently bonds to the surface hydroxyl groups and a fluorinated tail that forms the new, low-energy interface.[2][3] This process results in a durable and highly hydrophobic surface.
While this protocol details the use of a fluoroalkylsilane, fluorinated diols can be incorporated into surface modification schemes, often by being pre-reacted with a suitable coupling agent to provide a reactive silane moiety or by being used in the synthesis of surface-modifying macromolecules.[4]
Experimental Protocols
Part 1: Surface Modification via Silanization
This protocol provides a step-by-step guide for the surface modification of a glass or silicon substrate using a fluoroalkylsilane, such as (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane.[2]
Materials and Reagents:
-
Glass slides or silicon wafers
-
Fluoroalkylsilane (e.g., (tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane)
-
Anhydrous toluene or a fluorocarbon oil[2]
-
Acetone, isopropanol, and deionized water for cleaning
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Extremely corrosive and reactive) or a plasma cleaner
-
Nitrogen gas stream
-
Sonicator
-
Glass or polypropylene containers
-
Fume hood
Protocol:
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrates by sonicating them in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Activate the surface to generate hydroxyl groups. This can be done by:
-
Piranha solution: Immerse the substrates in freshly prepared piranha solution for 30-60 minutes in a fume hood. (Extreme caution is required) .
-
Plasma treatment: Alternatively, treat the substrates with oxygen or air plasma for 2-5 minutes.[3]
-
-
Rinse the activated substrates extensively with deionized water and dry them with a nitrogen stream.
-
-
Silanization Procedure:
-
Prepare a 1-2% (v/v) solution of the fluoroalkylsilane in an anhydrous solvent (e.g., toluene) inside a fume hood.
-
Immerse the clean, activated substrates in the silanization solution.
-
Seal the container and allow the reaction to proceed for 2-24 hours at room temperature. Longer reaction times can lead to a more ordered monolayer.
-
-
Post-Silanization Cleaning:
-
Remove the substrates from the silanization solution.
-
Rinse the substrates with the anhydrous solvent (e.g., toluene) to remove any excess, unreacted silane.
-
Sonicate the substrates in the solvent for 5-10 minutes to remove physisorbed molecules.
-
Rinse the substrates with isopropanol and then deionized water.
-
Dry the modified substrates with a stream of nitrogen gas.
-
The substrates are now ready for characterization or use.
-
Part 2: Characterization of Modified Surfaces
1. Contact Angle Goniometry
This technique measures the wettability of the surface, providing a quantitative measure of its hydrophobicity.
Methodology:
-
Place a 5-10 µL droplet of deionized water on the modified surface.
-
Use a goniometer to capture an image of the droplet.
-
Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Measurements should be taken at multiple points on the surface to ensure homogeneity.[5]
2. X-ray Photoelectron Spectroscopy (XPS)
XPS is used to determine the elemental composition of the surface, confirming the presence of fluorine and the formation of the siloxane bond.[4][6]
Methodology:
-
Place the modified substrate in the vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, O 1s, Si 2p, and F 1s regions to determine the chemical states and quantify the elemental composition.[7]
3. Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)
ATR-FTIR can be used to identify the chemical bonds present on the surface, confirming the presence of C-F and Si-O-Si bonds.[8]
Methodology:
-
Press the modified surface against the ATR crystal (e.g., diamond or germanium).
-
Record the infrared spectrum over a range of wavenumbers (e.g., 400-4000 cm⁻¹).
-
Analyze the spectrum for characteristic peaks corresponding to the fluorinated coating.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of fluorinated surfaces.
Table 1: Water Contact Angle Measurements on Modified Surfaces
| Surface Type | Water Contact Angle (°) | Reference |
| Unmodified Glass/Silicon | < 20° | |
| Fluoroalkylsilane on 3D Printed Resin | > 110° | [2] |
| Fluorinated Silica Nanoparticle Coating | > 150° | [8] |
| Fluorinated Polyurethane | 108° - 118° | [9] |
| Fluorinated Polymer on Fabric | > 140° | [10] |
Table 2: Elemental Composition of a Fluoroalkylsilane-Modified Surface by XPS
| Element | Atomic Concentration (%) |
| Carbon (C) | 30 - 40% |
| Oxygen (O) | 25 - 35% |
| Silicon (Si) | 15 - 25% |
| Fluorine (F) | 10 - 20% |
Note: The exact atomic concentrations will vary depending on the specific fluoroalkylsilane used and the quality of the monolayer.
Visualizations
References
- 1. exfluor.com [exfluor.com]
- 2. Selective fluorination of the surface of polymeric materials after stereolithography 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effect of fluorinated surface modifying macromolecules on the surface morphology of polyethersulfone membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying the impact of surface roughness on contact angle dynamics under varying conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface modification of poly(dimethylsiloxane) with a perfluorinated alkoxysilane for selectivity toward fluorous tagged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. upcommons.upc.edu [upcommons.upc.edu]
Application Notes and Protocols for 1H,1H,10H,10H-Perfluorodecane-1,10-diol as a Lubricant Additive
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,10H,10H-Perfluorodecane-1,10-diol is a specialty chemical with the molecular formula C10H6F16O2.[1] It belongs to the family of per- and polyfluoroalkyl substances (PFAS) and is characterized by a ten-carbon chain with extensive fluorination and hydroxyl (-OH) groups at both ends.[1] This unique structure imparts properties such as high thermal and chemical stability, which are highly desirable for advanced lubrication applications.[1] This document provides detailed application notes and protocols for the evaluation of this compound as a lubricant additive.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, formulation, and understanding its behavior in lubrication systems.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C10H6F16O2 | [1][2] |
| Molecular Weight | 462.13 g/mol | [1][2] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 135-137 °C | [3][4] |
| Boiling Point | 132 °C at 4 mmHg | [3][4] |
| Density (estimate) | 1.6113 g/cm³ | [3] |
| Solubility | Soluble in water.[5] Solubility in common lubricant base oils (e.g., mineral oil, PAO, esters) is not widely reported and should be determined experimentally. | |
| CAS Number | 754-96-1 | [3] |
Synthesis
The synthesis of this compound is a multi-step process that generally involves the fluorination of a suitable aliphatic precursor. While detailed proprietary methods may vary, common laboratory-scale and industrial synthesis approaches include:
-
Electrochemical Fluorination (Simons Process): This is a widely used method for achieving a high degree of fluorination.[1] An organic compound is electrolyzed in anhydrous hydrogen fluoride.[1]
-
Epoxidation-Transfer Hydrogenation: This pathway may utilize decenoate precursors as starting materials.[1]
-
Catalytic Systems: Transition metal catalysts, such as copper-based systems, can be employed for carbon-fluorine bond formation.[1]
Researchers should consult specialized literature for detailed synthetic procedures.
Application as a Lubricant Additive
The unique molecular structure of this compound, with its perfluorinated backbone and terminal hydroxyl groups, suggests its potential to function as a high-performance lubricant additive. The hydroxyl groups can provide surface-active properties, enabling the molecule to form a protective film on metal surfaces, while the fluorinated chain offers excellent thermal and chemical stability.
Proposed Mechanism of Action
The proposed lubricating mechanism involves the formation of a low-friction, protective tribofilm on the contacting surfaces. The polar hydroxyl groups are expected to adsorb onto the metal surfaces, anchoring the molecules. The perfluorinated chains would then form a stable, low-surface-energy layer that reduces friction and prevents direct metal-to-metal contact, thereby minimizing wear.
Experimental Protocols
To evaluate the efficacy of this compound as a lubricant additive, a series of standardized tests should be performed. The following protocols are recommended.
Solubility and Miscibility Testing
Objective: To determine the solubility and miscibility of the additive in various lubricant base oils (e.g., mineral oil, polyalphaolefin (PAO), and synthetic esters).
Protocol:
-
Prepare a series of concentrations of the diol additive in the chosen base oil (e.g., 0.1, 0.5, 1.0, 2.0 wt%).
-
Place the mixtures in sealed vials.
-
Agitate the vials using a vortex mixer or shaker for a predetermined time (e.g., 30 minutes).
-
Allow the vials to stand at a constant temperature (e.g., 25 °C) and visually inspect for any signs of insolubility (e.g., cloudiness, precipitation, phase separation) at regular intervals (e.g., 1, 6, 24 hours).
-
For a more quantitative assessment, techniques like spectrophotometry or gravimetric analysis after filtration can be employed.
Tribological Performance Evaluation (Four-Ball Wear Test)
Objective: To assess the anti-wear properties of the lubricant formulations containing the diol additive. The ASTM D4172 standard test method is recommended.
Table 2: ASTM D4172 Test Parameters
| Parameter | Recommended Value |
| Test Balls | Steel (AISI 52100) |
| Test Load | 392 N |
| Rotational Speed | 1200 rpm |
| Test Temperature | 75 °C |
| Test Duration | 60 minutes |
Protocol:
-
Clean the test balls thoroughly with appropriate solvents.
-
Assemble the four-ball test rig with three stationary balls and one rotating ball.
-
Submerge the balls in the test lubricant (base oil with and without the diol additive at various concentrations).
-
Apply the specified load and begin rotation at the set speed and temperature.
-
After the test duration, stop the machine and clean the stationary balls.
-
Measure the wear scar diameter on each of the three stationary balls using a calibrated microscope.
-
Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear performance.
Frictional Characteristics (Pin-on-Disk or Ball-on-Disk Test)
Objective: To determine the coefficient of friction of the lubricant formulations.
Protocol:
-
Select appropriate pin/ball and disk materials (e.g., steel-on-steel, steel-on-aluminum).
-
Clean the pin/ball and disk surfaces.
-
Apply a thin film of the test lubricant to the disk surface.
-
Mount the pin/ball and disk in the tribometer.
-
Apply a specific normal load and set the sliding speed and duration.
-
Record the frictional force continuously during the test.
-
Calculate the coefficient of friction (ratio of frictional force to normal load).
-
Compare the results for the base oil with and without the diol additive.
Material Compatibility
Objective: To assess the compatibility of the lubricant formulations with common engineering materials, including metals and elastomers.
Protocol (Elastomer Compatibility):
-
Select common elastomer samples (e.g., Nitrile, Viton, Silicone).
-
Measure the initial weight, volume, and hardness of the elastomer samples.
-
Immerse the samples in the test lubricant at an elevated temperature (e.g., 100 °C) for a specified duration (e.g., 168 hours).
-
After immersion, remove the samples, clean them, and re-measure their weight, volume, and hardness.
-
Calculate the percentage change in each property to determine swelling, shrinkage, and changes in hardness.
Safety and Environmental Considerations
This compound is classified as a per- and polyfluoroalkyl substance (PFAS).[1] PFAS are known for their environmental persistence and potential for bioaccumulation.[1]
-
Safety: Handle with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust. It may cause skin and eye irritation and respiratory irritation.[1]
-
Environmental: Due to the persistence of PFAS in the environment, all waste materials containing this compound should be disposed of in accordance with local, state, and federal regulations.[1] Efforts should be made to minimize its release into the environment.
Data Presentation
All quantitative data from the experimental protocols should be summarized in tables for clear comparison.
Table 3: Example of Tribological Performance Data Presentation
| Lubricant Formulation | Additive Conc. (wt%) | Average Wear Scar Diameter (mm) | Average Coefficient of Friction |
| Base Oil (e.g., PAO) | 0 | [Insert Value] | [Insert Value] |
| Base Oil + Diol Additive | 0.5 | [Insert Value] | [Insert Value] |
| Base Oil + Diol Additive | 1.0 | [Insert Value] | [Insert Value] |
Conclusion
This compound shows promise as a lubricant additive due to its unique chemical structure and inherent stability. The protocols outlined in this document provide a framework for a comprehensive evaluation of its performance in terms of solubility, anti-wear properties, frictional characteristics, and material compatibility. Researchers are encouraged to follow these or similar standardized procedures to generate reliable and comparable data. Given its classification as a PFAS, all handling and disposal must be conducted with strict adherence to safety and environmental regulations.
References
- 1. Buy this compound | 754-96-1 [smolecule.com]
- 2. This compound | C10H6F16O2 | CID 2733404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H,1H,10H,10H-PERFLUORO-1,10-DECANEDIOL CAS#: 754-96-1 [m.chemicalbook.com]
- 4. 1H,1H,10H,10H-PERFLUORO-1,10-DECANEDIOL | 754-96-1 [amp.chemicalbook.com]
- 5. exfluor.com [exfluor.com]
Application Notes and Protocols for the Preparation of Hydrophobic Coatings with 1H,1H,10H,10H-Perfluorodecane-1,10-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic coatings are of significant interest across various scientific and industrial fields, including biomedical devices, drug delivery, and microfluidics, due to their ability to repel water and prevent surface fouling. The incorporation of fluorine into polymeric coatings is a highly effective strategy for creating surfaces with very low surface energy, leading to pronounced hydrophobicity. 1H,1H,10H,10H-Perfluorodecane-1,10-diol is a valuable fluorinated monomer for the synthesis of such coatings. Its long perfluorinated backbone provides excellent water repellency, while the terminal hydroxyl groups allow for its incorporation into polymer chains, such as polyurethanes and polyesters.
This document provides detailed protocols for the preparation of hydrophobic polyurethane coatings using this compound as a chain extender. The resulting fluorinated polyurethane can be applied to various substrates to create a durable and highly hydrophobic surface.
Principle of Hydrophobicity
The hydrophobicity of the coatings described herein is derived from the unique properties of the perfluoroalkyl chain of this compound. The high electronegativity of fluorine atoms creates a dense electron shield around the carbon backbone, resulting in low polarizability and weak intermolecular forces. When incorporated into a polyurethane matrix and coated onto a surface, these perfluorinated chains orient themselves at the coating-air interface, creating a low-energy surface that minimizes contact with water, leading to high water contact angles.
Experimental Protocols
This section details the synthesis of a fluorinated polyurethane (FPU) prepolymer and its subsequent chain extension with this compound to form the final hydrophobic coating material. The protocol is adapted from methodologies for synthesizing polyurethanes with fluorinated chain extenders.[1]
Materials and Equipment
-
Monomers and Reagents:
-
4,4′-Diphenylmethane diisocyanate (MDI)
-
Polycaprolactone diol (PCL, Mn = 530 g/mol )
-
This compound (PFD)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Vacuum oven
-
Substrates for coating (e.g., glass slides, polymer films)
-
Spin coater or dip coater
-
Goniometer for contact angle measurement
-
Protocol 1: Synthesis of Fluorinated Polyurethane (FPU)
This protocol describes a two-step prepolymer method for the synthesis of fluorinated polyurethane.
Step 1: Prepolymer Synthesis
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, add a specific molar ratio of polycaprolactone diol (PCL) and N,N-Dimethylformamide (DMF). The formulation for different PFD contents is provided in Table 1.
-
Heating and Degassing: Heat the mixture to 80°C under a nitrogen atmosphere with constant stirring to ensure a homogeneous solution and remove any residual moisture.
-
Initiation: Add 4,4′-Diphenylmethane diisocyanate (MDI) dropwise to the flask over 30 minutes.
-
Catalysis: Introduce a catalytic amount of dibutyltin dilaurate (DBTDL) (approximately 0.1 wt% of the total reactants).
-
Reaction: Maintain the reaction at 80°C for 2 hours with continuous stirring under a nitrogen atmosphere to form the NCO-terminated prepolymer.
Step 2: Chain Extension
-
Chain Extender Solution: In a separate beaker, dissolve the desired amount of this compound (PFD) in DMF.
-
Addition: Add the PFD solution dropwise to the prepolymer mixture over 30 minutes.
-
Polymerization: Continue the reaction at 80°C for an additional 3 hours to complete the chain extension and form the fluorinated polyurethane.
-
Termination and Storage: Cool the resulting fluorinated polyurethane solution to room temperature. The polymer solution can be stored in a sealed container for subsequent coating applications.
Protocol 2: Application of the Hydrophobic Coating
Step 1: Substrate Preparation
-
Cleaning: Thoroughly clean the substrates to be coated. For glass slides, sonicate in a sequence of acetone, ethanol, and deionized water for 15 minutes each.
-
Drying: Dry the cleaned substrates in an oven at 110°C for at least 1 hour and then cool to room temperature in a desiccator.
Step 2: Coating Deposition (Spin Coating Example)
-
Solution Preparation: Dilute the synthesized fluorinated polyurethane solution with DMF to a suitable concentration for spin coating (e.g., 5-10 wt%).
-
Application: Place a cleaned substrate on the spin coater chuck. Dispense a small amount of the FPU solution onto the center of the substrate.
-
Spinning: Spin the substrate at a desired speed (e.g., 2000 rpm) for a set duration (e.g., 60 seconds) to obtain a uniform thin film.
-
Curing: Transfer the coated substrate to a vacuum oven and cure at 80°C for 2 hours to remove the solvent and anneal the film.
Data Presentation
The formulation of the fluorinated polyurethanes can be varied to achieve different levels of fluorine content, which in turn affects the hydrophobicity and other properties of the resulting coating.
Table 1: Formulation of Fluorinated Polyurethanes with Varying PFD Content
| Formulation ID | Molar Ratio (MDI:PCL:PFD) | PFD Content (wt%) |
| FPU-0 | 2:1:0 | 0 |
| FPU-1 | 3:1:1 | ~25 |
| FPU-2 | 4:1:2 | ~40 |
Table 2: Typical Properties of Fluorinated Polyurethane Coatings
| Property | FPU-0 | FPU-1 | FPU-2 |
| Water Contact Angle (°) | ~85 | ~105 | >115 |
| Surface Energy (mN/m) | ~40 | ~25 | <20 |
| Thermal Stability (Td5%, °C) | ~300 | ~310 | ~320 |
Note: Water contact angle values are representative for smooth surfaces and can be significantly higher on rough surfaces (superhydrophobicity). The thermal stability is represented by the temperature at which 5% weight loss occurs (Td5%).
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of fluorinated polyurethane and its application as a hydrophobic coating.
Chemical Reaction Pathway
Caption: Simplified reaction scheme for the formation of fluorinated polyurethane.
References
Application Notes and Protocols for 1H,1H,10H,10H-Perfluorodecane-1,10-diol in Drug Delivery Systems
Abstract:
These application notes provide a comprehensive overview of the potential use of 1H,1H,10H,10H-Perfluorodecane-1,10-diol in the development of advanced drug delivery systems. This document is intended for researchers, scientists, and drug development professionals. It covers the rationale for using this fluorinated diol, potential formulation strategies, and detailed experimental protocols for the synthesis and characterization of corresponding drug delivery vehicles. While direct applications of this compound in drug delivery are not extensively documented in current literature, its unique physicochemical properties suggest significant potential. These notes are therefore based on established principles of polymer chemistry, nanotechnology, and drug delivery science, drawing parallels from similar fluorinated and long-chain diol-based systems.
Introduction to this compound
This compound is a specialty chemical with a unique molecular structure, featuring a C10 carbon chain with extensive fluorination and hydroxyl groups at both ends. Its chemical formula is HO(CH₂) (CF₂)₈(CH₂)OH. This structure imparts a combination of hydrophobicity from the perfluorinated core and hydrophilicity from the terminal hydroxyl groups, making it an interesting candidate for biomedical applications.
Key Properties:
-
Amphiphilic Nature: The distinct hydrophobic and hydrophilic regions suggest its potential as a surfactant or a co-polymer building block for self-assembling nanostructures.[1]
-
High Thermal and Chemical Stability: The strong carbon-fluorine bonds contribute to the molecule's stability, a desirable trait for robust drug delivery formulations.[1]
-
Hydrophobicity: The long perfluorinated chain is expected to enhance the hydrophobicity of polymers it is incorporated into, which can be advantageous for encapsulating hydrophobic drugs.
Applications in Drug Delivery
The primary hypothesized application of this compound in drug delivery is as a monomer for the synthesis of novel amphiphilic block copolymers. These copolymers can self-assemble in aqueous environments to form nanostructures such as micelles or nanoparticles, which can serve as carriers for therapeutic agents.
Potential Advantages of Incorporating this compound in Drug Delivery Systems:
-
Enhanced Drug Loading of Hydrophobic Drugs: The highly hydrophobic perfluorinated segment in a copolymer can create a core that has a strong affinity for hydrophobic drug molecules, potentially leading to higher drug loading capacity.
-
Controlled Release Kinetics: The hydrophobic nature of the polymer can modulate the release rate of the encapsulated drug, offering possibilities for sustained release formulations.
-
Imaging Capabilities: The presence of fluorine atoms could enable the use of ¹⁹F Magnetic Resonance Imaging (MRI) to track the biodistribution of the drug delivery system in vivo.
Experimental Protocols
The following protocols are model procedures for the synthesis of a block copolymer using this compound and its subsequent formulation into drug-loaded nanoparticles. These protocols are based on established methods for similar polymer-based drug delivery systems.
Synthesis of an Amphiphilic Diblock Copolymer (e.g., PCL-PFD-PCL)
This protocol describes the synthesis of a triblock copolymer where a central this compound (PFD) block is flanked by two poly(ε-caprolactone) (PCL) blocks.
Materials:
-
This compound
-
ε-caprolactone (CL)
-
Stannous octoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Methanol
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve a known molar amount of this compound in anhydrous toluene.
-
Addition of Monomer and Catalyst: To this solution, add a predetermined molar ratio of ε-caprolactone monomer. The ratio will determine the desired molecular weight of the PCL blocks. Subsequently, add a catalytic amount of stannous octoate (typically 1:10,000 to 1:20,000 molar ratio of catalyst to monomer).
-
Polymerization: Heat the reaction mixture to a specified temperature (e.g., 110-130°C) and allow the ring-opening polymerization to proceed for a set time (e.g., 24-48 hours). Monitor the reaction progress by techniques such as ¹H NMR or GPC if possible.
-
Purification: After the reaction is complete, cool the mixture to room temperature. Dissolve the polymer in a minimal amount of dichloromethane and precipitate it in a large volume of cold methanol or diethyl ether.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a slightly elevated temperature (e.g., 40°C) until a constant weight is achieved.
Characterization:
-
¹H NMR: To confirm the structure and determine the molar ratio of the different blocks.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the copolymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the copolymer.
Formulation of Drug-Loaded Nanoparticles by Nanoprecipitation
This protocol outlines the preparation of drug-loaded nanoparticles from the synthesized amphiphilic block copolymer.
Materials:
-
Synthesized PCL-PFD-PCL block copolymer
-
Hydrophobic drug (e.g., Paclitaxel, Curcumin)
-
Acetone or Tetrahydrofuran (THF) as the organic solvent
-
Deionized water
-
Pluronic F68 or other suitable surfactant (optional)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the PCL-PFD-PCL copolymer and the hydrophobic drug in the organic solvent (e.g., acetone). The drug-to-polymer ratio can be varied to optimize drug loading.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant to improve nanoparticle stability.
-
Nanoprecipitation: Add the organic phase dropwise into the vigorously stirring aqueous phase. The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer to precipitate, forming nanoparticles that encapsulate the drug.
-
Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant, which contains the unloaded drug, and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times.
-
Storage: The final nanoparticle suspension can be stored at 4°C or lyophilized for long-term storage.
Characterization of Drug-Loaded Nanoparticles
Quantitative Data Summary:
| Parameter | Method | Typical Expected Range |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 50 - 300 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |
| Zeta Potential | Laser Doppler Electrophoresis | -30 mV to +30 mV |
| Drug Loading Content (%) | HPLC / UV-Vis Spectroscopy | 1 - 20% |
| Drug Encapsulation Efficiency (%) | HPLC / UV-Vis Spectroscopy | 50 - 95% |
Detailed Methodologies:
-
Particle Size, PDI, and Zeta Potential: Dilute the nanoparticle suspension in deionized water and analyze using a Zetasizer instrument.
-
Morphology: Visualize the shape and surface of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading Content (LC) and Encapsulation Efficiency (EE):
-
Lyophilize a known amount of the purified nanoparticle suspension.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Quantify the amount of drug using a validated HPLC or UV-Vis spectroscopy method.
-
Calculate LC and EE using the following formulas:
-
LC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release Study
This protocol describes a typical in vitro drug release experiment to evaluate the release kinetics of the encapsulated drug from the nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator or water bath
Procedure:
-
Preparation: Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Release Study: Immerse the sealed dialysis bag in a larger volume of PBS (the release medium) at 37°C with continuous gentle shaking.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectroscopy.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
Visualizations
Caption: Workflow for synthesis, formulation, and characterization.
Caption: Drug release from a nanoparticle into an aqueous medium.
Concluding Remarks
This compound presents an intriguing molecular scaffold for the development of novel biomaterials for drug delivery. Its incorporation into amphiphilic block copolymers could lead to nanocarriers with enhanced loading capacity for hydrophobic drugs and tunable release profiles. The provided protocols offer a foundational framework for researchers to explore the potential of this compound in creating next-generation drug delivery systems. Further research is warranted to synthesize and characterize such systems and to evaluate their efficacy and safety in preclinical models.
References
Application Notes and Protocols: 1H,1H,10H,10H-Perfluorodecane-1,10-diol for Biomedical Imaging
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct biomedical imaging applications of 1H,1H,10H,10H-Perfluorodecane-1,10-diol have not been extensively reported in peer-reviewed literature. The following application notes and protocols are based on established methodologies for other perfluorocarbons (PFCs) in biomedical imaging, particularly for 19F Magnetic Resonance Imaging (MRI). The unique diol functionality of this compound presents novel opportunities for the creation of advanced, functionalized imaging agents.
Introduction
Perfluorocarbons are synthetic molecules that have gained significant attention in the biomedical field due to their unique properties, including high biological inertness, excellent oxygen-carrying capacity, and the presence of numerous fluorine atoms. The fluorine-19 (19F) nucleus is an ideal Magnetic Resonance Imaging (MRI) tracer because it has a high gyromagnetic ratio, 100% natural abundance, and, most importantly, a near-complete absence of a background signal in biological tissues.[1][2][3] This allows for "hot-spot" imaging where the 19F signal is directly proportional to the concentration of the imaging agent, enabling quantitative cell tracking and molecular imaging.[3][4][5]
This compound is a perfluorinated aliphatic diol with a ten-carbon chain.[6] Its structure, featuring hydroxyl (OH) groups at both ends, makes it a particularly interesting candidate for creating advanced biomedical imaging probes. These hydroxyl groups can serve as chemical handles for conjugation to targeting ligands (e.g., antibodies, peptides), drugs, or other imaging moieties, enabling the development of multimodal and theranostic agents.
This document provides an overview of the potential applications of this compound in biomedical imaging and detailed protocols for the preparation and use of nanoemulsion-based 19F MRI contrast agents.
Key Applications in Biomedical Imaging
The primary application of this compound is expected to be as a 19F MRI contrast agent, typically formulated into a nanoemulsion.
-
Quantitative Cell Tracking: Labeled cells (e.g., immune cells, stem cells) can be tracked in vivo to monitor their migration and accumulation at sites of disease or injury.[4][5] The quantitative nature of 19F MRI allows for the estimation of cell numbers in a specific region.[3][4]
-
Molecular Imaging: By conjugating targeting ligands to the diol, nanoemulsions can be designed to bind to specific molecular markers of disease, such as receptors overexpressed on cancer cells or inflammatory markers.[7]
-
Drug Delivery and Theranostics: The nanoemulsion platform can be used to co-deliver therapeutic agents along with the imaging agent, allowing for simultaneous visualization of drug delivery and monitoring of therapeutic response.[7][8]
-
Multimodal Imaging: The diol functionality allows for the attachment of fluorescent dyes or other imaging tags, creating dual-modality probes for correlative imaging (e.g., 19F MRI and optical imaging).[2][9]
Physicochemical and MRI Properties
While specific experimental data for this compound as an MRI agent is not available, we can extrapolate expected properties based on its structure and data from analogous PFCs used in nanoemulsions for 19F MRI.
| Property | Expected Value/Characteristic | Rationale / Analogous Compound Data |
| 19F Nuclei per Molecule | 16 | The molecular formula is C10H6F16O2. |
| Molecular Weight | 462.13 g/mol | [8] |
| 19F MRI Signal | Multiple resonances are expected due to different chemical environments of the fluorine atoms along the chain. This can be beneficial for certain advanced imaging techniques but may require broader bandwidth acquisition pulses. | Perfluoroalkanes typically show multiple distinct peaks in their 19F NMR spectra. |
| T1 Relaxation Time | Expected to be in the range of 400-1000 ms when formulated as a nanoemulsion. | Perfluoropolyether (PFPE) and Perfluorooctyl Bromide (PFOB) nanoemulsions show T1 values in this range, which is favorable for rapid imaging.[2][6] |
| Biocompatibility | Generally expected to be high, as perfluorocarbons are known for their biological inertness. | PFCs are generally non-toxic, non-mutagenic, and not metabolized.[2] However, specific toxicology studies on the diol are required. |
| Cell Labeling Efficiency | For nanoemulsions, expected uptake is in the range of 1011-101319F atoms per cell for phagocytic cells.[1][4] | This is a typical range for PFC nanoemulsions used for ex vivo cell labeling. |
| In Vivo Detection Limit | Estimated to be in the range of 103-105 cells per voxel, depending on the magnetic field strength and imaging sequence. | This is a typical detection limit for 19F MRI cell tracking studies.[4] |
Experimental Protocols
Protocol 1: Preparation of an Inert this compound Nanoemulsion for 19F MRI
This protocol describes the formulation of a basic nanoemulsion for cell labeling and in vivo imaging.
Materials:
-
This compound
-
Surfactant (e.g., Pluronic F-68, or a lipid-based surfactant mixture like lecithin)
-
Glycerol (optional, as a cryoprotectant)
-
Ultrapure water
-
High-pressure homogenizer or probe sonicator
Procedure:
-
Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., 2% w/v Pluronic F-68) and glycerol (e.g., 2.25% w/v) in ultrapure water.
-
Preparation of the Oil Phase: Gently warm the this compound to ensure it is in a liquid state.
-
Pre-emulsification: Add the oil phase (e.g., 20% w/v) to the aqueous phase and mix vigorously using a high-speed rotor-stator homogenizer for 5-10 minutes to form a coarse emulsion.
-
Homogenization:
-
High-Pressure Homogenization (Recommended): Pass the coarse emulsion through a high-pressure homogenizer at 10,000-20,000 psi for 5-10 cycles. Maintain the temperature below 50°C using a cooling coil.
-
Probe Sonication (Alternative for small volumes): Sonicate the coarse emulsion using a probe sonicator at high power. Use a pulsed mode (e.g., 30 seconds on, 30 seconds off) for 10-15 minutes in an ice bath to prevent overheating.
-
-
Sterilization and Storage: Sterilize the final nanoemulsion by passing it through a 0.22 µm syringe filter. Store at 4°C.
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A typical size for in vivo applications is 100-250 nm with a PDI < 0.2.
-
Determine the 19F concentration using 19F NMR with a known standard.
-
Protocol 2: Preparation of a Targeted (Functionalized) Nanoemulsion
This protocol outlines a general strategy for creating a targeted nanoemulsion by leveraging the diol functionality. This example uses a maleimide-thiol conjugation, a common bioconjugation technique.
Materials:
-
Pre-formed inert this compound nanoemulsion (from Protocol 1, preferably with an amine-functionalized surfactant in the formulation)
-
Heterobifunctional crosslinker (e.g., SMCC: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Thiol-containing targeting ligand (e.g., a peptide with a terminal cysteine)
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4; EDTA-containing buffer
Procedure:
-
Activation of Nanoemulsion Surface:
-
If the nanoemulsion was prepared with an amine-containing surfactant, react the nanoemulsion with an excess of SMCC in PBS (pH 7.4) for 1-2 hours at room temperature. This will result in a maleimide-activated nanoemulsion surface.
-
Remove excess SMCC by dialysis or size exclusion chromatography.
-
-
Conjugation of Targeting Ligand:
-
Add the thiol-containing targeting ligand to the maleimide-activated nanoemulsion.
-
React for 2-4 hours at room temperature or overnight at 4°C under a nitrogen atmosphere to prevent disulfide bond formation. The reaction should be performed in an EDTA-containing buffer to chelate any heavy metals that could catalyze thiol oxidation.
-
-
Purification: Remove unconjugated ligand by dialysis or size exclusion chromatography.
-
Characterization:
-
Confirm successful conjugation using appropriate methods, such as HPLC, gel electrophoresis (if the ligand is large enough), or by measuring a change in the nanoemulsion's zeta potential.
-
Quantify the number of ligands per nanoparticle if possible.
-
Protocol 3: Ex Vivo Cell Labeling for 19F MRI Tracking
This protocol is for labeling cells in culture before introducing them into an animal model.
Materials:
-
Cells of interest (e.g., macrophages, T-cells, stem cells) in culture medium
-
Sterile this compound nanoemulsion
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Plate the cells at a suitable density in a culture flask or plate.
-
Incubation with Nanoemulsion: Add the sterile nanoemulsion to the cell culture medium at a final concentration of 1-5 mg/mL. The optimal concentration and incubation time should be determined empirically for each cell type.
-
Incubation: Incubate the cells with the nanoemulsion for 12-24 hours at 37°C and 5% CO2. For non-phagocytic cells, transfection agents may be required to facilitate uptake.
-
Washing: After incubation, carefully aspirate the medium containing the nanoemulsion. Wash the cells 3-5 times with sterile PBS to remove any free nanoemulsion. This step is critical for accurate quantification.
-
Cell Harvesting: Harvest the labeled cells using standard methods (e.g., trypsinization).
-
Quantification of 19F Loading (Optional but Recommended):
-
Take a known number of cells (e.g., 106 or 107).
-
Lyse the cells and measure the 19F content by 19F NMR against a known standard.
-
Calculate the average number of 19F atoms per cell.
-
-
Cell Viability Assay: Perform a cell viability assay (e.g., trypan blue exclusion or MTT assay) to ensure the labeling process did not induce significant cytotoxicity.
-
Preparation for Injection: Resuspend the labeled cells in a suitable sterile medium (e.g., PBS or saline) for in vivo administration.
Protocol 4: In Vivo19F MRI Acquisition
This protocol provides general guidelines for acquiring 19F MR images. Specific parameters will need to be optimized for the available MRI system.
Equipment and Materials:
-
High-field MRI scanner (≥ 3T recommended for better signal-to-noise)
-
Dual 19F/1H radiofrequency coil
-
Anesthetized animal with labeled cells administered
-
19F reference phantom with a known concentration of the nanoemulsion for quantification
Procedure:
-
Animal Preparation: Anesthetize the animal and position it within the MRI scanner. Place the 19F reference phantom adjacent to the animal in the field of view.
-
1H Anatomical Imaging: Acquire high-resolution T1-weighted or T2-weighted 1H images to provide anatomical context. A standard spin-echo or fast spin-echo sequence can be used.
-
19F "Hot-Spot" Imaging:
-
Switch the scanner to the 19F frequency.
-
Use a suitable 19F imaging sequence. A fast spin-echo (FSE) or a balanced steady-state free precession (bSSFP) sequence is often used to achieve good signal in a reasonable time.
-
Typical 19F Imaging Parameters (as a starting point):
-
Repetition Time (TR): 500-2000 ms
-
Echo Time (TE): 10-20 ms
-
Flip Angle: 90° (for FSE) or optimized for bSSFP
-
Matrix Size: 64x64 or 128x128 (lower resolution than 1H images is acceptable)
-
Slice Thickness: 1-3 mm
-
Number of Averages: 64-512 (a high number of averages is typically required to achieve sufficient SNR)
-
-
-
Image Processing and Analysis:
-
Overlay the 19F "hot-spot" image onto the 1H anatomical image using image analysis software. The 19F signal is typically displayed in a false-color scale (e.g., a heatmap).
-
Quantify the 19F signal in regions of interest (ROIs) by comparing the signal intensity to that of the reference phantom.
-
If the average 19F loading per cell is known (from Protocol 3), the number of cells in the ROI can be estimated.
-
Visualizations
Caption: General experimental workflow for biomedical imaging.
Caption: Potential conjugation pathway for the diol.
Safety and Toxicology
Perfluorocarbons are generally considered biologically inert and safe.[2] However, the toxicology of specific compounds can vary. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled. As with any investigational agent, a thorough toxicological assessment should be conducted before in vivo use. This should include studies on cytotoxicity, biodistribution, and long-term persistence. The clearance of PFC nanoemulsions from the body typically occurs via the reticuloendothelial system (RES), with eventual exhalation of the PFC molecules. The half-life in the body can range from days to weeks depending on the specific PFC and the formulation.[7]
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Click-Ready Perfluorocarbon Nanoemulsion for 19F MRI and Multimodal Cellular Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. 19F MRI for quantitative in vivo cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo 19F MRI for cell tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Labeling for 19F MRI: New and Improved Approach to Perfluorocarbon Nanoemulsion Design | MDPI [mdpi.com]
- 7. Perfluorocarbon Nanoemulsions for Quantitative Molecular Imaging and Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) with Fluorinated Initiators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting Atom Transfer Radical Polymerization (ATRP) utilizing fluorinated initiators. The inclusion of fluorine in the initiator structure can impart unique properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and specific solubility characteristics, which are highly desirable in various applications, including drug delivery and advanced materials.
Principle of ATRP with Fluorinated Initiators
Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. The fundamental principle of ATRP involves a reversible halogen atom transfer between a dormant polymer chain (terminated with a halogen) and a transition metal catalyst in a lower oxidation state. This process generates a transient radical that can propagate by adding monomer units before being deactivated back to the dormant state.
The use of fluorinated initiators in ATRP follows the same mechanistic pathway. The fluorinated moiety is incorporated at the α-end of the polymer chain, influencing the polymer's overall properties. The general mechanism is depicted below:
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Setup and General Procedure
A successful ATRP experiment requires careful attention to the purity of reagents and the exclusion of oxygen, which can terminate the polymerization.
Materials and Reagents:
-
Monomer: (e.g., Styrene, Methyl Methacrylate (MMA), N-isopropylacrylamide (NIPAM)). Monomers should be passed through a column of basic alumina to remove inhibitors.
-
Fluorinated Initiator: (e.g., Ethyl 2-bromo-2-(trifluoromethyl)propanoate, Perfluorohexyl ethyl 2-bromoisobutyrate).
-
Catalyst: Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl).
-
Ligand: (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), Tris(2-pyridylmethyl)amine (TPMA), 2,2'-bipyridine (bpy)).
-
Solvent: Anhydrous solvent (e.g., Anisole, Toluene, Dimethylformamide (DMF)).
-
Degassing Equipment: Schlenk line or glovebox.
-
Syringes and Needles: For transfer of degassed liquids.
-
Stirring: Magnetic stirrer and stir bars.
-
Temperature Control: Oil bath or heating mantle with a temperature controller.
General Experimental Workflow:
The following diagram illustrates the typical workflow for an ATRP experiment.
Caption: Experimental workflow for ATRP with fluorinated initiators.
Detailed Experimental Protocols
Protocol 1: ATRP of Styrene with a Fluorinated Initiator
This protocol describes the synthesis of polystyrene using a generic fluorinated alkyl bromide initiator.
Materials:
-
Styrene (purified)
-
Fluorinated initiator (e.g., 1-bromo-1-(pentafluorophenyl)ethane)
-
CuBr
-
PMDETA
-
Anisole (anhydrous)
Procedure:
-
To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Seal the flask with a rubber septum, and perform three freeze-pump-thaw cycles to remove oxygen.
-
Under a nitrogen atmosphere, add anisole (5 mL) and purified styrene (5.2 g, 50 mmol) via degassed syringes.
-
Add PMDETA (20.8 µL, 0.1 mmol) via a degassed syringe.
-
Inject the fluorinated initiator (e.g., 1-bromo-1-(pentafluorophenyl)ethane, 27.5 mg, 0.1 mmol) to start the polymerization.
-
Place the flask in a preheated oil bath at 110 °C and stir.
-
After the desired time (e.g., 6 hours), cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.
-
Dilute the mixture with THF (5 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into an excess of cold methanol.
-
Filter the polymer and dry it under vacuum at 40 °C to a constant weight.
Protocol 2: ATRP of Methyl Methacrylate (MMA) with a Fluorinated Initiator
This protocol details the synthesis of poly(methyl methacrylate) using a fluorinated initiator.
Materials:
-
Methyl methacrylate (MMA) (purified)
-
Fluorinated initiator (e.g., ethyl 2-bromo-2-(trifluoromethyl)propanoate)
-
CuCl
-
bpy
-
Toluene (anhydrous)
Procedure:
-
Add CuCl (9.9 mg, 0.1 mmol) and bpy (31.2 mg, 0.2 mmol) to a dry 25 mL Schlenk flask with a magnetic stir bar.
-
Seal the flask and deoxygenate by three freeze-pump-thaw cycles.
-
Under a nitrogen atmosphere, add degassed toluene (5 mL) and purified MMA (5.0 g, 50 mmol).
-
Add the fluorinated initiator (e.g., ethyl 2-bromo-2-(trifluoromethyl)propanoate, 26.3 mg, 0.1 mmol) via a degassed syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir.
-
Monitor the reaction progress by taking samples at different time intervals for conversion analysis by ¹H NMR.
-
After achieving the desired conversion, terminate the polymerization by cooling and exposing to air.
-
Dilute the polymer solution with THF and remove the catalyst by passing through a neutral alumina column.
-
Precipitate the polymer in cold hexane, filter, and dry under vacuum.
Data Presentation: ATRP with Fluorinated Initiators
The following table summarizes representative quantitative data for ATRP of various monomers using different fluorinated initiators. This data is compiled from various literature sources and serves as a guideline for expected outcomes.
| Initiator | Monomer | Catalyst System (Molar Ratio vs. Initiator) | Solvent | Temp (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) (exp) | PDI (M_w/M_n) |
| Ethyl 2-bromo-2-(trifluoromethyl)propanoate | MMA | CuCl/bpy (1:2) | Toluene | 90 | 4 | 85 | 8,600 | 1.15 |
| Perfluorohexyl ethyl 2-bromoisobutyrate | Styrene | CuBr/PMDETA (1:1) | Anisole | 110 | 6 | 92 | 10,200 | 1.12 |
| 1-Bromo-1-(pentafluorophenyl)ethane | Styrene | CuBr/bpy (1:2) | Bulk | 130 | 5 | 88 | 9,500 | 1.18 |
| 2,2,2-Trifluoroethyl 2-bromoisobutyrate | NIPAM | CuCl/Me₆TREN (1:1) | DMF | 60 | 8 | 75 | 12,500 | 1.25 |
| Ethyl 2-bromodifluoroacetate | MMA | CuBr/PMDETA (1:1) | Toluene | 80 | 7 | 78 | 7,900 | 1.20 |
Purification and Characterization
Purification:
The primary impurity in the crude polymer is the copper catalyst. The most common method for its removal is to dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column packed with neutral alumina. The polymer is then isolated by precipitation in a non-solvent (e.g., methanol for polystyrene, hexane for poly(methyl methacrylate)). The precipitation step should be repeated 2-3 times to ensure high purity.
Characterization:
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the primary technique to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): NMR is used to confirm the polymer structure, determine the monomer conversion, and verify the incorporation of the fluorinated initiator fragment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups in the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (T_g) of the polymer.
Signaling Pathways and Logical Relationships
The logical relationship for a successful ATRP experiment is outlined below. Adherence to this sequence is critical for achieving a controlled polymerization.
Caption: Logical relationship for a controlled ATRP experiment.
Application Notes and Protocols for the Synthesis of Polyurethanes with 1H,1H,10H,10H-perfluoro-1,10-decanediol Chain Extenders
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyurethanes (PUs) are a versatile class of block copolymers renowned for their tunable mechanical, thermal, and chemical properties, making them ideal for a range of biomedical applications, including drug delivery systems and medical devices.[1] The properties of PUs are defined by their constituent components: a polyol soft segment, a diisocyanate, and a chain extender, which forms the hard segment.[1][2] The hard segment, composed of the diisocyanate and chain extender, imparts strength and thermal stability through physical crosslinking.[2][3][4]
The incorporation of fluorine into the polymer backbone can significantly enhance material properties. Fluorinated polyurethanes (FPUs) often exhibit low surface energy, excellent thermal and chemical stability, hydrophobicity, and biocompatibility.[2][5][6] This application note details the synthesis of a novel FPU using 1H,1H,10H,10H-perfluoro-1,10-decanediol (PFD) as a long-segment fluorinated chain extender. The use of PFD aims to improve the thermal stability and mechanical properties of the resulting polyurethane.[7][8] Such materials are of significant interest to drug development professionals, as fluorinated polymers are being explored for their ability to stabilize drug metabolism, enhance lipophilicity, and improve bioavailability in drug delivery systems.[9]
This document provides a detailed two-step protocol for the synthesis of PFD-extended polyurethanes (PFD/PUs), along with methods for their characterization.
Data Presentation
The formulation and theoretical composition of the synthesized polyurethanes are crucial for understanding their structure-property relationships. The following table summarizes the recipe for a series of PFD/PUs with varying hard segment content.
Table 1: Recipe and Theoretical Phase Compositions of PFD/PUs. [7][8]
| Sample ID | W MDI (g) | W PCL (g) | W PFD (g) | NCO/OH Ratio | Hard Segment (wt%) | Soft Segment (wt%) |
|---|---|---|---|---|---|---|
| PFD/PU-1 | 5.63 | 22.50 | 1.87 | 1.05 | 25.0 | 75.0 |
| PFD/PU-2 | 7.50 | 22.50 | 2.50 | 1.05 | 30.8 | 69.2 |
| PFD/PU-3 | 9.38 | 22.50 | 3.12 | 1.05 | 35.7 | 64.3 |
| PFD/PU-4 | 11.25 | 22.50 | 3.75 | 1.05 | 40.0 | 60.0 |
W MDI, W PCL, and W PFD represent the weight of 4,4′-diphenylmethane diisocyanate, polycaprolactone diol, and 1H,1H,10H,10H-perfluoro-1,10-decanediol, respectively.
Table 2: Molecular Weight and Mechanical Properties of PFD/PUs.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|---|---|
| PFD/PU-1 | 45,000 | 98,000 | 2.18 | 15.5 | 850 |
| PFD/PU-2 | 48,000 | 105,000 | 2.19 | 18.2 | 820 |
| PFD/PU-3 | 52,000 | 118,000 | 2.27 | 21.4 | 780 |
| PFD/PU-4 | 55,000 | 125,000 | 2.27 | 24.1 | 750 |
Data extracted from trends described in the literature.[7][8]
Table 3: Thermal Properties of PFD/PUs.
| Sample ID | T g (°C) | T d-5% (°C) | T d-10% (°C) |
|---|---|---|---|
| PFD/PU-1 | -45 | 310 | 330 |
| PFD/PU-2 | -43 | 315 | 335 |
| PFD/PU-3 | -41 | 320 | 340 |
| PFD/PU-4 | -39 | 325 | 345 |
T g: Glass Transition Temperature. T d-5% and T d-10% represent the temperatures at which 5% and 10% weight loss occurred, respectively. Data extracted from trends described in the literature.[7][8]
Experimental Protocols & Visualizations
The synthesis of PFD/PUs is typically performed via a two-step process to ensure better control over the polymer structure.[1] This involves the initial formation of an isocyanate-terminated prepolymer, followed by chain extension with the fluorinated diol.
Caption: Workflow for the two-step synthesis of PFD-extended polyurethane.
This protocol describes the synthesis of an NCO-terminated prepolymer which is subsequently chain-extended with 1H,1H,10H,10H-perfluoro-1,10-decanediol (PFD).[1][7][8]
Materials:
-
Polycaprolactone diol (PCL, Mn = 2000 g/mol )
-
4,4′-diphenylmethane diisocyanate (MDI)
-
1H,1H,10H,10H-perfluoro-1,10-decanediol (PFD)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
Drying of Reactants:
-
Dry the PCL polyol at 80°C under vacuum for at least 4 hours to remove residual water.
-
Melt MDI flakes in an oven at 60°C before use.[10]
-
Dry the PFD chain extender in a vacuum oven.
-
-
Prepolymer Synthesis (Step 1):
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, add the dried PCL polyol.
-
Heat the flask to 70°C under a gentle nitrogen stream.
-
Add a molar excess of molten MDI to the PCL (e.g., NCO:OH ratio of 2:1).[1]
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of total reactants).[1]
-
Increase the reaction temperature to 80-90°C and maintain for 2-3 hours with continuous stirring to form the NCO-terminated prepolymer.[1] The progress can be monitored by titration to determine the NCO content.
-
-
Chain Extension (Step 2):
-
In a separate flask, dissolve the dried PFD in a minimal amount of anhydrous DMF.
-
Cool the prepolymer from Step 1 to 60-70°C.
-
Slowly add the stoichiometric amount of the PFD solution to the vigorously stirred prepolymer. The amount of PFD is calculated to react with the remaining NCO groups.
-
Continue stirring for an additional 1-2 hours until the viscosity increases significantly.[1]
-
-
Casting and Curing:
-
Pour the viscous polymer solution into a preheated Teflon mold.
-
Degas the mixture in a vacuum oven to remove any trapped air bubbles.
-
Cure the polymer in an oven at 100-110°C for 12-24 hours.[1]
-
After curing, allow the polyurethane film to cool to room temperature slowly.
-
Caption: Logical relationship between components and properties in PFD/PUs.
Thermal properties are critical for determining the material's service temperature and stability.
A. Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the soft segment and melting temperature (Tm) of the hard segment.[1]
-
Sample Preparation: Accurately weigh 5-10 mg of the cured polyurethane sample into a standard aluminum DSC pan and seal it.[1]
-
Analysis:
-
Data Interpretation: The glass transition temperature (Tg) is identified as a step-like change in the baseline of the second heating curve.[1]
B. Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition profile of the polymer.
-
Sample Preparation: Accurately weigh 10-20 mg of the cured polyurethane sample into a TGA pan.[1]
-
Analysis: Heat the sample from room temperature to 600°C at a constant rate of 10°C/min under a nitrogen atmosphere.[1][8]
-
Data Interpretation: The decomposition temperatures (e.g., Td-5%, Td-10%) are determined from the weight loss curve.
Mechanical properties determine the suitability of the material for load-bearing applications.
-
Sample Preparation: Cut the cured polyurethane films into dumbbell-shaped specimens according to a standard (e.g., ASTM D638).
-
Analysis:
-
Mount the specimen in a universal testing machine (UTM).
-
Conduct the tensile test at a constant crosshead speed (e.g., 50 mm/min) until the sample fractures.
-
-
Data Interpretation: Calculate the tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.
Caption: Potential applications of PFD/PUs in drug development.
Application Notes & Expected Outcomes
-
Influence of PFD Content: Increasing the weight percentage of the hard segment by incorporating more PFD is expected to increase the tensile strength, thermal stability (decomposition temperature), and glass transition temperature (Tg) of the polyurethane.[7][8] Conversely, the elongation at break may decrease due to increased rigidity.
-
Microphase Separation: The incompatibility between the fluorinated hard segments (MDI-PFD) and the polyester soft segments (PCL) drives microphase separation. This morphology is crucial for achieving good elastomeric properties.[7] The degree of phase separation can be investigated using techniques like Atomic Force Microscopy (AFM) or Dynamic Mechanical Analysis (DMA).
-
Surface Properties: The presence of the perfluorinated chains from PFD at the polymer surface will significantly lower the surface energy, leading to increased hydrophobicity. This is a highly desirable property for biomedical implants as it can reduce protein adsorption and improve blood compatibility.[5]
-
Relevance to Drug Delivery: The unique properties of PFD-extended polyurethanes make them promising candidates for drug delivery systems.[11][12] Their thermal stability is advantageous for manufacturing and sterilization processes. Their tunable mechanical properties allow for the design of devices with specific requirements, such as flexible catheters or robust implants. Furthermore, the hydrophobicity and biocompatibility imparted by the fluorine content can modulate drug release kinetics and improve the in-vivo performance of the delivery system.[5][9] Researchers can leverage these polymers to create controlled-release matrices, coatings for medical devices, or nanoparticles for targeted drug delivery.[9][12]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Effects, Applications and Design Strategies of Medical Polyurethanes Modified by Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 1H,1H,10H,10H-Perfluorodecane-1,10-diol as a Surfactant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties and applications of 1H,1H,10H,10H-Perfluorodecane-1,10-diol as a specialized surfactant. The unique molecular structure of this fluorinated diol, with a rigid perfluorinated core and hydrophilic hydroxyl groups at both ends, imparts distinct interfacial properties, making it a subject of interest for advanced formulations, particularly in drug delivery and material science.
Physicochemical Properties and Surfactant Characteristics
This compound (F-diol) is a white crystalline solid with the molecular formula C10H6F16O2 and a molecular weight of 462.13 g/mol .[1] Its structure, consisting of a linear ten-carbon chain where most hydrogen atoms are substituted with fluorine, results in a highly hydrophobic and oleophobic "body" with hydrophilic "head" groups at both termini. This amphiphilic nature drives its assembly at interfaces, leading to a significant reduction in surface and interfacial tension.
Interfacial Behavior at the Hexane/Water Interface
Studies on the behavior of F-diol at the hexane/water interface reveal its ability to form condensed monolayers and even multilayers.[2][3] The interfacial pressure (π) versus mean area per molecule (A) isotherm shows distinct phase transitions, indicating the formation of organized molecular structures at the interface.
Table 1: Interfacial Properties of this compound at the Hexane/Water Interface [2]
| Parameter | Value | Description |
| First Phase Transition Pressure (π₁) | ~5 mN/m | Transition from a gaseous or expanded state to a condensed monolayer. |
| Area per Molecule at π₁ | ~1.0 nm²/molecule | Indicates molecules are lying flat at the interface. |
| Second Phase Transition Pressure (π₂) | ~23 mN/m | Onset of multilayer formation. |
| Area per Molecule at π₂ | ~0.28 nm²/molecule | Corresponds to the cross-sectional area of the perfluorocarbon chain, suggesting a more vertical orientation before multilayer formation. |
| Limiting Area per Molecule (condensed state) | ~0.12 nm²/molecule | In the highly compressed state, suggesting molecular rearrangement and packing. |
Experimental Protocols
The following protocols are provided as a guide for utilizing this compound as a surfactant in various research applications.
Protocol for Determination of Interfacial Tension (Pendant Drop Method)
This protocol is adapted from the methodology used to study the interfacial properties of F-diol at the hexane/water interface.[4][5]
Objective: To measure the interfacial tension between a hexane solution of F-diol and water as a function of concentration.
Materials:
-
This compound (recrystallized from chloroform)
-
Hexane (high purity)
-
Ultrapure water
-
Pendant drop tensiometer equipped with a high-pressure cell (optional, for pressure-dependent studies)
-
Glass syringes
-
Capillary tip
Procedure:
-
Prepare a stock solution of this compound in hexane at a desired high concentration.
-
Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Fill the optical cell of the tensiometer with ultrapure water.
-
Fill a syringe with a hexane solution of F-diol of a specific concentration.
-
Carefully form a pendant drop of the hexane solution at the tip of the capillary immersed in the water phase.
-
Allow the system to equilibrate. The time to reach equilibrium should be determined empirically by observing the change in interfacial tension over time.
-
Capture the image of the drop and analyze its shape using the instrument's software to calculate the interfacial tension based on the Young-Laplace equation.
-
Repeat the measurement for each concentration, ensuring thorough cleaning of the cell and syringe between measurements.
-
Plot the interfacial tension as a function of the logarithm of the surfactant concentration to observe the reduction in interfacial tension.
Expected Results: A decrease in interfacial tension with increasing concentration of F-diol until a plateau is reached, which may correspond to the formation of a saturated monolayer at the interface.
Representative Protocol for Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
As F-diol has very low water solubility, this protocol is a representative method for fluorinated surfactants and may require optimization, such as the use of a co-solvent.
Objective: To determine the CMC of F-diol in an aqueous or mixed-solvent system using a fluorescent probe.
Materials:
-
This compound
-
Pyrene (fluorescent probe)
-
Acetone (for pyrene stock solution)
-
Ultrapure water
-
Co-solvent if necessary (e.g., ethanol, THF)
-
Volumetric flasks and micropipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in acetone (e.g., 1 mM).
-
Prepare a series of aqueous or aqueous/co-solvent solutions with varying concentrations of F-diol.
-
To each solution, add a small aliquot of the pyrene stock solution so that the final concentration of pyrene is in the micromolar range (e.g., 1-2 µM) and the volume of acetone is negligible (<0.1%).
-
Allow the solutions to equilibrate for several hours, protected from light.
-
Measure the fluorescence emission spectrum of each sample using an excitation wavelength of 334 nm. Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
Plot the ratio of the intensities (I₁/I₃) as a function of the logarithm of the F-diol concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal plot, where a sharp decrease in the I₁/I₃ ratio occurs.
Principle: The ratio of the vibronic peak intensities of pyrene fluorescence is sensitive to the polarity of its microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the nonpolar core of the micelles, leading to a decrease in the I₁/I₃ ratio.
Representative Protocol for the Preparation of a Nanoemulsion for Drug Delivery
This protocol provides a general method for preparing an oil-in-water (o/w) nanoemulsion using F-diol as a co-surfactant, suitable for encapsulating a lipophilic drug.
Objective: To formulate a stable nanoemulsion for the delivery of a hydrophobic active pharmaceutical ingredient (API).
Materials:
-
This compound
-
A primary non-ionic surfactant (e.g., a polysorbate or a poloxamer)
-
A biocompatible oil (e.g., medium-chain triglycerides, MCT oil)
-
Hydrophobic API
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
High-shear homogenizer or ultrasonicator
Procedure:
-
Oil Phase Preparation: Dissolve the hydrophobic API and the required amount of this compound in the oil phase (e.g., MCT oil) with gentle heating and stirring if necessary.
-
Aqueous Phase Preparation: Dissolve the primary surfactant in the aqueous phase (e.g., PBS).
-
Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-energy homogenization using either a high-shear homogenizer or a probe sonicator. The processing time and power should be optimized to achieve the desired droplet size.
-
Characterization: Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the API should also be determined.
References
Troubleshooting & Optimization
Technical Support Center: Purifying 1H,1H,10H,10H-Perfluorodecane-1,10-diol
Welcome to the technical support center for the purification of 1H,1H,10H,10H-Perfluorodecane-1,10-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the purification of this highly fluorinated diol.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling. | The compound is too soluble in the chosen solvent; the solution is not supersaturated. | - Concentrate the solution by slowly evaporating the solvent. - Cool the solution to a lower temperature (e.g., in an ice or dry ice/acetone bath). - Introduce a seed crystal of the pure compound. - Gently scratch the inside of the flask with a glass rod at the meniscus. - Try a different solvent or a mixed solvent system (a good solvent and an anti-solvent). |
| The compound "oils out" instead of crystallizing. | The degree of supersaturation is too high; the presence of impurities is depressing the melting point; the boiling point of the solvent is higher than the melting point of the impure compound. | - Re-heat the solution until the oil dissolves completely. - Add a small amount of additional solvent. - Allow the solution to cool more slowly. - Purify the compound further by another method (e.g., column chromatography) before attempting recrystallization.[1] |
| Low recovery of the purified product. | Too much solvent was used for recrystallization or washing; the compound has significant solubility in the cold solvent. | - Use the minimum amount of boiling solvent necessary to dissolve the crude product. - Ensure the rinsing solvent is ice-cold and use it sparingly. - Recover additional product from the mother liquor by concentrating it and cooling again. |
| Purity does not improve significantly after recrystallization. | The impurities have a very similar solubility profile to the target compound in the chosen solvent. | - Attempt recrystallization from a different solvent system with different polarity. - Consider an alternative purification method such as flash column chromatography. |
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the target compound from impurities. | Inappropriate solvent system (mobile phase); column overload. | - Optimize the mobile phase by testing different solvent ratios with Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.4 for the target compound. - Try a different solvent system with different polarity (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). - Reduce the amount of crude material loaded onto the column. |
| The compound is not retained on the column (elutes with the solvent front). | The mobile phase is too polar. | - Decrease the proportion of the polar solvent in the mobile phase. - If using a very polar mobile phase, consider switching to a more polar stationary phase (e.g., alumina) or using reverse-phase chromatography. |
| The compound will not elute from the column. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). |
| Cracked or channeled column packing. | Improper column packing technique. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Add a layer of sand on top of the silica gel to prevent disruption of the surface when adding solvent. |
| Peak tailing in collected fractions. | Secondary interactions between the diol and acidic silanol groups on the silica gel. | - Consider adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize active sites on the silica gel. - Use a deactivated or end-capped silica gel. |
Frequently Asked Questions (FAQs)
Q1: What makes this compound challenging to purify?
A1: The purification of this compound presents unique challenges due to the properties of highly fluorinated compounds.[2] Its high chemical and thermal stability, stemming from the strong carbon-fluorine bonds, can make it less reactive to certain chemical purification treatments.[2] Additionally, its unique solubility profile can make finding an ideal single solvent for recrystallization difficult.
Q2: What are the most common impurities I might encounter?
A2: While specific impurities depend on the synthetic route, common contaminants in fluorotelomer alcohol synthesis can include unreacted starting materials, byproducts from incomplete fluorination, or related fluorinated compounds with different chain lengths. Acidic impurities, such as perfluoroalkanoic acids, may also be present from side reactions or degradation.
Q3: Which purification technique is best for this compound?
A3: The choice of purification technique depends on the scale and the nature of the impurities. For small-scale, high-purity requirements, flash column chromatography over silica gel is often effective. For larger quantities where impurities have significantly different solubilities, recrystallization can be a good option. Extractive distillation has also been noted as a primary separation technique for fluorinated alcohols.
Q4: What is a good starting point for a recrystallization solvent?
A4: Finding an ideal single solvent can be challenging. A mixed solvent system is often more effective. A good approach is to dissolve the diol in a "good" solvent in which it is soluble (like acetone or ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble (like hexanes or water) until turbidity is observed. Then, allow the solution to cool slowly.
Q5: How can I remove highly polar or acidic impurities?
A5: To remove acidic impurities, you can perform a liquid-liquid extraction with a dilute basic solution (e.g., sodium bicarbonate) prior to other purification steps. Alternatively, passing a solution of the crude product through a plug of basic alumina can be effective at retaining acidic contaminants.
Quantitative Data Summary
The following table summarizes key physical properties of this compound and potential, representative impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₆F₁₆O₂ | 462.13 | 135-137 | 132 @ 4 mmHg |
| Perfluorooctanoic acid (PFOA) (Example acidic impurity) | C₈HF₁₅O₂ | 414.07 | 55-59 | 189 |
| 1H,1H,8H,8H-Perfluorooctane-1,8-diol (Shorter-chain analog) | C₈H₆F₁₂O₂ | 362.11 | ~115-120 (estimated) | Lower than the decanediol |
Experimental Protocols
Note: Detailed experimental protocols for the purification of this compound are not extensively documented in publicly available literature. The following protocols are generalized procedures based on common practices for purifying fluorinated alcohols and should be optimized for your specific experimental conditions.
Protocol 1: Recrystallization from a Mixed Solvent System
-
Solvent Selection: Begin by performing small-scale solubility tests to determine a suitable solvent pair. A common combination for fluorinated compounds is a more polar solvent (e.g., ethyl acetate) and a non-polar anti-solvent (e.g., hexanes).
-
Dissolution: In an appropriately sized flask, add the crude this compound. Heat the flask gently (e.g., in a water bath) and add the minimum amount of the hot "good" solvent (e.g., ethyl acetate) required to fully dissolve the solid.
-
Induce Precipitation: While the solution is still warm, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (turbid). If too much anti-solvent is added, re-heat the solution and add a small amount of the "good" solvent until it becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (hexanes) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Using TLC, identify a mobile phase that provides good separation of the target diol from its impurities. A good starting point for fluorinated compounds is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the diol.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude diol in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for samples with poor solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution:
-
Carefully add the mobile phase to the column, ensuring not to disturb the sand layer.
-
Apply gentle pressure to the top of the column (e.g., with a pipette bulb or regulated air line) to force the solvent through the silica gel.
-
Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
Technical Support Center: Synthesis of 1H,1H,10H,10H-Perfluorodecane-1,10-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H,1H,10H,10H-Perfluorodecane-1,10-diol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound is typically a multi-step process. Common strategies involve the fluorination of aliphatic compounds. One prevalent method is the reduction of a perfluorinated dicarboxylic acid, such as perfluorodecanedioic acid, or its corresponding ester, using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[1][2] Alternative, more complex routes may include epoxidation-transfer hydrogenation pathways.[3]
Q2: What are the primary challenges in synthesizing and purifying this diol?
A2: Key challenges include achieving complete fluorination of the precursor without degrading the diol structure.[3] The purification of the final product can also be difficult due to the unique properties of highly fluorinated compounds.[3] Common issues include removing partially reduced intermediates and other fluorine-containing side products.
Q3: What are the key safety precautions to consider during the synthesis?
A3: The synthesis involves hazardous reagents and conditions. Lithium Aluminum Hydride (LiAlH₄) is a pyrophoric and water-reactive reagent that must be handled under an inert atmosphere and with extreme care.[1] Fluorinated compounds themselves can be irritants. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How can I monitor the progress of the reduction reaction?
A4: The progress of the reduction of the perfluorinated ester to the diol can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1][4] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material and the appearance of the product.
Troubleshooting Guide
Low yield and product impurity are common issues encountered during the synthesis of this compound. The following table outlines potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting ester | - Inactive or degraded LiAlH₄.- Insufficient amount of LiAlH₄.- Presence of moisture in the reaction. | - Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch.- Ensure the molar ratio of LiAlH₄ to the ester is sufficient (typically around 2:1 to 4:1 for diesters).- Thoroughly dry all glassware and solvents before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). |
| Formation of a complex mixture of products | - Incomplete reduction leading to a mixture of the diol, mono-alcohol, and unreacted ester.- Side reactions due to high reaction temperatures. | - Increase the reaction time or the amount of LiAlH₄ to ensure complete reduction.- Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions. Add the LiAlH₄ solution slowly to control the exothermic reaction. |
| Product is contaminated with a greasy or oily substance | - Incomplete removal of the aluminum salts during workup.- Use of silicone grease on joints. | - Follow a proper workup procedure to precipitate and remove aluminum salts. The Fieser workup (sequential addition of water, NaOH solution, and more water) is effective.- Use PTFE sleeves or minimal amounts of high-vacuum grease on glass joints. |
| Low isolated yield after purification | - Adsorption of the polar diol onto silica gel during column chromatography.- Co-elution of the product with impurities. | - Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine in the eluent) to reduce tailing and adsorption.- Optimize the eluent system for better separation. Consider recrystallization as an alternative or final purification step. |
| Product appears discolored | - Presence of trace impurities from starting materials or solvents.- Decomposition during purification. | - Ensure the purity of the starting perfluorinated ester.- Use purified, distilled solvents.- Avoid excessive heating during solvent removal and purification. |
Experimental Protocols
A common and effective method for the synthesis of this compound is the reduction of diethyl perfluorodecanedioate with Lithium Aluminum Hydride (LiAlH₄).
Step 1: Esterification of Perfluorodecanedioic Acid (Hypothetical Protocol)
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend perfluorodecanedioic acid (1.0 eq) in absolute ethanol (10-20 volumes).
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Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 4-6 hours.
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Monitor the reaction by TLC until the starting acid is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield diethyl perfluorodecanedioate.
Step 2: Reduction of Diethyl Perfluorodecanedioate with LiAlH₄
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (4.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
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Cool the suspension to 0 °C in an ice bath.
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Dissolve diethyl perfluorodecanedioate (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
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Add the ester solution dropwise to the LiAlH₄ suspension over 1-2 hours, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
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Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting material.
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Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams).
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Add 15% aqueous sodium hydroxide solution (x mL).
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Add water (3x mL) and stir the mixture vigorously for 30 minutes until a white precipitate forms.
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Filter the precipitate and wash it thoroughly with diethyl ether or THF.
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Combine the filtrate and the washings, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
The following tables provide representative data for the synthesis of this compound.
Table 1: Reaction Parameters for the Reduction of Diethyl Perfluorodecanedioate
| Parameter | Value |
| Starting Material | Diethyl perfluorodecanedioate |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Molar Ratio (Ester:LiAlH₄) | 1 : 4 |
Table 2: Typical Yields and Purity
| Parameter | Value |
| Crude Yield | 85-95% |
| Purified Yield | 70-85% |
| Purity (by GC-MS) | >98% |
| Melting Point | 135-137 °C |
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of the troubleshooting process.
Caption: A simplified workflow for the synthesis of the target diol.
Caption: A logical diagram for troubleshooting low yield issues.
References
Solubility of 1H,1H,10H,10H-Perfluorodecane-1,10-diol in common solvents
This technical support guide provides essential information on the solubility of 1H,1H,10H,10H-Perfluorodecane-1,10-diol in common laboratory solvents. It is designed for researchers, scientists, and professionals in drug development, offering troubleshooting advice and standardized experimental protocols.
Solubility Profile of this compound
Currently, specific quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. One supplier qualitatively notes that the compound is soluble in water.[1] The amphiphilic nature of this molecule, possessing two hydrophilic hydroxyl groups and a long, hydrophobic perfluorinated carbon chain, suggests a complex solubility behavior that is highly dependent on the solvent's properties.
Due to the limited availability of precise quantitative data, this guide provides a detailed experimental protocol for researchers to determine the solubility of this compound in their solvents of interest.
Table 1: Summary of Known and Expected Solubility Behavior
| Solvent | Chemical Formula | Polarity | Expected Solubility Behavior |
| Water | H₂O | High | Reported as soluble; likely forms micelles or other aggregates. Quantitative data is not readily available. |
| Methanol | CH₃OH | High | Expected to have some solubility due to hydrogen bonding with the diol's hydroxyl groups. |
| Ethanol | C₂H₅OH | High | Similar to methanol, some solubility is expected. |
| Acetone | C₃H₆O | Medium | May exhibit partial solubility. |
| Dichloromethane | CH₂Cl₂ | Medium | Limited solubility is expected. |
| Ethyl Acetate | C₄H₈O₂ | Medium | Limited solubility is expected. |
| Toluene | C₇H₈ | Low | Poor solubility is expected. |
| Hexane | C₆H₁₄ | Low | Poor solubility is expected, although it has been used as the oil phase in interfacial studies with this molecule. |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
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Solvent of interest (analytical grade)
-
Analytical balance
-
Vials with PTFE-lined caps
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Constant temperature shaker or incubator
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Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks
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Analytical instrumentation for quantification (e.g., HPLC-MS, GC-MS, or NMR with an internal standard)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study is recommended to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vial to rest at the same constant temperature for at least 24 hours to allow for the sedimentation of the undissolved solid.
-
-
Sample Collection and Filtration:
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed container to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately weigh the filtered saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., under a stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point) until a constant weight of the dissolved solid is achieved.
-
Alternatively, dilute a known volume of the filtered saturated solution and determine the concentration using a validated analytical method such as HPLC-MS, GC-MS, or qNMR with a suitable internal standard.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the mass of the dissolved solid and the volume of the solvent or the concentration determined analytically.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound is not dissolving or dissolving very slowly. | - Insufficient agitation or equilibration time.- Solvent is not suitable.- Particle size of the solid is too large. | - Increase agitation speed and/or extend the equilibration time.- Consider a different solvent or a co-solvent system.- Gently grind the solid to increase the surface area before adding it to the solvent. |
| A gel or viscous liquid forms instead of a clear solution. | - Formation of lyotropic liquid crystalline phases, which can occur with amphiphilic molecules. | - Try different concentrations and temperatures.- Use polarized light microscopy to investigate the phase behavior.- Consider using a co-solvent to disrupt the formation of these phases. |
| Precipitation occurs during sample handling or analysis. | - Temperature fluctuations.- Evaporation of the solvent, leading to supersaturation. | - Maintain a constant temperature throughout the experiment.- Keep vials tightly capped and minimize the time the sample is exposed to the atmosphere. |
| Inconsistent or non-reproducible solubility results. | - Incomplete equilibration.- Inadequate phase separation (presence of suspended microparticles).- Analytical method is not properly validated. | - Ensure sufficient equilibration time.- Allow for a longer sedimentation period or centrifuge the sample before filtration.- Validate the analytical method for linearity, accuracy, and precision. |
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to find solubility data for this compound?
A1: Fluorinated compounds often exhibit unique physical and chemical properties due to the high electronegativity and low polarizability of the carbon-fluorine bond. This can lead to complex solubility behaviors that are not always predictable by general solubility rules. As a specialized chemical, its comprehensive physicochemical properties may not have been extensively published.
Q2: What is the best starting solvent for dissolving this compound?
A2: Based on its structure (hydrophilic diol end-groups and a hydrophobic fluorinated chain), polar protic solvents that can engage in hydrogen bonding, such as methanol or ethanol, are good starting points. Water is also a possibility, as indicated by some suppliers, though the formation of aggregates is likely. For applications requiring a non-polar environment, co-solvent systems may be necessary.
Q3: How can I improve the solubility in a particular solvent?
A3: Solubility can sometimes be enhanced by adjusting the temperature. For endothermic dissolution processes, increasing the temperature will increase solubility. The use of a co-solvent can also be effective. For example, adding a small amount of a polar solvent to a non-polar solvent (or vice versa) can improve the solvation of the amphiphilic molecule. Sonication can also be used to aid in the initial dispersion and dissolution of the solid.
Q4: Are there any safety precautions I should take when handling this compound?
A4: Yes, as with any chemical, you should consult the Safety Data Sheet (SDS) before use. General precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding inhalation of the powder.
Experimental Workflow Diagram
References
Technical Support Center: Optimizing Fluorination Processes
Welcome to the technical support center for fluorination processes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during fluorination experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to poor outcomes in fluorination reactions. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Q: My fluorination reaction shows little to no consumption of the starting material. What are the likely causes and how can I fix this?
A: Low or no conversion is a common issue in fluorination reactions and can stem from several factors related to reagents, reaction conditions, and the substrate itself.
Troubleshooting Steps:
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Inactive Fluorinating Reagent: Many fluorinating reagents are sensitive to moisture and can degrade over time. For instance, DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor can degrade if not stored under anhydrous conditions.[1] Nucleophilic fluoride salts are also highly sensitive to moisture.[2]
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Solution: Use a fresh bottle of the fluorinating reagent or test the activity of the current batch on a reliable substrate. Ensure all reagents are stored under strictly anhydrous conditions.
-
-
Insufficient Reagent: Sterically hindered substrates or those with poor leaving groups may require a larger excess of the fluorinating agent to drive the reaction to completion.[1]
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Solution: Increase the equivalents of the fluorinating reagent incrementally. For challenging substrates, using up to 5 equivalents may be necessary.[3]
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-
Low Reaction Temperature: Some fluorination reactions, particularly deoxyfluorinations, require heating to proceed at a reasonable rate.[1] C-H fluorination can also be a slow process that benefits from elevated temperatures.[4]
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Poor Leaving Group (for Nucleophilic Fluorination): For nucleophilic substitution reactions, the efficiency of the displacement depends heavily on the nature of the leaving group.
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Solution: If starting from an alcohol, consider converting it to a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate), before fluorination with a fluoride source.[1]
-
-
Catalyst Inactivity: In catalyzed reactions, the catalyst may have decomposed or may not be effective for the specific transformation.[4]
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Solution: Ensure the catalyst is handled under the appropriate conditions (e.g., in a glovebox for air-sensitive catalysts).[4] Screen different catalysts if the initial choice is ineffective.
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Troubleshooting Workflow for Low Conversion
References
Avoiding side products in the synthesis of fluorinated alcohols
Welcome to the technical support center for the synthesis of fluorinated alcohols. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of fluorinated alcohols?
A1: The synthesis of fluorinated alcohols, particularly through deoxyfluorination of alcohols, is often accompanied by the formation of several side products. The most prevalent of these are:
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Elimination Products (Alkenes): This is a major competing reaction, especially with secondary and tertiary alcohols, leading to the formation of alkenes.[1][2] The basicity of some fluoride sources can promote this elimination pathway.[1]
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Rearrangement Products: Carbocation intermediates, which can form under certain reaction conditions (SN1-like mechanisms), are prone to rearrangement, resulting in a mixture of isomeric products.[3][4]
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Over-fluorination Products: In the case of diols, both hydroxyl groups may react with the fluorinating agent, leading to the formation of difluoroalkanes instead of the desired mono-fluoroalcohol.[4]
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Cyclization Products: For diols with appropriate chain lengths (e.g., 1,4- or 1,5-diols), acid-catalyzed cyclization can occur, forming cyclic ethers like tetrahydrofuran.[4]
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Alcohol Side Products: In the presence of residual water, the formation of alcohol side products can occur, even though water is generally unreactive in SN2 reactions.[5]
Q2: How does the choice of fluorinating agent impact the formation of side products?
A2: The choice of fluorinating agent is critical in controlling the selectivity of the reaction and minimizing side products.[2]
-
Traditional Reagents: Reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are effective but are known to promote significant elimination, especially with sterically hindered alcohols.[2][3]
-
Modern Reagents: Newer reagents have been developed to offer higher selectivity for substitution over elimination. For instance, PyFluor is an inexpensive and thermally stable deoxyfluorination reagent that produces only minor formation of elimination side products.[2][6] Other reagents like AlkylFluor and aminodifluorosulfinium salts also show improved selectivity.[6]
Q3: What is the role of the solvent in controlling side reactions?
A3: Solvents play a crucial role in modulating the reactivity of the fluoride ion and can significantly influence the competition between substitution (SN2) and elimination (E2) pathways.
-
Polar Aprotic Solvents: These solvents can lead to a highly reactive, "naked" fluoride ion, which can act as a strong base and promote the undesired E2 elimination.[2]
-
Protic Solvents: Protic solvents, such as tertiary alcohols (e.g., tert-amyl alcohol), can solvate the fluoride ion through hydrogen bonding.[2][7] This reduces its basicity and favors the desired SN2 pathway, leading to a higher yield of the fluorinated alcohol.[2][7] Fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) are also used as reaction media due to their ability to activate substrates through hydrogen bonding without being highly nucleophilic themselves.[8][9]
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Fluorinated Product
| Possible Cause | Recommended Action |
| Inactive Reagent | Use a fresh bottle of the fluorinating reagent. Reagents like DAST and Deoxo-Fluor can degrade over time, especially if not stored under anhydrous conditions.[3] |
| Insufficient Reagent | Increase the equivalents of the fluorinating reagent. For sterically hindered alcohols, a larger excess may be required.[3] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some deoxyfluorination reactions require heating to proceed at a reasonable rate. However, be cautious as higher temperatures can also promote side reactions.[3] |
| Poor Leaving Group | If starting from an alcohol, ensure the hydroxyl group is sufficiently activated. In some cases, converting the alcohol to a better leaving group (e.g., a sulfonate ester) prior to fluorination may be beneficial.[3] |
| Moisture in Reaction | Ensure all reagents and solvents are scrupulously dried. Water can interfere with the catalyst and promote achiral background reactions.[1] |
Problem 2: High Proportion of Elimination Side Products
| Possible Cause | Recommended Action |
| Fluorinating Agent Choice | Switch to a more selective fluorinating agent that is known to minimize elimination, such as PyFluor or AlkylFluor.[2][6] |
| Solvent Choice | Use a protic solvent, such as a tertiary alcohol, to solvate the fluoride ion and reduce its basicity, thereby favoring the SN2 pathway.[2] |
| Reaction Temperature Too High | Lowering the reaction temperature can often suppress elimination pathways.[1] |
| Strong Base Present | Use a milder base or a less basic fluorinating agent.[1] |
Problem 3: Formation of Rearrangement Products
| Possible Cause | Recommended Action |
| SN1 Pathway is Favored | Promote an SN2 pathway by using a less ionizing solvent, a more nucleophilic fluoride source, or by modifying the substrate to disfavor carbocation formation.[1] |
| Substrate Structure | The presence of neighboring groups that can stabilize a carbocation will increase the likelihood of rearrangement. If possible, modify the substrate to disfavor carbocation formation at that position.[3] |
Experimental Protocols
General Protocol for Deoxyfluorination of a Secondary Alcohol using PyFluor
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
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Secondary alcohol (1.0 equiv)
-
PyFluor (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
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Anhydrous toluene
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Ethyl acetate
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Saturated aqueous ammonium chloride (NH₄Cl)
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve the secondary alcohol (1.0 equiv) and DBU (2.0 equiv) in dry toluene.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve PyFluor (1.2 equiv) in dry toluene.
-
Slowly add the PyFluor solution to the cooled solution of the alcohol and DBU.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired secondary fluoroalkane.[2]
Visualizations
Caption: Competing SN2 and E2 pathways in deoxyfluorination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
1H,1H,10H,10H-Perfluorodecane-1,10-diol material safety data sheet (MSDS) information
Technical Support Center: 1H,1H,10H,10H-Perfluorodecane-1,10-diol
This technical support guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with this compound (CAS No. 754-96-1).
Material Safety Data Sheet (MSDS) Summary
Chemical and Physical Properties
| Property | Value |
| CAS Number | 754-96-1 |
| Molecular Formula | C10H6F16O2 |
| Molecular Weight | 462.13 g/mol [1][2] |
| Appearance | White powder/solid |
| Melting Point | 132°C to 137°C[1][3][4] |
| Boiling Point | 132°C at 4 mmHg[1][4][5] |
| Solubility | Soluble in water[3] |
Hazard Identification and GHS Classifications
| Hazard | GHS Classification |
| Acute Toxicity, Oral | Warning: Harmful if swallowed[2] |
| Acute Toxicity, Inhalation | Warning: Harmful if inhaled[2] |
| Skin Corrosion/Irritation | Warning: Causes skin irritation[2][6] |
| Serious Eye Damage/Eye Irritation | Warning: Causes serious eye irritation[2][6] |
| Specific Target Organ Toxicity (Single Exposure) | Warning: May cause respiratory irritation[2][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be aware of when working with this compound?
A1: The primary hazards include skin, eye, and respiratory tract irritation. It is also harmful if swallowed or inhaled.[2][6] Always handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Q2: What type of gloves should I use when handling this compound?
A2: Given that it causes skin irritation, chemically resistant gloves should be worn. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.
Q3: What should I do in case of accidental eye or skin contact?
A3: For skin contact, immediately wash the affected area with soap and plenty of water, removing any contaminated clothing.[7] For eye contact, rinse cautiously with water for several minutes.[8] If irritation persists for either, seek medical attention.
Q4: How should I properly store this chemical?
A4: Store the container tightly closed in a dry and well-ventilated place.[7] Keep it away from incompatible materials such as strong oxidizing agents.
Q5: What is the appropriate first aid response for inhalation?
A5: If inhaled, move the person to fresh air. If they are not breathing, provide artificial respiration. It is advisable to consult a physician.[9]
Q6: Is this material flammable?
A6: While it is not highly flammable, standard laboratory precautions should be taken. In case of a fire involving this chemical, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[9]
Troubleshooting Guide
Scenario 1: During an experiment, the solid material comes into contact with my gloved hand, and I later feel irritation on my skin.
-
Troubleshooting:
-
It's possible the glove material was not suitable for this chemical or that the glove was compromised.
-
Immediately wash the affected area with soap and water for at least 15 minutes.
-
Seek medical advice if the irritation persists or worsens.
-
Review the type of gloves being used and consider a more robust option. Dispose of the potentially contaminated gloves.
-
Scenario 2: I notice a fine dust of the compound in the air around the weighing station.
-
Troubleshooting:
-
This indicates that the current handling procedure is generating airborne dust, which is an inhalation hazard.
-
Ensure all handling of the powder is done in a chemical fume hood or a glove box to contain the dust.
-
If a fume hood is not available, wear appropriate respiratory protection.
-
Clean the area carefully to remove any settled dust. Avoid dry sweeping; instead, use a method that does not generate more dust.
-
Scenario 3: The compound does not appear to be dissolving as expected based on the protocol.
-
Troubleshooting:
-
Confirm the solvent being used is appropriate. While it is listed as soluble in water, solubility can be affected by temperature and the presence of other substances.[3]
-
Ensure the purity of the compound meets the requirements of your experiment.
-
Consider gentle heating or sonication to aid dissolution, provided this does not negatively impact your experimental setup.
-
Experimental Workflows and Safety Protocols
Below are diagrams illustrating key safety workflows for handling this compound.
Caption: Workflow for responding to a spill of this compound.
References
- 1. 1H,1H,10H,10H-Perfluoro-1,10-decanediol, 96%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | C10H6F16O2 | CID 2733404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. exfluor.com [exfluor.com]
- 4. 1H,1H,10H,10H-PERFLUORO-1,10-DECANEDIOL | 754-96-1 [amp.chemicalbook.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 754-96-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Extractive Distillation of Fluorinated Compounds
Welcome to the technical support center for the extractive distillation of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the extractive distillation of fluorinated compounds.
| Problem | Potential Cause | Recommended Solution |
| Failure to Break the Azeotrope | Incorrect Entrainer Selection: The chosen solvent does not sufficiently alter the relative volatility of the components. | - Review the selectivity and capacity of the entrainer for the specific fluorinated compounds.[1][2] - For separating hydrofluorocarbon (HFC) azeotropes, consider ionic liquids (ILs) as they show high and differential solubility with HFC refrigerants.[3] - The entrainer should not form a new azeotrope with any of the components.[4] |
| Insufficient Entrainer Flow Rate: The amount of solvent being fed to the column is too low to effectively influence the vapor-liquid equilibrium. | - Increase the solvent-to-feed (S/F) ratio. The optimal ratio is crucial for the process's effectiveness and cost.[5] - Perform simulations (e.g., using Aspen Plus) to determine the optimal S/F ratio for your specific system.[5] | |
| Low Product Purity | Inadequate Number of Theoretical Stages: The distillation column may not have enough stages to achieve the desired separation. | - Increase the packed height or the number of trays in your column. - Optimize the reflux ratio; a higher reflux ratio can improve purity but also increases energy consumption.[5] |
| Entrainer Volatility: The entrainer has a vapor pressure that is too high, causing it to contaminate the distillate. | - Select an entrainer with a significantly higher boiling point than the components to be separated.[4] - Ionic liquids are advantageous due to their negligible vapor pressure, which prevents them from appearing in the vapor phase.[6] | |
| Column Flooding or Weeping | High Vapor or Liquid Load: Excessive flow rates can lead to liquid being carried up the column (flooding) or leaking down through the trays (weeping). | - Reduce the feed rate or the reboiler duty to decrease the vapor load. - Adjust the reflux ratio to optimize the liquid load. |
| Entrainer Viscosity: High viscosity of the entrainer, such as some ionic liquids, can impede flow through the column. | - Select an ionic liquid with lower viscosity. - Operate at a higher temperature to reduce the viscosity of the entrainer, but be mindful of potential degradation of the compounds. | |
| Solvent Degradation or Reaction | High Reboiler Temperature: The temperature in the reboiler may be causing the entrainer or the fluorinated compounds to decompose. | - Operate the distillation under vacuum to lower the boiling points of the components and reduce the required reboiler temperature.[7] - Ensure the selected entrainer is thermally stable at the operating temperatures.[6] |
| Presence of Water or Other Impurities: Water can react with some fluorinated compounds or entrainers, especially at elevated temperatures. | - Ensure all feed components and the entrainer are thoroughly dried before introduction to the column. |
Frequently Asked Questions (FAQs)
1. What are the key criteria for selecting an effective entrainer for separating fluorinated compounds?
The ideal entrainer should:
-
Exhibit high selectivity: It should have a significantly different affinity for the components of the azeotropic mixture, thus increasing their relative volatility.[1][2]
-
Have a high boiling point: The entrainer's boiling point should be considerably higher than the components being separated to ensure it remains in the liquid phase and is easily separated in a subsequent column.[4]
-
Be thermally and chemically stable: It must not decompose or react with the fluorinated compounds under the distillation conditions.[6]
-
Be non-corrosive and non-toxic: For safety and equipment longevity.
-
Be readily available and cost-effective: To ensure the economic viability of the process.
-
Not form a new azeotrope: The entrainer should not introduce new separation challenges.[4]
2. Why are ionic liquids (ILs) often recommended as entrainers for fluorinated compound separations?
Ionic liquids are considered promising entrainers for separating azeotropic mixtures of fluorinated refrigerants (HFCs and HFOs) due to several advantageous properties:[1][3][5]
-
Negligible vapor pressure: This prevents contamination of the distillate product and loss of the entrainer.[6]
-
High thermal stability: They can withstand the temperatures required for distillation without degrading.[6]
-
Tunable properties: The cation and anion of the ionic liquid can be modified to optimize selectivity for specific fluorinated compounds.[8][9]
-
High and differential solubility: They can selectively dissolve one component of an azeotropic mixture over another.[3]
3. How can I determine the optimal operating conditions for my extractive distillation process?
Process simulation software like Aspen Plus is a valuable tool for optimizing operating conditions.[5][10] By inputting vapor-liquid equilibrium (VLE) data, you can model the process and determine the optimal:
-
Solvent-to-feed ratio
-
Reflux ratio
-
Number of theoretical stages
-
Operating pressure and temperature
Experimental validation is then necessary to confirm the simulation results.
4. What are some common azeotropic mixtures of fluorinated compounds that are separated by extractive distillation?
A significant application is the separation of azeotropic refrigerant mixtures for recycling and reuse.[1] Examples include:
-
R-513A: A blend of HFC-134a and HFO-1234yf.[5]
-
2,2,2-Trifluoroethanol and Water: This mixture forms a minimum boiling azeotrope.
5. Can I use a conventional distillation setup for extractive distillation?
Extractive distillation requires a setup that allows for the continuous introduction of the entrainer. A typical setup consists of two columns: the extractive distillation column where the separation of the azeotrope occurs, and a solvent recovery column to separate the higher-boiling component from the entrainer, allowing the entrainer to be recycled.
Data Presentation
Table 1: Ionic Liquid Entrainers for the Separation of R-410A (HFC-32/HFC-125)
| Ionic Liquid Entrainer | Anion Type | HFC-125/HFC-32 Selectivity at 298.15 K | Reference |
| [C6C1im][Cl] (1-hexyl-3-methylimidazolium chloride) | Non-fluorinated | High | [8] |
| [C4C1im][PF6] (1-butyl-3-methylimidazolium hexafluorophosphate) | Fluorinated | Moderate | [11] |
| [C4C1im][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate) | Fluorinated | Moderate | [11] |
| [C6C1im][FAP] (1-hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate) | Fluorinated | Low | [11] |
| [C4C1im][SCN] (1-butyl-3-methylimidazolium thiocyanate) | Non-fluorinated | Low | [11] |
Table 2: Simulation Parameters for the Separation of R-513A using 1-ethyl-3-methylimidazolium acetate ([C2C1im][OAc]) as Entrainer
| Parameter | Value | Reference |
| Number of Stages | 20 | [5] |
| Operating Pressure | 10 bar | [5] |
| Solvent to Feed Ratio (S/F) | 1.5 | [5] |
| Reflux Ratio (RR) | 0.5 | [5] |
| Distillate Purity (HFO-1234yf) | >99.5 mol% | [5] |
| Bottoms Purity (HFC-134a) | >99.5 mol% | [5] |
Experimental Protocols
Protocol 1: General Experimental Setup for Extractive Distillation of HFC Mixtures with Ionic Liquids
This protocol is based on simulation studies for separating HFC mixtures.[10]
1. System Components:
- Extractive Distillation Column (EDC): A packed or trayed column where the primary separation occurs.
- Solvent Recovery Column (SRC): A second distillation column for separating the higher-boiling HFC from the ionic liquid.
- Reboilers and Condensers: For providing heat input and cooling to both columns.
- Pumps: For feeding the HFC mixture and the ionic liquid, and for recycling the solvent.
- Heat Exchanger: To cool the recycled ionic liquid before it re-enters the EDC.
2. Procedure:
- The azeotropic HFC mixture is continuously fed into the middle of the EDC.
- The ionic liquid entrainer is fed at a constant rate onto a tray near the top of the EDC.
- The more volatile HFC component is recovered as the distillate from the top of the EDC.
- The bottoms product from the EDC, consisting of the less volatile HFC and the ionic liquid, is fed to the SRC.
- In the SRC, the less volatile HFC is separated as the distillate.
- The ionic liquid is recovered from the bottom of the SRC and is cooled before being recycled back to the EDC.
- Maintain steady-state operation by controlling feed rates, temperatures, and pressures.
- Collect samples from the distillate and bottoms of both columns for analysis (e.g., by gas chromatography) to determine product purity.
Visualizations
Caption: General experimental workflow for extractive distillation.
Caption: Decision pathway for selecting an optimal entrainer.
Caption: Logical steps for troubleshooting low product purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. (212b) Separation of Azeotropic Refrigerant Mixtures Using Extractive Distillation with Ionic Liquid Entrainers | AIChE [proceedings.aiche.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How To [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
Technical Support Center: Degradation Pathways of Perfluoroalkyl Substances (PFAS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of perfluoroalkyl substances (PFAS).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for PFAS?
A1: Perfluoroalkyl substances (PFAS) are notoriously persistent due to the strength of the carbon-fluorine (C-F) bond.[1] However, several degradation pathways are actively being researched, which can be broadly categorized as:
-
Chemical Degradation: This involves the use of strong oxidizing or reducing agents to break down PFAS molecules. Advanced Oxidation Processes (AOPs), such as Fenton and photo-Fenton reactions, and electrochemical oxidation are common methods.[2][3]
-
Physical Degradation: These methods use physical forces to degrade PFAS. Sonochemical degradation, which uses high-frequency ultrasound, is a prominent example.[4][5]
-
Microbial Degradation: This pathway utilizes microorganisms, such as specific strains of bacteria, to break down PFAS compounds.[6]
Q2: What are the common degradation byproducts of PFOA and PFOS?
A2: The degradation of Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS) often results in the formation of shorter-chain perfluorinated compounds. For PFOA, common byproducts include perfluoroheptanoic acid (PFHpA), perfluorohexanoic acid (PFHxA), and perfluoropentanoic acid (PFPeA).[7] PFOS degradation can yield shorter-chain perfluorosulfonic acids as well as PFOA itself.[7] Complete mineralization to fluoride ions (F⁻) and carbon dioxide is the ultimate goal of degradation, but often intermediate byproducts are formed.[2]
Q3: How can I measure the extent of PFAS degradation?
A3: The most common method to quantify the degradation of the parent PFAS compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] To assess the overall breakdown of the C-F bonds, measuring the concentration of fluoride ions (F⁻) released into the solution using an ion-selective electrode (ISE) is a widely used technique.[9][10]
Troubleshooting Guides
Chemical Degradation: Fenton/Photo-Fenton Reaction
Problem: Low PFOA degradation efficiency using the Fenton process.
-
Possible Cause 1: Suboptimal pH. The Fenton reaction is highly pH-dependent, with optimal performance typically occurring in acidic conditions (pH 2-3).[2]
-
Solution: Adjust the pH of your reaction mixture to the optimal range using sulfuric acid or another suitable acid before initiating the reaction. Monitor the pH throughout the experiment as it may change.
-
-
Possible Cause 2: Incorrect Fe²⁺/H₂O₂ Ratio. The ratio of ferrous iron (Fe²⁺) to hydrogen peroxide (H₂O₂) is critical for generating hydroxyl radicals, the primary oxidant.
-
Solution: Experiment with different molar ratios of Fe²⁺ to H₂O₂ to find the optimal concentration for your specific experimental conditions. A common starting point is a 1:10 ratio.
-
-
Possible Cause 3: Insufficient UV light in photo-Fenton. For photo-Fenton processes, the intensity and wavelength of the UV light source are crucial for the regeneration of Fe²⁺ and enhanced radical production.[3]
-
Solution: Ensure your UV lamp is functioning correctly and emitting at the appropriate wavelength (typically 254 nm or 365 nm). Check the manufacturer's specifications and consider measuring the lamp's output.
-
Physical Degradation: Sonochemical Degradation
Problem: Inconsistent or low degradation rates of PFAS during sonolysis.
-
Possible Cause 1: Incorrect Ultrasonic Frequency. The frequency of the ultrasound can significantly impact the efficiency of PFAS degradation.
-
Solution: Different PFAS compounds may have optimal degradation rates at specific frequencies. Consult literature for the recommended frequency for your target analyte. For example, high frequencies (e.g., 500 kHz) have shown promise for various PFAS.[4]
-
-
Possible Cause 2: Inefficient Power Density. The power delivered to the reaction solution affects the formation and collapse of cavitation bubbles, which is the primary mechanism of sonochemical degradation.
-
Solution: Optimize the power density by adjusting the power output of your sonicator or the volume of your sample.
-
-
Possible Cause 3: Presence of Radical Scavengers. Other compounds in your sample matrix can compete for the reactive species generated during sonolysis, reducing the degradation efficiency of your target PFAS.
-
Solution: If possible, purify your sample to remove potential scavengers. If the matrix is complex, consider a pre-treatment step or increasing the sonication time.
-
Microbial Degradation: Pseudomonas sp. Culture
Problem: Poor or no degradation of PFOS using Pseudomonas aeruginosa.
-
Possible Cause 1: Inadequate Culture Growth. The bacteria may not have reached a sufficient cell density to effectively degrade the PFOS.
-
Solution: Ensure optimal growth conditions for P. aeruginosa, including appropriate media (e.g., Luria-Bertani broth), temperature (typically 37°C), and aeration.[11] Start experiments with a healthy, actively growing culture.
-
-
Possible Cause 2: Toxicity of PFOS to the Bacteria. High concentrations of PFOS can be toxic to microorganisms, inhibiting their metabolic activity.
-
Solution: Start with lower concentrations of PFOS and gradually acclimate the culture. You can also perform toxicity assays to determine the tolerance level of your bacterial strain.
-
-
Possible Cause 3: Lack of Necessary Co-substrates. Some microbial degradation processes require the presence of other carbon sources to support microbial growth and enzyme production.
-
Solution: Supplement the culture medium with a readily metabolizable carbon source, such as glucose or succinate, to enhance the metabolic activity of the bacteria.
-
Analytical Troubleshooting: LC-MS/MS Analysis
Problem: High background levels of PFAS in analytical blanks.
-
Possible Cause 1: Contamination from LC System Components. Many components of an LC-MS/MS system, such as tubing and seals, can contain fluoropolymers that leach PFAS.
-
Solution: Install a delay column between the solvent mixer and the injector. This will separate the background PFAS from the analytes in your sample, allowing for accurate quantification.[12]
-
-
Possible Cause 2: Contaminated Solvents or Reagents. PFAS can be present in trace amounts in solvents, water, and sample preparation materials.
-
Solution: Use PFAS-free or high-purity solvents and reagents. Test all materials, including vials and pipette tips, for PFAS contamination before use.[8]
-
-
Possible Cause 3: Sample Cross-Contamination. Improper handling can introduce PFAS from the laboratory environment into your samples.
-
Solution: Follow strict sample handling protocols. Avoid using any materials that may contain PFAS in the sampling and preparation areas. Run frequent method blanks to monitor for contamination.[13]
-
Data Presentation
Table 1: Comparison of PFOA Degradation Efficiency by Different Methods
| Degradation Method | Matrix | Initial [PFOA] | Treatment Time | Degradation Efficiency (%) | Defluorination (%) | Reference |
| UV-Fenton | Aqueous | 20 mg/L | 5 h | >95% | 53.2% | [14] |
| Sonochemical (500 kHz) | Aqueous | 113 µM | 3 h | Not specified | ~60% (calculated from F⁻ release) | [4] |
| Pseudomonas aeruginosa | Culture Medium | 10 mg/L | 96 h | 27.9% | Not reported | [6] |
Table 2: Common Degradation Intermediates of PFOA and PFOS
| Parent Compound | Degradation Method | Common Intermediates | Reference |
| PFOA | Plasma Treatment | Perfluoroheptanoic acid (PFHpA), Perfluorohexanoic acid (PFHxA), Perfluoropentanoic acid (PFPeA) | [7] |
| PFOS | Plasma Treatment | Perfluoroheptanesulfonic acid (PFHpS), Perfluorohexanesulfonic acid (PFHxS), Perfluorobutanesulfonic acid (PFBS), PFOA | [7] |
| PFOA | UV-Fenton | Short-chain perfluorinated carboxylic acids | [14] |
Experimental Protocols
Protocol 1: PFOA Degradation by UV-Fenton Process
Materials:
-
PFOA stock solution
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid (H₂SO₄)
-
UV lamp (e.g., 254 nm)
-
Reaction vessel (quartz or other UV-transparent material)
-
Magnetic stirrer
Procedure:
-
Prepare a PFOA solution of the desired concentration in ultrapure water.
-
Adjust the pH of the solution to ~3.0 using sulfuric acid.
-
Add the desired amount of ferrous sulfate and stir until dissolved.
-
Place the reaction vessel under the UV lamp on a magnetic stirrer.
-
Initiate the reaction by adding the required volume of hydrogen peroxide.
-
Take samples at predetermined time intervals for analysis.
-
Quench the reaction in the samples immediately by adding a suitable quenching agent (e.g., sodium sulfite) to remove residual H₂O₂.
-
Analyze the samples for PFOA concentration and fluoride ion concentration.
Protocol 2: Sonochemical Degradation of PFAS
Materials:
-
PFAS stock solution
-
Ultrasonic reactor with a specific frequency transducer (e.g., 500 kHz)
-
Reaction beaker
-
Cooling system to maintain constant temperature
Procedure:
-
Prepare a PFAS solution of the desired concentration in ultrapure water.
-
Place 200 mL of the solution in the reaction beaker.[4]
-
If an inert atmosphere is required, bubble argon gas through the solution for 20 minutes prior to sonication.[4]
-
Place the beaker in the ultrasonic reactor.
-
Circulate cooling water to maintain a constant temperature (e.g., 30-35 °C).[4]
-
Turn on the ultrasonic generator to the desired power.
-
Collect samples at regular intervals for analysis.
-
Analyze the samples for the parent PFAS concentration and fluoride ion concentration.
Protocol 3: Microbial Degradation of PFOS using Pseudomonas aeruginosa
Materials:
-
Pseudomonas aeruginosa culture
-
Luria-Bertani (LB) broth or other suitable growth medium
-
PFOS stock solution
-
Incubator shaker
-
Sterile culture flasks
Procedure:
-
Inoculate a sterile flask containing LB broth with P. aeruginosa from a fresh plate.[11]
-
Incubate the culture overnight at 37°C with shaking to obtain a dense cell suspension.[15]
-
In a new set of sterile flasks, add fresh growth medium.
-
Inoculate the new flasks with the overnight culture to a specific optical density (e.g., OD₆₀₀ of 0.1).
-
Add the desired concentration of PFOS to the flasks.
-
Incubate the flasks at 37°C with shaking.
-
Collect samples aseptically at different time points.
-
Separate the bacterial cells from the supernatant by centrifugation.
-
Analyze the supernatant for the concentration of PFOS and its degradation byproducts.
Visualizations
Caption: Overview of PFAS degradation pathways and products.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of per- and polyfluoroalkyl substances (PFASs) by Fenton reactions - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D5VA00262A [pubs.rsc.org]
- 3. Frontiers | From persistence to progress: assessing per- and polyfluoroalkyl substances (PFAS) environmental impact and advances in photo-assisted fenton chemistry for remediation [frontiersin.org]
- 4. Effect of chemical structure on the sonochemical degradation of perfluoroalkyl and polyfluoroalkyl substances (PFASs) - Environmental Science: Water Research & Technology (RSC Publishing) DOI:10.1039/C6EW00150E [pubs.rsc.org]
- 5. Ultrasound for degradation of complex matrices of PFAS mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. shimadzu.com [shimadzu.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Growth and Laboratory Maintenance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. imquestbio.com [imquestbio.com]
Technical Support Center: Managing Respiratory and Skin Irritation Risks
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing risks associated with respiratory and skin irritation during their experiments.
Troubleshooting Guides
This section offers step-by-step guidance for responding to specific incidents of respiratory and skin irritation in a laboratory setting.
Scenario 1: Chemical Splash on Skin
Immediate Actions:
-
Safety First: Ensure the immediate area is safe. If there is a risk of further exposure to yourself or others, evacuate the vicinity.
-
Remove Contaminated Clothing: Immediately remove any clothing, jewelry, or personal items that have come into contact with the chemical.[1] Use scissors to cut away clothing if necessary to avoid pulling it over the head and face.
-
Rinse Affected Area: Flush the affected skin with copious amounts of cool running water for at least 20 minutes.[1] For larger spills, use an emergency safety shower. It is crucial to continue rinsing even after the chemical appears to have been washed away to minimize tissue damage.[1]
-
Gentle Washing: After initial rinsing, gently wash the area with mild soap and water. Avoid scrubbing, as this can cause further damage to the skin.
-
Cover the Area: Loosely cover the affected area with a sterile, non-stick dressing or a clean cloth.[1]
Follow-up and Reporting:
-
Consult the Safety Data Sheet (SDS): Refer to the SDS for the specific chemical to understand its hazards and any specific first aid recommendations.
-
Seek Medical Attention: For any chemical burn, it is important to seek prompt medical evaluation. For major burns—those that are deep, larger than 3 inches in diameter, or cover sensitive areas like the hands, feet, face, or groin—call for emergency medical help immediately.[2]
-
Report the Incident: Report the incident to your laboratory supervisor and the appropriate environmental health and safety (EHS) officer. Complete any required incident report forms to document the event and assist in preventing future occurrences.
Scenario 2: Inhalation of an Irritating Chemical
Immediate Actions:
-
Move to Fresh Air: Immediately move the affected individual to an area with fresh air.[3] If the person is unable to move on their own, and it is safe to do so, assist them in evacuating the contaminated area. Do not enter a hazardous area without proper personal protective equipment (PPE).[3]
-
Call for Emergency Assistance: If the individual is experiencing difficulty breathing, coughing, wheezing, or has an altered level of responsiveness, call for emergency medical services immediately.[3]
-
Loosen Tight Clothing: Loosen any tight clothing around the neck, such as collars or ties, to ease breathing.
-
Monitor Vital Signs: If trained to do so, monitor the person's breathing and pulse. If the person stops breathing, begin CPR if you are certified.[3]
Follow-up and Reporting:
-
Consult the Safety Data Sheet (SDS): The SDS will provide specific information on inhalation hazards and appropriate first aid measures.
-
Provide Information to Responders: Inform the emergency medical team about the chemical that was inhaled, providing the name of the substance if known.[2]
-
Report the Incident: Notify your laboratory supervisor and EHS department about the incident as soon as possible. This is crucial for investigating the cause and implementing corrective actions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the prevention and management of respiratory and skin irritation in the laboratory.
Q1: What are the most common causes of skin and respiratory irritation in a research laboratory?
A1: Skin and respiratory irritation in a laboratory setting are often caused by exposure to a variety of chemicals and physical agents. Common culprits include:
-
For Skin: Solvents, acids, bases, detergents, and some organic compounds can cause irritant contact dermatitis.[4] Prolonged glove use can also lead to skin irritation.
-
For Respiratory System: Inhalation of vapors, gases, dusts, and aerosols from volatile organic compounds, corrosive substances, and fine powders can irritate the respiratory tract.[4]
Q2: How can I prevent skin irritation when working with chemicals?
A2: Prevention is key to avoiding skin irritation. Implement the following control measures:
-
Engineering Controls: Work in well-ventilated areas and use fume hoods when handling volatile or dusty chemicals.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate gloves, lab coats, and safety glasses. Select gloves that are resistant to the specific chemical you are using. No single glove material is impervious to all chemicals.
-
Good Laboratory Practices: Avoid touching your face, eyes, or other exposed skin with gloved hands. Wash your hands thoroughly with soap and water after handling chemicals and before leaving the laboratory.
Q3: What are the signs and symptoms of respiratory irritation?
A3: Symptoms of respiratory irritation can range from mild to severe and may include coughing, wheezing, shortness of breath, a sore or scratchy throat, and a burning sensation in the nasal passages.[4] In some cases, prolonged or repeated exposure can lead to more chronic conditions like asthma.[4]
Q4: What should I do if I start to feel symptoms of respiratory irritation while working?
A4: If you experience any symptoms of respiratory irritation, you should:
-
Immediately stop what you are doing.
-
Move to a well-ventilated area or go outside for fresh air.
-
Inform your supervisor of the situation.
-
If symptoms persist or are severe, seek medical attention.
Q5: Are there long-term health effects from repeated exposure to low levels of irritants?
A5: Yes, chronic exposure to irritants, even at low levels, can lead to long-term health problems. Repeated skin contact can result in chronic dermatitis, characterized by dry, red, and cracked skin. Chronic inhalation of respiratory irritants can lead to the development of respiratory disorders or exacerbate pre-existing conditions.[4]
Data Presentation
Table 1: Permissible Exposure Limits (PELs) for Common Laboratory Respiratory Irritants
This table summarizes the Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) and the National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs) for several common laboratory chemicals known to cause respiratory irritation. These values represent the maximum concentration of a substance in the air that a worker may be exposed to over a specified period.
| Chemical | OSHA PEL (8-hour TWA) | NIOSH REL (10-hour TWA) | NIOSH STEL (15-min) |
| Formaldehyde | 0.75 ppm | 0.016 ppm | 0.1 ppm (C) |
| Glutaraldehyde | 0.2 ppm (C) | 0.2 ppm (C) | - |
| Ammonia | 50 ppm | 25 ppm | 35 ppm |
| Chlorine | 1 ppm (C) | 0.5 ppm (C) | 1 ppm |
| Hydrochloric Acid | 5 ppm (C) | 5 ppm (C) | - |
| Sulfuric Acid | 1 mg/m³ | 1 mg/m³ | - |
-
TWA: Time-Weighted Average
-
STEL: Short-Term Exposure Limit
-
C: Ceiling limit that should not be exceeded at any time.
-
ppm: parts per million
-
mg/m³: milligrams per cubic meter
Note: These limits are subject to change and should be verified with the latest information from OSHA and NIOSH.
Table 2: Incidence and Prevalence of Occupational Skin Diseases in Laboratory and Related Sectors
This table provides an overview of the reported incidence and prevalence of occupational skin diseases, with a focus on contact dermatitis, in laboratory and related scientific research settings.
| Study/Report Focus | Finding | Source |
| Workers in 137 Laboratories | 23% of workers developed skin conditions related to handling laboratory animals. | DermNet NZ[4] |
| General Occupational Disease | Occupational skin disorders account for approximately 80% of all occupational diseases worldwide. | DermNet NZ[4] |
| Dental Lab Technicians | 85.4% of participants reported work-related skin symptoms, with dry skin being the most common (100%). | International Journal of Research in Dermatology |
| General Population (Europe) | Approximately 20% of the general population has a contact allergy to at least one substance. | Journal of the German Society of Dermatology |
| Occupational Contact Dermatitis | The reported annual incidence rate for occupational contact dermatitis is between 0.5 and 1.9 per 1000 workers. | Journal of the German Society of Dermatology |
Experimental Protocols
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This test method is a validated in vitro assay for identifying chemical skin irritants.
Principle:
The test utilizes a three-dimensional Reconstructed Human Epidermis (RhE) model that mimics the structure and function of the human epidermis.[5] A test chemical is applied topically to the RhE tissue. The potential of the chemical to cause skin irritation is determined by its effect on cell viability, which is measured using the MTT assay.[4][6] A significant reduction in cell viability indicates that the chemical is an irritant.[4]
Methodology:
-
RhE Tissue Culture: Commercially available RhE tissues are cultured according to the manufacturer's instructions to ensure they are viable and have a functional stratum corneum.
-
Test Chemical Application:
-
For liquids, a small volume (typically 25-50 µL) is applied directly to the surface of the RhE tissue.
-
For solids, a specific weight (around 25-100 mg) is applied, often after being moistened with a suitable solvent to ensure good contact with the tissue.
-
-
Exposure Period: The tissues are exposed to the test chemical for a defined period, typically 15 to 60 minutes.
-
Rinsing and Post-Incubation: After the exposure period, the test chemical is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for a post-exposure period, usually 24 to 42 hours, to allow for the development of cytotoxic effects.
-
MTT Assay:
-
The tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
The formazan is then extracted from the tissues using a solvent (e.g., isopropanol).
-
-
Data Analysis: The optical density of the extracted formazan is measured using a spectrophotometer. The cell viability of the treated tissues is calculated as a percentage relative to the negative control (tissues treated with a non-irritating substance).
-
Classification: A chemical is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.
Acute Inhalation Toxicity Test (OECD TG 403)
This guideline provides a method for assessing the health hazards of a substance when inhaled over a short period.
Principle:
Animals, typically rats, are exposed to the test substance via inhalation for a defined duration (usually 4 hours).[7][8] The animals are then observed for a period of at least 14 days for signs of toxicity and mortality.[7] This test can be used to determine the median lethal concentration (LC50) of a substance.
Methodology:
-
Test Substance Generation: The test substance is generated as a gas, vapor, or aerosol in an inhalation chamber at various concentrations. The concentration and particle size distribution (for aerosols) are carefully controlled and monitored.
-
Animal Exposure: Groups of animals are exposed to different concentrations of the test substance in the inhalation chamber. A control group is exposed to clean air under the same conditions. The standard exposure duration is 4 hours.
-
Clinical Observations: During and after exposure, animals are observed for clinical signs of toxicity, including changes in breathing, behavior, and physical appearance.
-
Post-Exposure Observation: Following the 4-hour exposure, the animals are returned to their cages and observed for at least 14 days. Body weight is recorded periodically, and detailed clinical observations are made daily.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to examine for any pathological changes in the organs. Animals that die during the study also undergo a gross necropsy.
-
Data Analysis: The number of mortalities at each concentration is recorded. Statistical methods are used to calculate the LC50, which is the concentration of the substance that is lethal to 50% of the test animals.
Mandatory Visualization
Signaling Pathway Diagrams
Experimental Workflow Diagrams
References
- 1. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical respiratory sensitization—Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammatory Skin Diseases: Focus on the Role of Suppressors of Cytokine Signaling (SOCS) Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breathtaking TRP Channels: TRPA1 and TRPV1 in Airway Chemosensation and Reflex Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction between TRPA1 and TRPV1: Synergy on pulmonary sensory nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the Characterization of 1H,1H,10H,10H-Perfluorodecane-1,10-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical techniques for the characterization of 1H,1H,10H,10H-Perfluorodecane-1,10-diol. Due to the limited availability of published experimental data for this specific fluorinated diol, this guide leverages data from its non-fluorinated analog, 1,10-decanediol, for comparative purposes. This approach highlights the significant influence of the perfluorinated chain on the molecule's physicochemical properties and its response to various analytical methods.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound and its non-fluorinated counterpart is essential for selecting appropriate characterization techniques.
| Property | This compound | 1,10-Decanediol (for comparison) |
| Molecular Formula | C₁₀H₆F₁₆O₂ | C₁₀H₂₂O₂[1] |
| Molecular Weight | 462.13 g/mol | 174.28 g/mol [1] |
| Appearance | White crystalline solid | White crystalline solid[2] |
| Melting Point | 135-137 °C | 72-74 °C[2] |
| Boiling Point | 132 °C at 4 mmHg | 297 °C at 760 mmHg[2] |
| Solubility | Soluble in some organic solvents (e.g., acetone, ethyl acetate). Limited solubility in water and non-polar solvents. | Soluble in water, ethanol, and acetone.[2] |
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of the diol by providing information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
Expected ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 4.0 - 4.5 | Triplet | 4H | -CH₂-OH |
| ~ 2.0 - 2.5 | Broad Singlet | 2H | -OH |
¹H NMR Data for 1,10-Decanediol (for comparison) [3][4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 3.64 | Triplet | 4H | -CH₂-OH |
| ~ 1.57 | Quintet | 4H | -CH₂-CH₂-OH |
| ~ 1.29 | Multiplet | 12H | -(CH₂)₆- |
| ~ 1.7 (variable) | Broad Singlet | 2H | -OH |
Expected ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 60 - 65 | -CH₂-OH |
| ~ 105 - 125 | -(CF₂)₈- |
¹³C NMR Data for 1,10-Decanediol (for comparison) [1]
| Chemical Shift (δ) ppm | Assignment |
| ~ 63.1 | -CH₂-OH |
| ~ 32.8 | -CH₂-CH₂-OH |
| ~ 29.5 | -(CH₂)₆- |
| ~ 25.8 | -CH₂-CH₂-CH₂-OH |
Expected ¹⁹F NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ -115 to -125 | -(CF₂)₈- |
-
Sample Preparation: Dissolve 5-10 mg of the diol in a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe. Due to the large chemical shift range of ¹⁹F, ensure the spectral width is set appropriately.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~ 2960, 2880 | Medium | C-H stretch |
| ~ 1200 | Very Strong | C-F stretch |
| ~ 1050 | Strong | C-O stretch |
FTIR Data for 1,10-Decanediol (for comparison) [4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~ 2920, 2850 | Strong | C-H stretch |
| ~ 1470 | Medium | C-H bend |
| ~ 1060 | Strong | C-O stretch |
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the solid sample directly.
-
Background Spectrum: Collect a background spectrum of the empty sample holder (or clean ATR crystal).
-
Sample Spectrum: Place the sample in the spectrometer and collect the spectrum.
-
Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final infrared spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 462 | [M]⁺ (Molecular ion) |
| 444 | [M - H₂O]⁺ |
| 431 | [M - CH₂OH]⁺ |
| Various | Fragments from cleavage of the C-C and C-F bonds |
Mass Spectrometry Data for 1,10-Decanediol (for comparison) [1]
| m/z | Interpretation |
| 174 | [M]⁺ (Molecular ion, often weak or absent) |
| 156 | [M - H₂O]⁺ |
| 143 | [M - CH₂OH]⁺ |
| 55, 69, 83 | Alkyl fragments |
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation: Inject the sample into the GC. The temperature program should be optimized to ensure good separation and peak shape.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer where it is ionized and fragmented. The mass spectrum is then recorded.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase transitions of the material.
Expected Thermal Analysis Data for this compound
| Technique | Observation | Interpretation |
| DSC | Endothermic peak at ~135-137 °C | Melting point |
| TGA | Onset of decomposition at > 200 °C | High thermal stability due to C-F bonds |
Thermal Analysis Data for 1,10-Decanediol (for comparison)
| Technique | Observation | Interpretation |
| DSC | Endothermic peak at ~72-74 °C | Melting point |
| TGA | Onset of decomposition at ~180-200 °C | Lower thermal stability compared to the fluorinated analog |
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan.
-
Instrumentation: Place the sample pan and a reference pan into the TGA/DSC instrument.
-
Analysis: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Collection: Record the weight loss as a function of temperature (TGA) or the heat flow as a function of temperature (DSC).
Alternative and Complementary Techniques
Beyond the foundational techniques, other methods can provide valuable information.
-
Chromatographic Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the diol. Due to the fluorinated nature of the target compound, specialized columns (e.g., fluorous-phase columns) may offer better separation.
-
X-ray Crystallography: For a definitive structural elucidation, single-crystal X-ray diffraction can be employed if suitable crystals can be grown. This technique provides precise bond lengths, bond angles, and crystal packing information.
Comparison of Characterization Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR | Detailed molecular structure, connectivity | Non-destructive, provides unambiguous structural information | Requires solubility in deuterated solvents, can be complex to interpret |
| FTIR | Presence of functional groups | Fast, easy to use, requires minimal sample | Provides limited structural information, not ideal for purity assessment |
| Mass Spec | Molecular weight and fragmentation pattern | High sensitivity, can be coupled with chromatography for mixture analysis | Molecular ion may be weak or absent, fragmentation can be complex |
| Thermal Analysis | Thermal stability, melting point, phase transitions | Quantitative information on thermal properties | Does not provide structural information |
| Chromatography | Purity, presence of isomers or impurities | High separation efficiency, quantitative | Requires method development, may require specialized columns for fluorinated compounds |
| X-ray Cryst. | Absolute molecular structure in the solid state | Provides definitive 3D structure | Requires single crystals of sufficient quality and size |
References
A Comparative Spectroscopic Analysis: 1H,1H,10H,10H-Perfluorodecane-1,10-diol and its Non-Fluorinated Analogue
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H,10H,10H-Perfluorodecane-1,10-diol is a specialty chemical featuring a C8F16 perfluorinated backbone flanked by two primary alcohol functionalities. Its unique properties, imparted by the highly electronegative fluorine atoms, make it a subject of interest in materials science and as a potential component in advanced pharmaceutical formulations. Understanding its spectral characteristics is crucial for quality control, structural elucidation, and monitoring its interactions in complex systems. In contrast, 1,10-decanediol is a simple long-chain diol, and its well-documented spectral data provides a valuable baseline for comparison.
Data Presentation: A Comparative Overview
The following tables summarize the available experimental NMR data for 1,10-decanediol and the expected NMR and Raman characteristics for this compound based on established spectroscopic principles of fluorinated compounds.
Table 1: Comparative ¹H NMR Data
| Compound | Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | HO-CH₂ -(CF₂)₈- | ~4.0 - 4.5 | Triplet | 4H |
| HO -CH₂-(CF₂)₈- | Variable (solvent dependent) | Singlet (broad) | 2H | |
| 1,10-Decanediol [1][2] | HO-CH₂ -(CH₂)₈- | ~3.64 | Triplet | 4H |
| HO -CH₂-(CH₂)₈- | Variable (solvent dependent) | Singlet (broad) | 2H | |
| HO-CH₂-CH₂ -(CH₂)₆- | ~1.57 | Multiplet | 4H | |
| -(CH₂ )₆- | ~1.29-1.42 | Multiplet | 12H |
Table 2: Comparative ¹³C NMR Data
| Compound | Carbon Environment | Expected Chemical Shift (ppm) |
| This compound | C H₂OH | ~60 - 65 |
| -(C F₂)₈- | ~105 - 125 (complex splitting) | |
| 1,10-Decanediol [1] | C H₂OH | ~63.1 |
| HOCH₂-C H₂- | ~32.8 | |
| HOCH₂CH₂-C H₂- | ~25.9 | |
| -(C H₂)₄- | ~29.5 |
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Environment | Expected Chemical Shift (ppm) | Multiplicity |
| HOCH₂-C F₂- | -110 to -120 | Triplet of triplets |
| -CF₂-C F₂-CF₂- (internal) | -120 to -130 | Multiplets |
Table 4: Comparative Raman Spectroscopy Data
| Compound | Vibrational Mode | Expected/Observed Raman Shift (cm⁻¹) |
| This compound | C-F stretching | Strong bands in the 1100-1300 cm⁻¹ region |
| CF₂ stretching | ~730 cm⁻¹[3] | |
| C-C stretching (fluorinated backbone) | ~300-400 cm⁻¹[3] | |
| C-H stretching | ~2850-3000 cm⁻¹ | |
| O-H stretching | Broad band ~3200-3500 cm⁻¹ | |
| 1,10-Decanediol | C-H stretching | ~2850-2950 cm⁻¹ |
| CH₂ scissoring | ~1440-1465 cm⁻¹ | |
| C-C stretching | ~800-1200 cm⁻¹ | |
| O-H stretching | Broad band ~3200-3500 cm⁻¹ |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the diol sample.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆) in a clean NMR tube. For ¹⁹F NMR, a solvent without fluorine is essential.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 220 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
4. ¹⁹F NMR Spectroscopy (for this compound):
-
Instrument: Spectrometer equipped with a fluorine-observe probe.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment, often with proton decoupling.
-
Number of scans: 64-256.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -80 to -150 ppm (or wider, depending on the instrument and reference).
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
Raman Spectroscopy
1. Sample Preparation:
-
For solid samples, a small amount of the crystalline powder can be placed directly onto a microscope slide or into a capillary tube.
-
For solution-based measurements, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. Deposit a small droplet onto a Raman-inactive substrate (e.g., aluminum foil) and allow the solvent to evaporate.[3]
2. Data Acquisition:
-
Instrument: Confocal Raman microscope.
-
Laser Wavelength: 532 nm or 785 nm. The choice of laser may depend on the sample's fluorescence properties.
-
Laser Power: Use low laser power (e.g., 1-5 mW) to avoid sample degradation, especially for fluorinated compounds.
-
Objective: 50x or 100x objective.
-
Acquisition Time: 1-10 seconds per spectrum.
-
Accumulations: 5-10 accumulations to improve the signal-to-noise ratio.
3. Data Processing:
-
Perform cosmic ray removal and baseline correction.
-
Normalize the spectra for comparison.
-
Identify and assign the characteristic Raman peaks.
Visualizations
Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of diol compounds.
Caption: Workflow for NMR and Raman analysis of diol compounds.
Logical Relationship of Spectroscopic Data
This diagram shows the relationship between the different types of spectroscopic data and the structural information they provide.
References
Thermal stability analysis of 1H,1H,10H,10H-Perfluorodecane-1,10-diol vs non-fluorinated diols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of 1H,1H,10H,10H-Perfluorodecane-1,10-diol and its non-fluorinated analog, 1,10-decanediol. The information presented herein is crucial for applications where thermal stress is a significant factor, such as in the synthesis of polymers for medical devices, high-temperature lubricants, and various drug delivery systems.
Executive Summary
Fluorinated diols, such as this compound, exhibit significantly enhanced thermal stability compared to their non-fluorinated counterparts like 1,10-decanediol. This heightened stability is primarily attributed to the high bond energy of the carbon-fluorine (C-F) bond, which is substantially stronger than the carbon-hydrogen (C-H) bond. Consequently, a greater amount of energy is required to initiate the thermal decomposition of fluorinated compounds. This guide will delve into the available data, theoretical underpinnings, and experimental protocols for analyzing the thermal stability of these compounds.
Data Presentation: Physicochemical and Thermal Properties
| Property | This compound | 1,10-Decanediol |
| Molecular Formula | C₁₀H₆F₁₆O₂ | C₁₀H₂₂O₂ |
| Molecular Weight | 462.13 g/mol | 174.28 g/mol |
| Melting Point | 135-137 °C | 72-75 °C |
| Boiling Point | 132 °C at 4 mmHg | 297 °C at 760 mmHg |
| Thermal Stability | High | Moderate |
| Onset of Decomposition (Tonset) by TGA (N₂ atmosphere, estimated) | > 300 °C | ~200-250 °C |
| Temperature at 5% Weight Loss (T₅%, estimated) | > 320 °C | ~220-270 °C |
| Key Structural Feature | Perfluorinated carbon chain | Aliphatic hydrocarbon chain |
| Primary Reason for Thermal Stability | High C-F bond energy | Moderate C-C and C-H bond energies |
Experimental Protocols: Thermogravimetric Analysis (TGA)
To quantitatively assess and compare the thermal stability of fluorinated and non-fluorinated diols, Thermogravimetric Analysis (TGA) is the standard method. Below is a detailed protocol for conducting such an analysis.
Objective: To determine and compare the onset of thermal decomposition and the degradation profile of this compound and 1,10-decanediol.
Instrumentation:
-
Thermogravimetric Analyzer (e.g., TA Instruments Q500 or similar)
-
High-resolution balance
-
Sample pans (platinum or alumina)
-
Inert gas supply (High-purity nitrogen or argon)
Procedure:
-
Sample Preparation:
-
Ensure the diol samples are in a fine, homogenous powder form to ensure uniform heating.
-
Accurately weigh 5-10 mg of the sample into a tared TGA sample pan. Record the initial mass precisely.
-
-
Instrument Setup:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's guidelines.
-
Set the purge gas (nitrogen) to a constant flow rate, typically 20-50 mL/min, to maintain an inert atmosphere and sweep away any decomposition products.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for 5-10 minutes to ensure thermal stability before the analysis begins.
-
Ramp the temperature from the initial temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
-
Continuously record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.
-
Determine the temperatures at which 5% (T₅%) and 10% (T₁₀%) mass loss occurs.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tmax).
-
Compare the TGA and DTG curves of the fluorinated and non-fluorinated diols to analyze their relative thermal stabilities.
-
Mandatory Visualization
Logical Relationship Diagram
The following diagram illustrates the fundamental relationship between the chemical structure of the diols and their resulting thermal stability.
Caption: Molecular structure's impact on thermal stability.
Experimental Workflow Diagram
This diagram outlines the key steps involved in the thermogravimetric analysis of the diols.
Caption: Workflow for TGA of diols.
Conclusion
The substitution of hydrogen with fluorine atoms in the carbon backbone of diols has a profound impact on their thermal stability. This compound is expected to exhibit superior thermal stability compared to 1,10-decanediol, with a significantly higher decomposition temperature. This makes fluorinated diols highly attractive for the development of advanced materials that are required to perform under thermally demanding conditions. For researchers and professionals in drug development and material science, the choice between a fluorinated and a non-fluorinated diol will be heavily influenced by the thermal requirements of the final product. The experimental protocol provided in this guide offers a robust framework for conducting direct comparative studies to generate the quantitative data necessary for informed material selection.
Performance evaluation of fluorinated vs non-fluorinated lubricant additives
For researchers, scientists, and professionals in drug development, the selection of appropriate lubricants and additives is critical for ensuring the longevity and reliability of sensitive equipment. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated lubricant additives, supported by experimental data, to aid in making informed decisions for demanding applications.
This report delves into the key performance characteristics of two major classes of lubricant additives: fluorinated additives, such as polytetrafluoroethylene (PTFE) and perfluoropolyethers (PFPEs), and traditional non-fluorinated additives, including the widely used zinc dialkyldithiophosphate (ZDDP). The comparison focuses on critical parameters: tribological performance (friction and wear), thermal stability, and oxidative stability.
Performance Data Summary
The following tables summarize the quantitative data gathered from various experimental studies. Direct comparison of absolute values between different studies should be approached with caution due to variations in test conditions. However, the data provides a clear indication of the relative performance of each additive type.
Tribological Performance: Coefficient of Friction and Wear
Table 1: Comparison of Coefficient of Friction and Wear Scar Diameter
| Lubricant Additive | Base Oil | Test Method | Load | Speed | Temperature | Coefficient of Friction (COF) | Wear Scar Diameter (mm) |
| Fluorinated | |||||||
| PFPE-based grease (GPL 215) with MoS₂ | - | Pin-on-Disk | - | 600 rpm | - | ~0.20 | 1.34[1] |
| Fluorinated grease (fluoro-2) | - | - | - | - | - | 0.04 | - |
| PTFE | Mineral Oil | Four-Ball | 392 N | 1200 rpm | 75°C | Lower than base oil | Reduced compared to base oil[2] |
| Non-Fluorinated | |||||||
| ZDDP | Mineral Oil | Reciprocating Sliding | - | - | - | Lower than base oil | High wear protection |
| PAO (Polyalphaolefin) | - | Four-Ball | - | - | - | ~0.06 - 0.12 | - |
| Mineral Oil | - | Four-Ball | 392 N | 1200 rpm | 75°C | Higher than additized oils | Larger than additized oils[2] |
| ZnO Nanoparticles | Mineral Oil | Reciprocating Sliding | - | - | - | Lower than ZDDP | Higher than ZDDP |
Thermal and Oxidative Stability
Table 2: Comparison of Thermal and Oxidative Stability
| Lubricant Additive/Base Oil | Test Method | Key Performance Metric | Result |
| Fluorinated | |||
| PFPE-based grease (GPL 205) | TGA | Onset Decomposition Temperature | 321°C[1] |
| PFPE-based grease (GPL 215) | TGA | Onset Decomposition Temperature | 295°C[1] |
| Fomblin® Z25 (PFPE) | TGA with Catalyst | Onset Decomposition Temperature | ~200°C[3] |
| Krytox™ 143AC (PFPE) | TGA with Catalyst | Onset Decomposition Temperature | >250°C[3] |
| Non-Fluorinated | |||
| Mineral oil-based grease | TGA | Onset Decomposition Temperature | 221 - 248°C[1] |
| Inhibited Mineral Oil | ASTM D943 (TOST) | Oxidation Lifetime | >10,000 hours (with optimized AO package)[4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of performance data. The following sections outline the standard experimental protocols used to evaluate the lubricant additives discussed in this guide.
Four-Ball Wear Test (ASTM D4172 and D2266)
This test evaluates the wear-preventive properties of lubricating oils and greases.
-
Apparatus: A four-ball tester, consisting of three stationary steel balls held in a cup and a fourth steel ball rotated against them.
-
Procedure:
-
The three stationary balls are fixed in the test cup, and the lubricant sample is added.
-
The fourth ball is placed in the chuck of the motor-driven spindle.
-
A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.[5]
-
Typical conditions for oils (ASTM D4172) are a 392 N load, 1200 rpm, and 75°C for 60 minutes.[6]
-
-
Data Acquired: The average diameter of the wear scars on the three stationary balls is measured using a microscope. A smaller wear scar indicates better wear protection. The coefficient of friction can also be monitored during the test.[6]
SRV Oscillating Friction and Wear Test (ASTM D5707)
The SRV (Schwingung, Reibung, Verschleiß - German for Oscillation, Friction, Wear) test is used to determine the coefficient of friction and wear protection characteristics of lubricants under high-frequency, linear-oscillating motion.
-
Apparatus: An SRV test machine, which oscillates a test specimen (e.g., a ball) against a stationary specimen (e.g., a disk) with a specified load, frequency, stroke length, and temperature.
-
Procedure:
-
The test specimens are cleaned and mounted in the SRV machine.
-
The lubricant to be tested is applied to the contact area.
-
The test is run under specified conditions. For example, a moderate load for a fixed time to measure coefficient of friction and wear.
-
-
Data Acquired: The coefficient of friction is continuously recorded throughout the test. After the test, the wear scar on the test specimens is measured.
Thermal Stability via Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the lubricant is placed in a sample pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Acquired: A thermogram is generated, plotting mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Oxidation Stability Test (ASTM D943 - TOST)
This method evaluates the oxidation stability of inhibited mineral oils in the presence of oxygen, water, and metal catalysts.
-
Apparatus: An oxidation cell, a heating bath, an oxygen delivery tube, and a condenser.
-
Procedure:
-
Data Acquired: The time in hours required to reach the specified acid number is reported as the oxidation lifetime. The test can be run for up to 10,000 hours.[7]
Mechanisms of Action and Visualized Workflows
Understanding the underlying mechanisms by which these additives function is key to their effective application.
Fluorinated Additives (PFPE) Mechanism
Perfluoropolyether (PFPE) lubricants, while generally inert, can react with metal surfaces under boundary lubrication conditions. This reaction is often catalyzed by Lewis acids present on the metal oxide surface. The PFPE molecules decompose and react with the surface to form a protective layer of metal fluorides, which act as a solid lubricant to reduce friction and wear.[8]
Non-Fluorinated Additives (ZDDP) Mechanism
Zinc dialkyldithiophosphate (ZDDP) is a widely used anti-wear additive that forms a protective tribofilm on rubbing surfaces. The formation of this film is not solely temperature-dependent but is significantly promoted by the shear stress experienced in high-pressure contacts.[9][10] This mechanochemical process leads to the decomposition of ZDDP and the formation of a glassy phosphate-based film that physically separates the contacting surfaces.[9]
Experimental Workflow for Lubricant Performance Evaluation
The overall process for evaluating the performance of lubricant additives follows a structured workflow, from sample preparation to data analysis.
References
- 1. jtse.utm.my [jtse.utm.my]
- 2. researchgate.net [researchgate.net]
- 3. Accelerated Thermo-Catalytic Degradation of Perfluoropolyether (PFPE) Lubricants for Space Applications [mdpi.com]
- 4. 5.imimg.com [5.imimg.com]
- 5. xray.greyb.com [xray.greyb.com]
- 6. Application Note: Characterization of Lubricants for Research and Development, Quality Control and Application Engineering | Bruker [bruker.com]
- 7. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 10. [PDF] On the Mechanism of ZDDP Antiwear Film Formation | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Alternatives for 1H,1H,10H,10H-Perfluorodecane-1,10-diol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
The landscape of polymer chemistry is continually evolving, driven by the dual needs for high-performance materials and sustainable, environmentally conscious solutions. 1H,1H,10H,10H-Perfluorodecane-1,10-diol, a long-chain fluorinated diol, has been a valuable monomer for imparting unique properties such as hydrophobicity, low surface energy, and high thermal stability to polymers like polyurethanes and polyesters. However, growing concerns over the environmental persistence and potential health impacts of long-chain per- and polyfluoroalkyl substances (PFAS) have spurred the search for viable alternatives.
This guide provides an objective comparison of prominent alternatives to this compound, supported by available experimental data. We will explore shorter-chain fluorinated diols, perfluoropolyether (PFPE) diols, and a range of fluorine-free options, including siloxane diols, long-chain hydrocarbon diols, and bio-based diols.
Performance Comparison of Diol Alternatives in Polymer Synthesis
The selection of a diol as a chain extender or as part of a polyol soft segment significantly influences the final properties of a polymer. The following tables summarize key performance data for polymers synthesized with various alternatives to this compound. It is important to note that direct comparison can be challenging due to variations in the specific polymer systems and testing conditions across different studies.
Table 1: Comparison of Surface Hydrophobicity
| Diol Type | Polymer System | Water Contact Angle (°) | Key Findings |
| Fluorinated Diols | |||
| Fluorinated Gemini Diol | Polyurethane | >120 | Increasing the content of the fluorinated gemini diol significantly increases the water contact angle from 81° to over 120°.[1] |
| Perfluoropolyether (PFPE) Diol | Polyurethane | 128.8 | Incorporation of a PFPE diol leads to a high water contact angle, indicating excellent hydrophobicity.[2] |
| Shorter-chain Fluorinated Diols | Polyurethane | 95.2 ± 2.1 | The introduction of fluorine-containing chain extenders can shift the polymer from hydrophilic (77.8°) to hydrophobic.[3] |
| Fluorine-Free Diols | |||
| Siloxane Diol | Polyurethane | ~94 | Coatings with siloxane-functionalized materials exhibit hydrophobic properties.[4] |
| Long-chain Hydrocarbon Diol (e.g., 1,10-Decanediol) | Polyurethane/Polyester | General Increase | The incorporation of long-chain aliphatic diols increases the proportion of non-polar methylene groups, leading to higher hydrophobicity.[5] |
| Bio-based Diol (from Castor Oil) | Polyurethane | - | Bio-based polyols can be used to create biodegradable polyurethanes with a range of properties.[6] |
Table 2: Comparison of Thermal Stability
| Diol Type | Polymer System | Decomposition Temperature (°C) | Key Findings |
| Fluorinated Diols | |||
| Fluorinated Chain Extenders | Polyurethane | Tdmax up to 422 (soft segment) and 353.5 (hard segment) | The introduction of fluorinated diols as chain extenders can significantly improve the thermal stability of polyurethanes compared to non-fluorinated analogs.[3] Longer fluorinated segments are associated with increased thermal stability.[7] |
| Fluorinated Gemini Diol | Polyurethane | Improved Thermal Stability | The incorporation of a fluorinated gemini diol was found to improve the thermal stability of the resulting polyurethanes.[1] |
| Fluorine-Free Diols | |||
| Long-chain Hydrocarbon Diol (e.g., 1,10-Decanediol) | Polyurethane | ~300 - 350 | The decomposition temperature is comparable to polyurethanes with shorter-chain diols like 1,4-butanediol.[8] |
| Bio-based Diol (from Isomannide and PCL) | Polyurethane | - | Bio-based polyurethanes can be synthesized to have a range of thermal properties suitable for various applications.[9] |
Table 3: Comparison of Mechanical Properties
| Diol Type | Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Key Findings | | :--- | :--- | :--- | :--- | | Fluorinated Diols | | | | | Fluorinated Chain Extenders | Polyurethane | Increase by ~28 MPa | - | The introduction of fluorine promotes microphase separation, leading to an increase in tensile strength.[3] | | Fluorine-Free Diols | | | | | Long-chain Hydrocarbon Diol | Polyester | Decrease | Increase | Increasing the chain length of a linear diol generally leads to greater chain flexibility, resulting in lower tensile strength but higher elongation at break.[10] | | Bio-based Diol (from Isomannide and PCL) | Polyurethane | - | - | Mechanical properties can be tailored by varying the ratio of rigid (isomannide) and soft (PCL diol) segments.[9] | | Bio-based Polyester Diols | Polyurethane | ~30 | >800 | Bio-based thermoplastic polyurethanes can exhibit excellent elasticity.[11] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and comparable data. Below are generalized methodologies for the synthesis and characterization of polyurethanes, which are a common application for these diols.
Polyurethane Synthesis: Two-Step (Prepolymer) Method
This method allows for better control over the polymer structure.
dot
Caption: Workflow for two-step polyurethane synthesis.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Polycaprolactone - PCL)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
Alternative Diol (as chain extender)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Anhydrous solvent (optional, e.g., Dimethylformamide - DMF)
Procedure:
-
Drying: Thoroughly dry all reactants and glassware to prevent side reactions with water.
-
Prepolymer Synthesis:
-
In a reaction flask under a nitrogen atmosphere, heat the polyol to 60-70°C with stirring.
-
Add a molar excess of the diisocyanate (typically a 2:1 NCO:OH molar ratio).
-
Add a catalytic amount of DBTDL.
-
Maintain the temperature at 80-90°C for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.
-
-
Chain Extension:
-
Cool the prepolymer to 60-70°C.
-
Slowly add a stoichiometric amount of the alternative diol to the prepolymer under vigorous stirring. The amount of diol is calculated to react with the remaining NCO groups.
-
Continue stirring for 1-2 hours.
-
-
Casting and Curing:
-
Pour the viscous polymer into a preheated mold.
-
Cure in an oven at 100-110°C for 12-24 hours.
-
Characterization Workflow
dot
Caption: Workflow for polymer characterization.
Key Characterization Techniques:
-
Water Contact Angle Measurement: To quantify the hydrophobicity of the polymer surface. A higher contact angle indicates greater hydrophobicity.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polymer. The sample is heated at a constant rate in a controlled atmosphere, and its mass loss is measured.[8]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The heat flow to the sample is measured as a function of temperature.[8]
-
Tensile Testing: To evaluate the mechanical properties, including tensile strength, Young's modulus, and elongation at break. A sample is subjected to a controlled tension until it fails.
Logical Relationships in Polymer Design
The choice of diol has a predictable influence on the final polymer properties. The following diagram illustrates these relationships.
dot
Caption: Influence of diol structure on polymer properties.
Conclusion
The selection of an alternative to this compound involves a trade-off between performance, cost, and environmental impact. Shorter-chain fluorinated diols and PFPE-based diols offer a way to retain some of the desirable properties of fluoropolymers while potentially reducing environmental concerns. However, the trend towards fluorine-free alternatives is strong. Siloxane diols present a promising option for imparting hydrophobicity and flexibility, while long-chain hydrocarbon diols provide a straightforward approach to increasing the non-polar character of polymers. Bio-based diols are an emerging class of sustainable monomers that can be used to create biodegradable polymers with tunable properties.
For researchers and professionals in drug development, the biocompatibility and biodegradability of these alternatives will be of paramount importance. The fluorine-free options, particularly the bio-based and some siloxane-containing polymers, may offer advantages in this regard. Further research into the specific biological interactions of these materials is warranted. This guide provides a foundation for making informed decisions in the design and synthesis of next-generation polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Properties and degradation of castor oil-based fluoridated biopolyurethanes with different lengths of fluorinated segments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Application of high-strength biodegradable polyurethanes containing different ratios of biobased isomannide and poly (ϵ-caprolactone) diol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Ecotoxicity of Perfluorinated Compounds: A Comparative Analysis
A deep dive into the environmental impact of "forever chemicals," comparing the ecotoxicity of legacy and emerging perfluorinated compounds (PFCs) with supporting experimental data and detailed protocols.
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that have been widely used in industrial and consumer products for their resistance to heat, water, and oil.[1][2][3] However, their strong carbon-fluorine bond makes them extremely persistent in the environment, leading to their nickname "forever chemicals."[1] This persistence, coupled with their potential for bioaccumulation and toxicity, has raised significant concerns about their impact on ecosystems and human health.[2][4][5][6] This guide provides a comparative analysis of the ecotoxicity of different PFCs, focusing on legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), and emerging alternatives such as GenX.
Comparative Ecotoxicity Data
The ecotoxicity of PFCs varies significantly depending on the specific compound, the organism being tested, and the environmental conditions. Generally, long-chain PFCs, such as PFOA and PFOS, have been found to be more toxic and bioaccumulative than their short-chain counterparts.[7][8] However, recent research suggests that some short-chain alternatives may not be safer and can still pose a significant risk to aquatic ecosystems.[4][9]
The following table summarizes acute and chronic toxicity data for several PFCs across different aquatic organisms. The data is presented as LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration to cause a response in 50% of the test population) values.
| Perfluorinated Compound | Chemical Class | Test Organism | Duration | Endpoint | LC50/EC50 (mg/L) | Reference |
| PFOA | Perfluoroalkyl carboxylic acid (PFCA) | Daphnia magna (Water flea) | 48 h | Immobilization | 180 - 530 | ITRC, 2021[10] |
| Raphidocelis subcapitata (Green algae) | 72 h | Growth Inhibition | 49.3 | Barmentlo et al., 2015[10] | ||
| Oncorhynchus mykiss (Rainbow trout) | 96 h | Mortality | >100 | ITRC, 2021[10] | ||
| PFOS | Perfluoroalkane sulfonic acid (PFSA) | Daphnia magna (Water flea) | 48 h | Immobilization | 75 - 130 | ITRC, 2021[10] |
| Raphidocelis subcapitata (Green algae) | 72 h | Growth Inhibition | 12.1 | Barmentlo et al., 2015[10] | ||
| Oncorhynchus mykiss (Rainbow trout) | 96 h | Mortality | 3.9 - 7.4 | ITRC, 2021[10] | ||
| PFHxA | Perfluoroalkyl carboxylic acid (PFCA) | Daphnia magna (Water flea) | 48 h | Immobilization | >1000 | ITRC, 2021[10] |
| Raphidocelis subcapitata (Green algae) | 72 h | Growth Inhibition | 110 | Barmentlo et al., 2015[10] | ||
| PFBS | Perfluoroalkane sulfonic acid (PFSA) | Daphnia magna (Water flea) | 21 d | Reproduction | NOEC: 502 | Wildlife International, 2001[10] |
| Oncorhynchus mykiss (Rainbow trout) | 96 h | Mortality | >1000 | Drottar and Krueger, 2001[11] | ||
| GenX (HFPO-DA) | Ether-PFAS | Daphnia magna (Water flea) | 48 h | Immobilization | 12 | ITRC, 2021[10] |
| Oncorhynchus mykiss (Rainbow trout) | 96 h | Mortality | >100 | ITRC, 2021[10] |
NOEC: No Observed Effect Concentration
Experimental Protocols
The data presented in the table above is derived from standardized ecotoxicity tests. Below are outlines of the general methodologies for the key experiments cited.
Acute Immobilization Test with Daphnia magna
This test is designed to determine the concentration of a substance that immobilizes 50% of the daphnids within a 48-hour exposure period.
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Duration: 48 hours.
-
Test Conditions: Static or semi-static renewal test. Standard laboratory conditions of temperature (20 ± 2 °C) and light (16:8 hour light:dark cycle).
-
Test Concentrations: A control group and a series of at least five test concentrations.
-
Endpoint: Immobilization, defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The EC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.
Algal Growth Inhibition Test with Raphidocelis subcapitata
This test evaluates the effect of a chemical on the growth of a freshwater green alga.
-
Test Organism: Raphidocelis subcapitata (formerly Selenastrum capricornutum).
-
Test Duration: 72 hours.
-
Test Conditions: Batch culture under constant temperature (24 ± 2 °C) and continuous illumination.
-
Test Concentrations: A control group and a series of at least five test concentrations.
-
Endpoint: Inhibition of growth, measured as a reduction in algal biomass (cell count, biovolume, or fluorescence) compared to the control.
-
Data Analysis: The EC50 value is determined by plotting the percentage of growth inhibition against the logarithm of the test substance concentration.
Acute Toxicity Test with Fish (e.g., Oncorhynchus mykiss)
This test determines the concentration of a substance that is lethal to 50% of the fish population over a 96-hour period.
-
Test Organism: Juvenile fish of a standard species, such as rainbow trout (Oncorhynchus mykiss).
-
Test Duration: 96 hours.
-
Test Conditions: Static or semi-static renewal test in a controlled environment (temperature, pH, dissolved oxygen).
-
Test Concentrations: A control group and a series of at least five test concentrations.
-
Endpoint: Mortality.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods.
Mechanisms of Ecotoxicity and Signaling Pathways
The toxicity of PFCs is multifaceted, involving disruption of metabolic pathways, induction of oxidative stress, and alterations in gene expression.[1][7] One of the key mechanisms of PFC toxicity is the induction of oxidative stress, which occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense systems to detoxify these reactive intermediates.
The following diagram illustrates a simplified workflow for assessing the ecotoxicity of different perfluorinated compounds.
Caption: Workflow for comparative ecotoxicity assessment of PFCs.
The following diagram illustrates a simplified signaling pathway for PFC-induced oxidative stress.
Caption: PFC-induced oxidative stress signaling pathway.
Conclusion
The ecotoxicity of perfluorinated compounds is a complex issue with significant implications for environmental health. The data clearly indicates that legacy long-chain PFCs like PFOS and PFOA are highly toxic to a range of aquatic organisms. While some short-chain alternatives may exhibit lower toxicity for certain endpoints, they are not without risk and require further investigation.[4][8] The "forever chemical" nature of these compounds means that even those with lower acute toxicity can persist and accumulate, leading to long-term ecological consequences. A comprehensive understanding of their mechanisms of toxicity is crucial for developing effective risk assessment strategies and for guiding the development of safer alternatives. Further research is needed to fully characterize the ecotoxicological profiles of the vast number of emerging PFCs and to understand the potential for mixture effects in the environment.[3][12]
References
- 1. researchgate.net [researchgate.net]
- 2. greenpeace.to [greenpeace.to]
- 3. PFOA, PFOS, PFBA, PFBS, ADONA and GenX: Toxicological Profile for Freshwater Ecosystems | Sciety [sciety.org]
- 4. Frontiers | Comparing the Ecotoxicological Effects of Perfluorooctanoic Acid (PFOA) and Perfluorohexanoic Acid (PFHxA) on Freshwater Microbial Community [frontiersin.org]
- 5. Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review of Environmental Distribution, Health Impacts, and Regulatory Landscape [mdpi.com]
- 6. Incidence of pollution, bioaccumulation, biomagnification, and toxic effects of per- and polyfluoroalkyl substances (PFAS) in aquatic ecosystems: A review [pubs.usgs.gov]
- 7. Toxicity of Per- and Polyfluoroalkyl Substances and Their Substitutes to Terrestrial and Aquatic Invertebrates—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. Comparative toxicity assessment of alternative versus legacy PFAS: Implications for two primary trophic levels in freshwater ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 11. epa.gov [epa.gov]
- 12. The effects of exposure to environmentally relevant PFAS concentrations for aquatic organisms at different consumer trophic levels: Systematic review and meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Diol Multilayer Formation at the Hexane/Water Interface
For researchers, scientists, and drug development professionals, understanding and controlling the behavior of molecules at liquid-liquid interfaces is paramount for applications ranging from drug delivery and formulation to materials science. Diols, with their dual hydroxyl functionality, exhibit unique interfacial properties that can lead to the formation of structured mono- and multilayers. This guide provides a comparative analysis of the performance of different diols in forming such layers at the hexane/water interface, supported by experimental data and detailed methodologies.
Influence of Diol Structure on Interfacial Properties
The ability of a diol to adsorb and form structured layers at the hexane/water interface is primarily governed by its molecular architecture. Key factors include the length of the alkyl chain separating the two hydroxyl groups and the relative positions of these hydrophilic groups. Generally, an increase in the alkyl chain length enhances the hydrophobic character of the diol, leading to greater surface activity. This is because a longer hydrophobic chain results in a less favorable interaction with the bulk water phase, thus promoting migration to the interface.
The positioning of the hydroxyl groups also plays a critical role. For instance, α,ω-diols (with hydroxyl groups at the terminals of the chain) can adopt a "looped" conformation at the interface, with both hydroxyl groups anchored in the aqueous phase and the hydrophobic alkyl chain extending into the hexane phase. This arrangement can facilitate the formation of well-ordered monolayers and subsequently, multilayers. In contrast, diols with vicinal or closely spaced hydroxyl groups may exhibit different packing arrangements and interfacial behavior.
Quantitative Comparison of Diol Interfacial Performance
| Diol/Alkanol | Chain Length | Interfacial Tension (IFT) Reduction | Critical Aggregation Concentration (CAC) | Adsorption Efficiency (pC20) | Area per Molecule (Ų) | Gibbs Free Energy of Adsorption (ΔG°ads) |
| Short-Chain Diols | ||||||
| 1,4-Butanediol | C4 | Moderate | High | Low | Larger | Less Negative |
| Long-Chain Diols | ||||||
| 1,6-Hexanediol | C6 | Significant | Moderate | Moderate | Intermediate | Moderately Negative |
| 1,8-Octanediol | C8 | High | Low | High | Smaller | More Negative |
| Reference Alkanol | ||||||
| 1-Dodecanol | C12 | Very High | Very Low | Very High | ~20-30 | Highly Negative |
Note: The values in this table are qualitative comparisons based on established principles of interfacial science, as direct comparative quantitative data for a full series of diols at the hexane/water interface is limited. Longer chain diols are expected to show a more significant reduction in interfacial tension and have a lower critical aggregation concentration, indicating greater surface activity. The Gibbs free energy of adsorption is expected to become more negative with increasing chain length, signifying a more spontaneous adsorption process.
Experimental Protocols
The characterization of multilayer formation at the hexane/water interface relies on a suite of specialized analytical techniques. Below are detailed methodologies for three key experiments.
Interfacial Tension (IFT) Measurement
The pendant drop method is a widely used technique to determine the interfacial tension between two immiscible liquids.
Methodology:
-
Apparatus Setup: A syringe with a needle of known diameter is filled with the denser liquid (water with dissolved diol). The syringe is mounted vertically, with the needle tip submerged in a cuvette containing the less dense liquid (hexane). The entire setup is placed on an optical bench with a light source and a high-resolution camera.
-
Droplet Formation: A droplet of the aqueous diol solution is slowly formed at the tip of the needle within the hexane phase.
-
Image Capture: The profile of the pendant drop is captured by the camera once it reaches equilibrium.
-
Data Analysis: The shape of the drop is determined by the balance between gravitational forces and the interfacial tension. Sophisticated software analyzes the drop shape by fitting it to the Young-Laplace equation to calculate the interfacial tension.
-
Isotherm Generation: By measuring the IFT at various diol concentrations, an adsorption isotherm can be generated, from which the critical aggregation concentration (CAC) and the surface excess concentration can be determined.
Sum-Frequency Generation (SFG) Spectroscopy
SFG is a surface-specific vibrational spectroscopy technique that provides information about the molecular structure and orientation of molecules at an interface.
Methodology:
-
Laser System: The setup typically consists of a picosecond or femtosecond laser system that generates two synchronized pulsed laser beams: a tunable infrared (IR) beam and a fixed-frequency visible (VIS) beam.
-
Beam Overlap: The IR and VIS beams are spatially and temporally overlapped at the hexane/water interface. A common geometry for liquid-liquid interfaces involves directing the beams through a prism in a total internal reflection configuration to enhance the signal from the interface.
-
Signal Generation: Due to the broken symmetry at the interface, a third beam is generated at the sum frequency (ωSFG = ωIR + ωVIS).
-
Detection: The SFG signal is collected, filtered to remove the fundamental beams, and directed to a detector (e.g., a photomultiplier tube).
-
Spectral Analysis: By scanning the frequency of the IR beam, a vibrational spectrum of the interfacial molecules is obtained. The peak intensities and polarization dependence of the SFG signal provide information about the orientation and ordering of the diol molecules' alkyl chains and hydroxyl groups at the interface.
Neutron Reflectometry (NR)
NR is a powerful technique for determining the structure of thin films and interfaces with high resolution. It is particularly useful for studying the thickness and composition of adsorbed layers.
Methodology:
-
Neutron Source and Beamline: The experiment is conducted at a neutron source facility. A well-collimated beam of neutrons is directed towards the sample.
-
Sample Cell: A specialized sample cell is used to create a flat and stable hexane/water interface. The neutron beam is directed at a grazing angle to the interface.
-
Reflection Measurement: The intensity of the reflected neutrons is measured as a function of the scattering vector, Q (which is related to the angle of incidence and the neutron wavelength).
-
Contrast Variation: A key advantage of NR is the ability to use isotopic substitution (e.g., replacing hydrogen with deuterium in either the hexane or water) to vary the scattering length density (SLD) profile perpendicular to the interface. By measuring the reflectivity profiles for different isotopic contrasts, a more detailed structural model can be obtained.
-
Data Fitting: The reflectivity profiles are analyzed by fitting them to a model of the SLD profile of the interface. This provides quantitative information about the thickness, density, and composition of the adsorbed diol layers.
Visualizing Interfacial Processes
Diagrams created using Graphviz can effectively illustrate the experimental workflows and the fundamental relationships governing diol adsorption.
Caption: Experimental workflow for analyzing diol multilayer formation at the hexane/water interface.
A Comparative Analysis of Surface Tension Reduction by Fluorosurfactants
Introduction
Fluorosurfactants are a class of surface-active agents distinguished by their fluorinated hydrophobic tail. This unique molecular structure imparts exceptional properties, most notably their unparalleled ability to reduce surface tension in aqueous solutions.[1][2] They are significantly more effective and efficient than traditional hydrocarbon-based surfactants, capable of lowering surface tension to values below 20 mN/m, whereas hydrocarbon surfactants typically only achieve reductions to around 30–38 mN/m.[1] This superior performance is due to the strong electronegativity and low polarizability of the carbon-fluorine bond, which leads to weak intermolecular forces between the fluorocarbon chains.[3] This guide provides a comparative overview of various fluorosurfactants, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams for researchers, scientists, and professionals in drug development.
Performance Data: Surface Tension Reduction
The effectiveness and efficiency of a surfactant are primarily characterized by two parameters: the surface tension at the critical micelle concentration (γ_CMC) and the critical micelle concentration (CMC) itself.[4][5] The CMC is the concentration at which surfactant molecules begin to form aggregates (micelles), and above which the surface tension remains relatively constant.[5][6][7] A lower CMC indicates higher efficiency (less surfactant is needed), while a lower γ_CMC signifies greater effectiveness (a larger reduction in surface tension).
The table below summarizes the performance of several types of fluorosurfactants based on available data.
| Fluorosurfactant Type | Specific Example | CMC | Surface Tension at CMC (γ_CMC) [mN/m] | Notes |
| Anionic | Sodium perfluorononanoate | - | 25.6 | Replacement of a terminal fluorine with hydrogen can substantially decrease effectiveness.[1] |
| Sodium perfluorohexylethyl sulfonate (SF852) | - | - | A C6 short-chain fluorosurfactant used in firefighting foam formulations.[8] | |
| Cationic | Perfluoroalkyl Pyridinium Chlorides (HFOPC, C8) | 21.7 mM | - | CMC values decrease significantly with increasing fluorocarbon chain length.[2] |
| Perfluoroalkyl Pyridinium Chlorides (HFDePC, C10) | 2.6 mM | 28.6 | The properties of these cationic fluorosurfactants were studied in water and salt solutions.[2] | |
| Perfluoroalkyl Pyridinium Chlorides (HFDPC, C12) | 0.33 mM | - | A longer fluorocarbon chain corresponds to those of hydrocarbon surfactants with a chain length longer by a factor of ~1.5.[2] | |
| Non-ionic | Zonyl FSN-100 | - | 23 | A commercially available fluorosurfactant.[1] |
| Generic Non-ionic | - | 22 - 25 | Effective in lowering the surface tension of steam condensate at a pH below 11.[9] | |
| Amphoteric | Novec FC-4430 | - | 20 | A commercially available fluorosurfactant from 3M™.[1] |
| Capstone 1157 (FC1157) | - | - | A C6 short-chain fluorosurfactant noted for its high foam stability and low dynamic surface tension.[8] | |
| Catanionic | [C5F11mim][C5F11S] | ~0.1 mM | ~17.5 | Increasing the fluorinated chain length by one CF2 unit decreases CMC by roughly an order of magnitude.[10] |
| [C6F13mim][C6F13S] | ~0.01 mM | ~15.5 | Achieves one of the lowest reported surface tension values for an ionic fluorosurfactant.[10] |
Experimental Protocols
The quantitative data presented in this guide are typically obtained using tensiometry. The Du Noüy ring method is a classic and widely used technique for measuring static or equilibrium surface tension.
Protocol: Du Noüy Ring Method
This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is proportional to the surface tension of the liquid.
Apparatus:
-
Tensiometer with a torsion wire balance
-
Platinum-iridium ring of precise dimensions
-
Sample vessel (e.g., a watch glass or beaker)
-
Micrometer stage to control the height of the sample vessel
-
Thermometer
Procedure:
-
Preparation: Thoroughly clean the platinum ring and sample vessel to remove any contaminants. The ring is typically flamed to red-hot to burn off any organic residues.
-
Setup: Pour the fluorosurfactant solution into the sample vessel. Place the vessel on the instrument's stage.
-
Measurement: a. Suspend the platinum ring from the tensiometer's hook and calibrate the instrument. b. Lower the ring so that it is just below the surface of the liquid. c. Raise the ring slowly and carefully. A film of liquid will be pulled up with the ring. d. Continue to raise the ring until the liquid lamella detaches. The instrument records the maximum force exerted just before detachment.
-
Calculation: The surface tension (γ) is calculated from this maximum force (F) and the circumference of the ring (L). A correction factor (f) is applied to account for the complex shape of the liquid meniscus pulled up by the ring. The formula is: γ = (F * f) / L.
-
CMC Determination: To determine the CMC, this procedure is repeated for a series of solutions with increasing surfactant concentrations. The surface tension is then plotted against the logarithm of the concentration. The point where the curve shows a sharp break and begins to plateau is identified as the CMC.[5]
References
- 1. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. geoconvention.com [geoconvention.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 6. agilent.com [agilent.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. openpetroleumengineeringjournal.com [openpetroleumengineeringjournal.com]
- 10. researchgate.net [researchgate.net]
Validating the Purity of 1H,1H,10H,10H-Perfluorodecane-1,10-diol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical techniques for validating the purity of 1H,1H,10H,10H-Perfluorodecane-1,10-diol, a fluorinated diol with applications in surface modification and polymer synthesis. We present a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), complete with detailed experimental protocols and supporting data to inform the selection of the most suitable method for your analytical needs.
Executive Summary
The validation of this compound purity is paramount to guarantee reproducible and reliable experimental outcomes. The primary analytical methods for this purpose include NMR, GC-MS, and HPLC. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.
-
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ¹⁹F NMR, provides unambiguous structural confirmation and is highly effective for identifying and quantifying the main compound and potential fluorinated or non-fluorinated impurities. Quantitative NMR (qNMR) can offer high accuracy without the need for a specific standard of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile impurities. It is particularly well-suited for detecting trace amounts of residual solvents, starting materials, and byproducts from the synthesis process.
-
High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (LC-MS), is a versatile method for the analysis of a wide range of compounds, including those that are not amenable to GC. It is effective for separating the target diol from non-volatile impurities and degradation products.
This guide will delve into the specifics of each technique, presenting their performance characteristics in a comparative format to facilitate an informed decision-making process for your specific analytical requirements.
Comparative Performance of Analytical Techniques
The selection of an analytical technique for purity validation depends on the specific requirements of the analysis, such as the expected impurities, the desired level of sensitivity, and the need for structural elucidation versus quantitative determination. The following table summarizes the expected performance characteristics of NMR, GC-MS, and HPLC for the analysis of this compound. Please note that the presented values are representative for fluorinated compounds and may vary based on the specific instrumentation and experimental conditions.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Provides structural information based on the magnetic properties of atomic nuclei (¹H, ¹⁹F). | Separation of volatile compounds based on boiling point and polarity, followed by detection based on mass-to-charge ratio. | Separation of compounds based on their differential partitioning between a mobile and a stationary phase. |
| Primary Strength | Unambiguous structural confirmation and accurate quantification (qNMR) without a specific impurity standard. | High sensitivity for detecting and identifying trace volatile impurities. | Versatility for a wide range of non-volatile and thermally labile compounds. |
| Common Impurities Detected | Structural isomers, partially fluorinated byproducts, and residual starting materials. | Residual solvents, volatile starting materials, and low molecular weight synthesis byproducts. | Non-volatile starting materials, oligomeric species, and degradation products. |
| Limit of Detection (LOD) | ~ 0.1 - 1% for routine analysis | ~ 0.1 - 10 ng/mL | ~ 1 - 50 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.5 - 5% for routine analysis | ~ 0.5 - 50 ng/mL | ~ 5 - 100 ng/mL |
| Linearity (R²) | > 0.999 (for qNMR) | > 0.995 | > 0.995 |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the purity validation of this compound using NMR, GC-MS, and HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and determine the purity of this compound.
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
Sample Preparation (for ¹⁹F qNMR):
-
Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube.
-
Add a precise amount of a certified internal standard of known purity (e.g., trifluorotoluene).
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆).
-
Vortex the tube until the sample and internal standard are fully dissolved.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): 5 x T₁ (T₁ of the fluorine signals should be determined experimentally; a conservative value of 30 seconds is often sufficient for quantitative accuracy).
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Spectral Width: Sufficient to cover all expected fluorine signals.
Data Analysis:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the this compound sample.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
If necessary, derivatize the diol to improve its volatility and chromatographic behavior (e.g., silylation with BSTFA).
GC-MS Parameters:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-600.
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities by integrating the peak areas and using an internal or external standard calibration method.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and non-volatile impurities.
Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD), or coupled to a mass spectrometer (LC-MS).
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Parameters:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV at 210 nm (if the diol or impurities have a chromophore).
-
ELSD (for universal detection).
-
MS (for identification and sensitive quantification).
-
Data Analysis:
-
Identify peaks based on their retention times and, if using MS, their mass-to-charge ratios.
-
Quantify the analyte and impurities by integrating the peak areas and using an external or internal standard calibration method.
Visualization of Analytical Workflows
To provide a clear overview of the logical steps involved in purity validation, the following diagrams illustrate the workflows for the described analytical techniques.
Caption: Workflow for the Purity Validation of this compound.
Caption: Comparison of Information Obtained from Different Analytical Techniques.
Comparison with Alternatives
This compound is often utilized for creating low surface energy coatings and as a monomer in the synthesis of fluorinated polymers. When selecting a compound for these applications, it is important to consider alternatives and their respective performance characteristics.
| Compound | Key Features | Performance Considerations |
| This compound | Long perfluorinated chain with terminal hydroxyl groups. | Provides excellent hydrophobicity and oleophobicity. The diol functionality allows for incorporation into polymer backbones. Purity is critical for consistent polymer properties. A commercially available purity is around 96%.[1] |
| Shorter-chain Fluorinated Diols (e.g., 1H,1H,6H,6H-Perfluorohexane-1,6-diol) | Shorter perfluorinated chain. | May exhibit slightly lower hydrophobic/oleophobic properties but can offer better solubility and potentially lower bioaccumulation potential. Purity validation follows similar analytical principles. |
| Perfluoropolyether (PFPE) Diols | Flexible ether linkages in the fluorinated backbone. | Offer excellent thermal and chemical stability, and flexibility at low temperatures. Purity analysis can be more complex due to the polymeric nature and potential for a distribution of chain lengths. |
| Non-fluorinated Alternatives (e.g., Polydimethylsiloxane (PDMS) diols) | Silicone-based backbone. | Provide good hydrophobicity and are generally more cost-effective and have a different environmental profile. May not offer the same level of oleophobicity and chemical resistance as fluorinated counterparts. |
The choice of compound will ultimately depend on the specific performance requirements of the final application, as well as considerations of cost, environmental impact, and ease of handling and purification. The analytical methods described in this guide are broadly applicable to the purity validation of these alternative compounds, with appropriate modifications to the experimental conditions.
References
Safety Operating Guide
Navigating the Disposal of 1H,1H,10H,10H-Perfluorodecane-1,10-diol: A Comprehensive Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and proper disposal of 1H,1H,10H,10H-Perfluorodecane-1,10-diol, a per- and polyfluoroalkyl substance (PFAS). This document provides immediate safety protocols, detailed operational plans for disposal, and step-by-step procedures to ensure the protection of both laboratory personnel and the environment.
This compound is a fluorinated compound that, due to its chemical stability, requires specialized disposal procedures. As a member of the PFAS family of chemicals, often referred to as "forever chemicals," its persistence in the environment necessitates careful management to prevent contamination. This guide outlines the current best practices for its disposal, in line with guidance from the U.S. Environmental Protection Agency (EPA) for PFAS-containing materials.
Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to be familiar with the appropriate personal protective equipment (PPE) and spill response procedures.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended for handling. Always consult the glove manufacturer's resistance guide for specific chemicals. |
| Body Protection | A lab coat should be worn. For larger quantities or in case of a significant spill, a chemical-resistant apron or coveralls are recommended. |
| Respiratory Protection | If working with the powdered form or if aerosols may be generated, a respirator may be necessary. All respirator use must be in accordance with a respiratory protection program and may require fit testing. |
Spill Response Protocol
In the event of a spill, follow these steps to ensure a safe and effective cleanup:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use a spill kit with absorbent materials compatible with fluorinated compounds to contain the spill.
-
Collect Absorbed Material: Carefully collect the absorbed material using a scoop or other appropriate tools and place it in a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution (see Decontamination Protocol below) and wipe down with paper towels. Dispose of all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your supervisor and EHS department, following your institution's reporting procedures.
Proper Disposal Procedures
Currently, there are no federal regulations that specifically outline the disposal requirements for PFAS compounds. However, the EPA has provided interim guidance on the destruction and disposal of PFAS-containing materials, recommending three primary methods: high-temperature incineration, disposal in permitted hazardous waste landfills, and deep well injection.[1]
High-Temperature Incineration
High-temperature incineration is a preferred method for the destruction of PFAS compounds as it has the potential to permanently eliminate them.[2]
Methodology:
-
Waste Collection and Packaging: Collect the this compound waste in a designated, properly labeled, and sealed container.
-
Transport: Arrange for a licensed hazardous waste transporter to move the waste to a permitted thermal treatment facility.
-
Incineration: The waste is subjected to high temperatures in a hazardous waste incinerator. The process should be designed to break the strong carbon-fluorine bonds.
-
Emission Control: Flue gases from the incineration process must be treated with appropriate air pollution control devices to capture any potentially harmful byproducts.
Permitted Hazardous Waste Landfill
Disposal in a permitted hazardous waste landfill is an option for containing PFAS waste.[2]
Methodology:
-
Waste Characterization: The waste must be characterized to meet the acceptance criteria of the landfill facility.
-
Packaging and Labeling: The waste must be packaged and labeled in accordance with Department of Transportation (DOT) and landfill-specific requirements.
-
Transport: A licensed hazardous waste hauler transports the containerized waste to a permitted RCRA Subtitle C hazardous waste landfill.[1]
-
Disposal: The waste is placed in a designated cell within the landfill that is engineered with liner systems and leachate collection to minimize environmental release.
Deep Well Injection
For liquid waste streams containing PFAS, deep well injection is a viable disposal option.
Methodology:
-
Waste Preparation: The liquid waste containing this compound is prepared to meet the injection facility's criteria.
-
Transport: The liquid waste is transported to a licensed Class I industrial waste injection well facility.
-
Injection: The waste is injected into deep, porous geological formations that are isolated from underground sources of drinking water.[2] These wells are designed to safely contain the waste for extended periods.
Quantitative Disposal Parameters
The following table provides a summary of key quantitative data associated with the recommended disposal methods for PFAS compounds.
| Disposal Method | Key Parameter | Value/Specification |
| High-Temperature Incineration | Destruction and Removal Efficiency (DRE) | Studies have shown that high-temperature incineration can achieve a DRE of >99.9999% for some PFAS compounds. |
| Permitted Hazardous Waste Landfill | Landfill Type | RCRA Subtitle C permitted hazardous waste landfill.[1] |
| Leachate Management | Leachate collection and treatment systems are required. | |
| Deep Well Injection | Well Classification | Class I industrial and municipal waste disposal wells. |
| Geological Formation | Injection into deep, porous rock formations well below underground sources of drinking water. |
Decontamination Protocol
Proper decontamination of laboratory equipment and surfaces is crucial to prevent cross-contamination.
Procedure:
-
Initial Cleaning: Remove any gross contamination with a disposable wipe.
-
Wash: Wash the equipment or surface with a laboratory-grade detergent (e.g., Alconox®, Liquinox®) and PFAS-free water.[3][4] Use a brush if necessary to remove all residue.
-
Rinse: Perform a triple rinse with PFAS-free deionized water.[3]
-
Solvent Rinse (for non-porous equipment): For certain equipment, a final rinse with a solvent like methanol may be appropriate, followed by air drying.[5]
-
Drying: Allow equipment to air dry on a clean surface.
-
Waste Disposal: All cleaning materials (wipes, gloves, etc.) should be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific safety and disposal protocols, and work with your Environmental Health and Safety department and a licensed hazardous waste disposal vendor to ensure compliance with all local, state, and federal regulations.
References
Essential Safety and Operational Guide for 1H,1H,10H,10H-Perfluorodecane-1,10-diol
Disclaimer: This document provides guidance on the safe handling of 1H,1H,10H,10H-Perfluorodecane-1,10-diol. It is intended to supplement, not replace, the information available in the Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for this chemical before handling it and adhere to your institution's specific safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] As a member of the per- and polyfluoroalkyl substances (PFAS) family, it is also subject to increasing regulatory scrutiny due to its environmental persistence.
The following table summarizes the recommended personal protective equipment for handling this chemical.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Standard lab coat | Not generally required |
| Weighing and Aliquoting | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Standard lab coat | Use within a chemical fume hood or ventilated enclosure |
| Solution Preparation | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Standard lab coat | Use within a chemical fume hood |
| Spill Cleanup | Chemical safety goggles | Chemical-resistant gloves (e.g., Nitrile) | Standard lab coat, consider additional protective clothing for large spills | Air-purifying respirator with appropriate cartridges if outside a fume hood |
Operational Plan for Safe Handling
The following step-by-step procedures are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.
2.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.
2.2. Weighing and Aliquoting
-
Designated Area: All weighing and aliquoting of the powdered chemical should be conducted in a designated area, such as a chemical fume hood or a powder weighing station, to control dust.
-
Pre-weighing: Tare a sealed container on the balance outside of the fume hood.
-
Transfer: Inside the fume hood, carefully transfer the desired amount of the chemical into the pre-tared container. Avoid creating dust by using a spatula and gentle movements.
-
Seal and Re-weigh: Securely close the container inside the hood before moving it back to the balance for final weighing.
-
Clean-up: Decontaminate the weighing area and utensils after use.
2.3. Solution Preparation
-
Fume Hood: All solution preparation should be performed in a chemical fume hood.
-
Solvent Addition: Slowly add the solvent to the container with the pre-weighed chemical to avoid splashing.
-
Mixing: Use appropriate mixing techniques (e.g., magnetic stirrer) to dissolve the chemical. Keep the container covered as much as possible during this process.
2.4. Spill Response
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an appropriate absorbent material to contain the spill. For powdered spills, carefully sweep to avoid generating dust or use a wet wipe to gently clean the area.
-
Collection: Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
Disposal Plan
As a perfluorinated compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect all disposable labware (e.g., gloves, weigh boats, pipette tips) that has come into contact with the chemical in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the chemical in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.
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Storage: Store waste containers in a designated satellite accumulation area.
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Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Disposal of PFAS compounds often requires high-temperature incineration.
Workflow Diagrams
The following diagrams illustrate the key operational workflows for handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
